Avibactam sodium hydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H12N3NaO7S |
|---|---|
Molecular Weight |
305.24 g/mol |
IUPAC Name |
sodium;[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate;hydrate |
InChI |
InChI=1S/C7H11N3O6S.Na.H2O/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);;1H2/q;+1;/p-1/t4-,5+;;/m1../s1 |
InChI Key |
QTECZIOYYRSGNA-CIFXRNLBSA-M |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)N.O.[Na+] |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.O.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Avibactam Sodium Hydrate: A Deep Dive into its Mechanism of Action
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Avibactam is a non-β-lactam β-lactamase inhibitor that has emerged as a critical tool in the fight against multidrug-resistant Gram-negative bacteria.[1][2] Unlike traditional β-lactam-based inhibitors, avibactam possesses a unique diazabicyclooctane (DBO) core structure and exhibits a novel covalent and reversible mechanism of action.[3][4] This allows it to inhibit a broad spectrum of β-lactamases, including Ambler class A, C, and some class D enzymes, which are responsible for resistance to many life-saving β-lactam antibiotics.[3][5] This in-depth technical guide will explore the core mechanism of action of avibactam sodium hydrate, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and the workflows used to study them.
Core Mechanism of Action
Avibactam's inhibitory activity is a multi-step process that involves the formation of a stable, covalent adduct with the target β-lactamase, followed by a slow, reversible recyclization.[6][7]
-
Acylation (Carbamylation): The process begins with the nucleophilic attack of the catalytic serine residue in the active site of the β-lactamase on the carbonyl carbon of avibactam's urea moiety.[8] This leads to the opening of the diazabicyclooctane ring and the formation of a stable carbamoyl-enzyme intermediate.[6][9]
-
Stable Intermediate: This acyl-enzyme complex is notably stable, effectively sequestering the β-lactamase and preventing it from hydrolyzing β-lactam antibiotics.[6][7] The stability of this intermediate is a key feature of avibactam's potency.
-
Deacylation (Recyclization): Unlike traditional β-lactamase inhibitors that are hydrolyzed and inactivated, the avibactam-enzyme complex undergoes a slow, reversible deacylation process.[3][6] This recyclization reaction reforms the intact, active avibactam molecule, which can then go on to inhibit another β-lactamase enzyme.[10] This unique reversible mechanism contributes to its sustained inhibitory effect.[6]
Quantitative Data on Avibactam's Inhibitory Potency
The efficacy of avibactam varies across different β-lactamase enzymes. The following tables summarize key kinetic parameters, providing a quantitative comparison of its activity.
| Enzyme | Ambler Class | Organism | k₂/Kᵢ (M⁻¹s⁻¹) | k_off (s⁻¹) | IC₅₀ (nM) |
| CTX-M-15 | A | Escherichia coli | 1.0 x 10⁵[1][7] | 2.9 x 10⁻⁴ | 29[11] |
| KPC-2 | A | Klebsiella pneumoniae | 1.0 x 10⁴[1][7] | 1.4 x 10⁻⁴ | 230[11] |
| AmpC | C | Pseudomonas aeruginosa | 1.8 x 10³[1] | 1.9 x 10⁻³ | 400[12] |
| OXA-10 | D | Pseudomonas aeruginosa | 1.1 x 10¹[1][7] | < 1.0 x 10⁻⁶ | - |
| OXA-48 | D | Klebsiella pneumoniae | 2.7 x 10³[1] | < 1.0 x 10⁻⁶ | - |
Table 1: Kinetic parameters of avibactam against various β-lactamases.
Experimental Protocols
I. Enzyme Kinetics Assay for Avibactam Inhibition
This protocol outlines a spectrophotometric method to determine the kinetic parameters of avibactam inhibition against a target β-lactamase using the chromogenic substrate nitrocefin.[1][13]
A. Materials:
-
Purified β-lactamase (e.g., KPC-2, AmpC, OXA-48)
-
This compound
-
Nitrocefin
-
Assay Buffer: 100 mM sodium phosphate buffer, pH 7.0[1]
-
For OXA enzymes, supplement with 50 mM NaHCO₃[1]
-
96-well microplate
-
Spectrophotometer capable of kinetic measurements at 490 nm[10]
B. Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of the purified β-lactamase in Assay Buffer. The final concentration in the assay will depend on the enzyme's activity but is typically in the nanomolar range (e.g., 0.02 - 0.08 nM).[1]
-
Prepare a series of dilutions of avibactam in Assay Buffer. The concentration range should span several orders of magnitude around the expected Ki or IC50 value.
-
-
Acylation Rate (k₂/Kᵢ) Determination:
-
In a 96-well plate, add a fixed concentration of the β-lactamase to each well.
-
Add varying concentrations of avibactam to the wells and incubate for a short period to allow for the initial interaction.
-
Initiate the reaction by adding a solution of nitrocefin (final concentration typically 100 µM).
-
Immediately begin monitoring the change in absorbance at 490 nm over time in a spectrophotometer.
-
The observed rate constant (k_obs) for the onset of inhibition is determined by fitting the progress curves to a first-order equation.
-
Plot k_obs versus the avibactam concentration. For a two-step irreversible inhibition model, the slope of this line represents the second-order rate constant, k₂/Kᵢ.[14]
-
-
Deacylation Rate (k_off) Determination:
-
Incubate a higher concentration of the β-lactamase (e.g., 1 µM) with a saturating concentration of avibactam (e.g., 5 µM) for a sufficient time to ensure complete formation of the acyl-enzyme complex (e.g., 5 minutes at 37°C).[10]
-
Rapidly dilute the enzyme-inhibitor complex (e.g., 4,000-fold) into fresh Assay Buffer containing a high concentration of nitrocefin.[10]
-
Monitor the return of enzymatic activity by measuring the increase in absorbance at 490 nm over an extended period.
-
The rate of recovery of enzyme activity follows first-order kinetics, and the rate constant corresponds to k_off.[10]
-
II. Mass Spectrometry of Avibactam-Enzyme Adduct
This protocol describes the general steps for confirming the covalent binding of avibactam to a β-lactamase using electrospray ionization mass spectrometry (ESI-MS).[10][12]
A. Materials:
-
Purified β-lactamase
-
This compound
-
Reaction Buffer (as in the kinetics assay)
-
Ultrafiltration units for buffer exchange and removal of excess inhibitor[12]
-
Mass spectrometer with an electrospray ionization source
B. Procedure:
-
Acyl-Enzyme Complex Formation:
-
Incubate the purified β-lactamase (e.g., 10 µM) with a molar excess of avibactam (e.g., 50 µM) in the reaction buffer for a time sufficient to allow for complex formation (e.g., 5 minutes to 24 hours).[12]
-
-
Sample Preparation:
-
Remove excess, unbound avibactam by repeated buffer exchange using an ultrafiltration unit.[12]
-
The final sample should contain the purified acyl-enzyme complex in a volatile buffer suitable for mass spectrometry (e.g., ammonium bicarbonate).
-
-
Mass Spectrometry Analysis:
-
Infuse the prepared sample into the ESI-MS.
-
Acquire mass spectra in the positive ion mode over a mass-to-charge (m/z) range that encompasses the expected masses of the native enzyme and the avibactam-adduct.
-
The formation of the covalent adduct is confirmed by the observation of a mass shift corresponding to the molecular weight of avibactam (265.24 g/mol ) added to the mass of the native enzyme.
-
III. Protein Crystallography of Avibactam-Enzyme Complex
This protocol provides a general workflow for obtaining a crystal structure of an avibactam-β-lactamase complex using the hanging-drop vapor diffusion method.[3][15][16]
A. Materials:
-
Highly purified and concentrated β-lactamase (e.g., >10 mg/mL)
-
This compound
-
Crystallization screening kits
-
Crystallization plates (e.g., VDX plates) and siliconized cover slips[7]
-
Microscopes for crystal visualization
-
Cryoprotectant solution
-
X-ray diffraction equipment
B. Procedure:
-
Complex Formation:
-
Incubate the purified β-lactamase with a molar excess of avibactam to ensure complete formation of the covalent complex.
-
-
Crystallization Screening:
-
Set up crystallization trials using the hanging-drop vapor diffusion method. A drop containing a mixture of the protein-inhibitor complex and the crystallization screen solution is equilibrated against a larger reservoir of the screen solution.[3][7]
-
Incubate the plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.
-
-
Crystal Optimization and Soaking:
-
Once initial crystals are obtained, optimize the crystallization conditions (e.g., precipitant concentration, pH) to improve crystal size and quality.
-
Alternatively, native enzyme crystals can be grown first and then soaked in a solution containing avibactam to form the complex in crystallo.[16]
-
-
Data Collection and Structure Determination:
-
Cryoprotect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement and refinement techniques. The resulting electron density map will reveal the detailed atomic interactions between avibactam and the β-lactamase active site.
-
Visualizations
Signaling Pathway of Avibactam's Mechanism of Action
References
- 1. Inhibitor Resistance in the KPC-2 β-Lactamase, a Preeminent Property of This Class A β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 3. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 4. Crystal Structures of KPC-2 β-Lactamase in Complex with 3-Nitrophenyl Boronic Acid and the Penam Sulfone PSR-3-226 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Basis of OXA-48-like β-lactamases Hydrolysis of Carbapenems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. To Be or Not to Be an OXA-48 Carbapenemase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. toku-e.com [toku-e.com]
- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 15. Introduction to Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]
- 16. Crystal structure of the class A extended-spectrum β-lactamase CTX-M-96 in complex with relebactam at 1.03 Angstrom resolution - PMC [pmc.ncbi.nlm.nih.gov]
Chemical and physical properties of Avibactam sodium hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avibactam sodium hydrate is a pivotal, non-β-lactam β-lactamase inhibitor developed to combat the growing threat of antibiotic resistance. Administered in combination with β-lactam antibiotics, it restores their efficacy against a broad spectrum of resistant Gram-negative bacteria. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action.
Chemical and Physical Properties
This compound is a white to off-white solid. Its chemical structure and key identifying properties are summarized below. The quantitative data for its physicochemical properties are presented in the subsequent tables, reflecting the range of values reported in the literature.
Table 1: Chemical Identification of this compound
| Identifier | Value | Reference |
| IUPAC Name | sodium;[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate;hydrate | [1] |
| CAS Number | 2938989-90-1 | [2] |
| Molecular Formula | C₇H₁₂N₃NaO₇S | [1][2] |
| Molecular Weight | 305.24 g/mol | [1][2] |
| Canonical SMILES | C1C2CC(N1C(=O)N2OS(=O)(=O)[O-])C(=O)N.[Na+].O | [2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Conditions | Reference |
| Melting Point | >208°C (decomposes) | Not Applicable | [][4] |
| 259.1–262.4 °C (decomposes) | Not Applicable | [4] | |
| Solubility in Water | ≥ 200 mg/mL | Not Specified | [2] |
| 150 mg/mL | Sonication is recommended | [5] | |
| 57 mg/mL | 25°C | [6] | |
| 2 mg/mL | Not Specified | ||
| Solubility in PBS (pH 7.2) | ~10 mg/mL | Not Specified | [7] |
| Solubility in DMSO | 61 mg/mL | Use fresh DMSO | [8] |
| 57 mg/mL | 25°C | [6] | |
| ~5 mg/mL | Not Specified | [7] | |
| Slightly Soluble | Not Specified | [] | |
| Solubility in Dimethyl Formamide | ~5 mg/mL | Not Specified | [7] |
| Solubility in Methanol | Slightly Soluble | Heating and sonication may be required | [] |
| Solubility in Ethanol | Insoluble | Not Specified | [6] |
| Appearance | White to off-white solid | Ambient | [2] |
| Storage Conditions | 4°C, sealed, away from moisture (short term) | Not Applicable | [2] |
| -20°C (long term) | Not Applicable | [9] |
Mechanism of Action
Avibactam is a covalent, reversible inhibitor of a wide range of β-lactamase enzymes, including Ambler class A, class C, and some class D enzymes. Unlike traditional β-lactamase inhibitors, avibactam does not contain a β-lactam ring. Its mechanism involves the formation of a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of the β-lactamase. This reaction is, however, reversible, allowing for the slow regeneration of the active enzyme and intact avibactam. This unique mechanism effectively protects co-administered β-lactam antibiotics from degradation.
Caption: Covalent, reversible inhibition of β-lactamase by Avibactam.
Experimental Protocols
The following are detailed methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination (Decomposition)
Principle: The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For substances that decompose, the temperature at which this decomposition occurs is noted. The capillary method is a standard technique for this determination.
Apparatus:
-
Melting point apparatus with a heating block and temperature control.
-
Glass capillary tubes (closed at one end).
-
Thermometer calibrated against certified reference standards.
-
Mortar and pestle.
Procedure:
-
Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle. The powder is dried in a desiccator over a suitable drying agent to ensure it is anhydrous.
-
Capillary Loading: The powdered sample is introduced into a glass capillary tube and packed to a height of 2-4 mm by tapping the tube gently on a hard surface.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a rate of approximately 10°C per minute until it is about 30°C below the expected decomposition temperature. The heating rate is then reduced to 1-2°C per minute.
-
Observation: The temperature at which the substance is observed to decompose (e.g., charring, gas evolution) is recorded as the decomposition temperature.
Solubility Determination (Shake-Flask Method)
Principle: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent. It involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.
Apparatus:
-
Orbital shaker or other suitable agitation device in a temperature-controlled environment (e.g., 25°C).
-
Glass vials with screw caps.
-
Analytical balance.
-
Centrifuge.
-
High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analytical instrument.
-
pH meter.
Procedure:
-
Preparation of Solutions: A series of vials are prepared, each containing a measured volume of the desired solvent (e.g., water, DMSO, PBS buffer).
-
Addition of Solute: An excess amount of this compound is added to each vial to ensure that a saturated solution is formed. The vials are securely capped.
-
Equilibration: The vials are placed in the orbital shaker and agitated at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, the vials are removed from the shaker, and the undissolved solid is separated from the solution by centrifugation.
-
Sample Analysis: An aliquot of the clear supernatant is carefully removed, diluted as necessary, and the concentration of dissolved this compound is determined using a validated HPLC method.
-
pH Measurement: For aqueous solutions, the pH is measured at the beginning and end of the experiment.
Stability and Storage
This compound should be stored in a sealed container, away from moisture. For short-term storage, a temperature of 4°C is recommended.[2] For long-term storage, it should be kept at -20°C.[9] Aqueous solutions of this compound are not recommended for storage for more than one day.[7]
Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided is based on publicly available data and should be used in conjunction with other validated sources. Always refer to the specific Certificate of Analysis for batch-specific data.
References
- 1. This compound | C7H12N3NaO7S | CID 118704750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Avibactam sodium | 1192491-61-4 [chemicalbook.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. Avibactam sodium产品说明书 [selleck.cn]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medkoo.com [medkoo.com]
Unveiling the Architecture of a Novel β-Lactamase Inhibitor: A Technical Guide to the Structural Elucidation of Avibactam Sodium Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avibactam, a groundbreaking non-β-lactam β-lactamase inhibitor, represents a significant advancement in combating antibiotic resistance. Its combination with ceftazidime has provided a critical therapeutic option against multi-drug resistant Gram-negative bacteria. The precise chemical architecture of Avibactam sodium hydrate is fundamental to its mechanism of action, which involves the reversible covalent inhibition of a wide range of β-lactamase enzymes. This technical guide provides an in-depth overview of the structural elucidation of this compound, consolidating data from pivotal analytical techniques. It is designed to serve as a comprehensive resource for researchers and professionals in the field of drug development and infectious diseases.
Introduction
The emergence of bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, poses a significant global health threat. Avibactam is a novel, potent inhibitor of Ambler class A, class C, and some class D β-lactamases.[1][2] Its unique diazabicyclooctane core structure distinguishes it from traditional β-lactam-based inhibitors.[3] The structural elucidation of this compound has been a critical step in its development, enabling a deeper understanding of its interaction with target enzymes and facilitating the design of next-generation inhibitors. This guide details the multifaceted analytical approach employed to confirm its structure, including spectroscopic and crystallographic methods.
Chemical Identity
This compound is the hydrated sodium salt of Avibactam.[4] Its systematic IUPAC name is sodium;[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate;hydrate.[4]
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₃NaO₇S | [4] |
| Molecular Weight | 305.24 g/mol | [4] |
| Monoisotopic Mass | 305.02936519 Da | [4] |
| IUPAC Name | sodium;[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate;hydrate | [4] |
Spectroscopic Characterization
A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, has been instrumental in elucidating the intricate structure of Avibactam.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For Avibactam sodium, both ¹H and ¹³C NMR data have been reported.
Table 1: ¹H NMR Spectroscopic Data for Avibactam Sodium in D₂O (500 MHz) [3][5]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 4.15 | dd | 5.8, 2.8 | H-5 |
| 4.01 | d | 7.5 | H-2 |
| 3.28 | d | 12.2 | H-4a |
| 3.06 | d | 12.2 | H-4b |
| 2.23–2.09 | m | - | H-3a |
| 2.06–1.96 | m | - | H-8a |
| 1.94–1.82 | m | - | H-3b |
| 1.81–1.69 | m | - | H-8b |
Table 2: ¹³C NMR Spectroscopic Data for Avibactam Sodium in D₂O (126 MHz) [3]
| Chemical Shift (δ) ppm | Assignment |
| 174.72 | C=O (Carboxamide) |
| 169.53 | C=O (Urea) |
| 60.43 | C-5 |
| 59.93 | C-2 |
| 47.33 | C-4 |
| 20.03 | C-3 |
| 18.31 | C-8 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For Avibactam, electrospray ionization (ESI) mass spectrometry has been utilized.
Table 3: Mass Spectrometry Data for Avibactam
| Technique | Ionization Mode | m/z | Species |
| ESI | Positive | 279.0 | [M + H]⁺ |
Note: The observed mass corresponds to the free acid form of Avibactam (C₇H₁₁N₃O₆S, MW: 265.25 g/mol ) with a proton.
Infrared (IR) Spectroscopy
Infrared spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of a crystalline form of Avibactam sodium (Form C) has been described in a patent.[6]
Table 4: Fourier Transform Infrared (FTIR) Spectroscopy Peak Data for Avibactam Sodium (Form C) [6]
| Wavenumber (cm⁻¹) | Assignment |
| 3459 ± 2 | N-H stretching (amide) |
| 1690 ± 2 | C=O stretching (urea) |
| 1287 ± 2 | S=O stretching (sulfate) |
| 1247 ± 2 | S=O stretching (sulfate) |
| 690 ± 2 | - |
Crystallographic Analysis
X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule. A high-resolution crystal structure of Avibactam covalently bound to the P. aeruginosa AmpC β-lactamase has been determined, offering precise details of its molecular geometry and binding interactions.[7] This crystallographic data confirms the bicyclic core structure and the stereochemistry at the chiral centers.
Experimental Protocols
The following are generalized experimental protocols for the key analytical techniques used in the structural elucidation of this compound, based on standard laboratory practices and information from related analytical methods.[8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small quantity of this compound is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O), in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.
-
Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C acquisitions. For ¹H NMR, parameters such as the number of scans, relaxation delay, and spectral width are optimized. For ¹³C NMR, a proton-decoupled sequence is typically used to obtain singlets for each unique carbon atom.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to an internal or external standard.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to promote ionization.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is used. This can be a standalone instrument or coupled with a liquid chromatography system (LC-MS).
-
Data Acquisition: The sample solution is infused directly into the ESI source or injected into the LC system. The mass spectrometer is operated in positive or negative ion mode to detect the protonated or deprotonated molecular ions, respectively.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid-state analysis, a small amount of the crystalline this compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into a thin disk.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty ATR crystal or the pure KBr pellet is first recorded. The sample spectrum is then collected, typically over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The characteristic absorption bands are then assigned to the corresponding functional groups.
X-ray Crystallography
-
Crystal Growth: Single crystals of suitable size and quality are grown by slow evaporation of a saturated solution of this compound or by other crystallization techniques such as vapor diffusion.
-
Data Collection: A selected crystal is mounted on a goniometer and placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares techniques to obtain the final atomic coordinates and molecular structure.
Visualizations
Chemical Structure of this compound
References
- 1. Avibactam | C7H11N3O6S | CID 9835049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Avibactam sodium | 1192491-61-4 [chemicalbook.com]
- 4. This compound | C7H12N3NaO7S | CID 118704750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN108239089B - Method for synthesizing avibactam sodium - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iosrphr.org [iosrphr.org]
- 10. Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC | PDF [slideshare.net]
Avibactam Sodium Hydrate: A Technical Guide for Drug Development Professionals
An in-depth analysis of the potent β-lactamase inhibitor, Avibactam, detailing its chemical properties, mechanism of action, and relevant experimental data for researchers and scientists.
Introduction
Avibactam is a novel, non-β-lactam β-lactamase inhibitor that restores the activity of β-lactam antibiotics against a broad spectrum of resistant Gram-negative bacteria. Its unique diazabicyclooctane structure and reversible covalent inhibition mechanism distinguish it from traditional β-lactamase inhibitors. This technical guide provides a comprehensive overview of avibactam sodium hydrate, including its chemical identity, mechanism of action, key quantitative data, and detailed experimental protocols to support research and development efforts in the field of infectious diseases.
Chemical and Physical Properties
There is a notable distinction in the reported Chemical Abstracts Service (CAS) numbers and molecular formulas for the anhydrous and hydrated forms of avibactam sodium. It is crucial for researchers to specify the exact form used in their studies to ensure reproducibility.
| Property | Avibactam Sodium | This compound |
| CAS Number | 1192491-61-4[1][2][3][4][5] | 2938989-90-1[6][7][8] |
| Molecular Formula | C₇H₁₀N₃NaO₆S[1][2][3][4][5] | C₇H₁₂N₃NaO₇S[6][7] |
| Molecular Weight | 287.22 g/mol [1][3] | 305.24 g/mol [6][9] |
| Synonyms | NXL104, AVE-1330A[1] | NXL-104 hydrate[6][7] |
Mechanism of Action
Avibactam's primary mechanism of action is the inhibition of a wide range of serine β-lactamases, including Ambler class A, class C, and some class D enzymes.[10][11] Unlike traditional β-lactam-based inhibitors, avibactam does not contain a β-lactam ring and its inhibitory action is reversible.[11][12]
The inhibition process involves the covalent acylation of the serine residue in the active site of the β-lactamase by avibactam.[13] This forms a stable acyl-enzyme intermediate, rendering the enzyme inactive and unable to hydrolyze β-lactam antibiotics.[13] A key feature of avibactam's mechanism is the reversibility of this covalent bond, allowing the inhibitor to be released and potentially inhibit other β-lactamase molecules.[11][14]
Figure 1. Simplified signaling pathway of avibactam's reversible covalent inhibition of serine β-lactamases.
Quantitative Data: Inhibitory Activity
The potency of avibactam has been quantified against a variety of clinically relevant β-lactamases. The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the efficacy of a β-lactamase inhibitor.
| β-Lactamase Target | IC50 (nM) | Reference |
| TEM-1 | 8 | [1][6][7] |
| CTX-M-15 | 5 | [6][7] |
| KPC-2 | 38 | [1] |
| P99 | 80 | [1] |
Experimental Protocols
Synthesis and Purification of Avibactam Sodium
A common synthetic route to avibactam sodium involves a multi-step process starting from a protected piperidine derivative. The following is a generalized protocol based on published literature.[15][16]
Step 1: Formation of the Diazabicyclooctane Core A protected (2S,5R)-5-aminopiperidine-2-carboxamide derivative is reacted with a suitable carbonylating agent, such as triphosgene, in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in an aprotic solvent (e.g., dichloromethane) to form the bicyclic urea core.
Step 2: Debenzylation and Sulfation The benzyl protecting group is removed via catalytic hydrogenation (e.g., using palladium on carbon). The resulting intermediate is then sulfated using a sulfur trioxide-amine complex (e.g., sulfur trioxide trimethylamine complex).
Step 3: Salt Formation and Purification The sulfated intermediate is converted to the sodium salt by reaction with a sodium salt of a weak acid (e.g., sodium 2-ethylhexanoate) in an alcoholic solvent. The resulting avibactam sodium is then purified by crystallization.
Figure 2. High-level experimental workflow for the synthesis of avibactam sodium.
Determination of IC50 Values for β-Lactamase Inhibition
The following protocol outlines a general method for determining the IC50 of avibactam against a specific β-lactamase using a chromogenic substrate like nitrocefin.
Materials:
-
Purified β-lactamase enzyme
-
This compound
-
Nitrocefin (chromogenic substrate)
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the β-lactamase enzyme to each well.
-
Add the different concentrations of avibactam to the wells containing the enzyme and incubate for a specific period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to each well.
-
Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time using a microplate reader.
-
Calculate the initial velocity of the reaction for each avibactam concentration.
-
Plot the initial velocity as a function of the logarithm of the avibactam concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
Conclusion
Avibactam represents a significant advancement in the fight against antibiotic resistance. Its broad-spectrum activity against various β-lactamases, coupled with its unique reversible mechanism of action, makes it a valuable component of combination therapies. This technical guide provides essential information for researchers and drug development professionals working with avibactam, facilitating further investigation and development of novel antibacterial strategies.
References
- 1. Pharmacodynamic modelling of β-lactam/β-lactamase inhibitor checkerboard data: illustration with aztreonam-avibactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. globalrph.com [globalrph.com]
- 5. CN106565712A - Preparation method of avibactam sodium intermediate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. The method for preparing avibactam sodium by one-pot method - Eureka | Patsnap [eureka.patsnap.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. CN115124529A - Preparation method of avibactam sodium - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CN108239089B - Method for synthesizing avibactam sodium - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Experimental design and modelling approach to evaluate efficacy of β-lactam/β-lactamase inhibitor combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. content.abcam.com [content.abcam.com]
Avibactam: A Technical Deep Dive into an Early-Stage β-Lactamase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avibactam is a groundbreaking non-β-lactam, β-lactamase inhibitor that has significantly impacted the fight against antibiotic-resistant bacteria. Its unique covalent and reversible mechanism of action sets it apart from traditional β-lactamase inhibitors. This technical guide provides an in-depth look at the early-stage research that paved the way for its clinical success, focusing on its core mechanism, synthesis, and preclinical evaluation. Avibactam is a member of the diazabicyclooctane (DBO) class of inhibitors and is currently in clinical use in combination with β-lactam antibiotics like ceftazidime, ceftaroline fosamil, and aztreonam.[1][2][3][4]
Mechanism of Action: Covalent and Reversible Inhibition
Avibactam inhibits a broad spectrum of β-lactamases, including Class A, Class C, and some Class D enzymes.[1][3][4][5][6] Unlike traditional β-lactam-based inhibitors, which form a stable, essentially irreversible acyl-enzyme intermediate, avibactam's inhibition is characterized by a reversible acylation process. The reaction proceeds through the opening of the avibactam ring, forming a covalent bond with the catalytic serine residue in the active site of the β-lactamase.[2][3] However, this covalent adduct can undergo deacylation, which regenerates the intact and active avibactam molecule.[2][3] This novel mechanism contributes to its broad-spectrum activity.
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Early-Stage Synthesis of Avibactam
The initial synthesis of avibactam was a multi-step process. One of the early routes disclosed by the Aventis infection division started from double-chiral piperidine derivatives.[7] This process involved several key transformations including inversion of configuration, deprotection, urea-cyclization, and sulfonation, resulting in a total yield of approximately 9.0%.[7] Subsequent optimizations by AstraZeneca and Forest Laboratories significantly improved the process, starting from commercially available Boc-benzylglutamate and achieving a 35.0% overall yield in just 5 isolated steps.[7] Another approach utilized an olefin metathesis reaction to construct the core diazabicyclo[3.2.1]octane (DBO) skeleton.[7] A more recent efficient synthesis starts from commercially available ethyl-5-hydroxypicolinate and was completed in 10 steps with an overall yield of 23.9%.[7][8] This route features a lipase-catalyzed resolution and an optimized one-pot debenzylation/sulfation reaction.[7][8]
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Quantitative In Vitro Data
The in vitro activity of avibactam has been extensively studied, primarily in combination with β-lactam antibiotics. The following tables summarize key quantitative data from early-stage research.
Table 1: Kinetic Parameters of Avibactam Inhibition Against Various β-Lactamases
| β-Lactamase | Class | Enzyme Source | k2/Ki (M-1s-1) | k-2 (s-1) | Reference |
| CTX-M-15 | A | E. coli | 1.0 x 105 | - | [5] |
| KPC-2 | A | K. pneumoniae | - | - | [5] |
| TEM-1 | A | E. coli | - | 0.045 min-1 (deacylation off-rate) | [2] |
| AmpC | C | E. cloacae P99 | 5100 | 4 x 10-5 | [9] |
| AmpC | C | P. aeruginosa PAO1 | - | - | [5] |
| CHE | C | E. cloacae | 200 ± 40 | - | [9] |
| OXA-10 | D | - | 1.1 x 101 | - | [5] |
| OXA-48 | D | - | - | - | [5] |
Note: '-' indicates data not specified in the cited sources.
Table 2: In Vitro Activity of Ceftazidime-Avibactam (CAZ-AVI) and Aztreonam-Avibactam (ATM-AVI)
| Organism Group | Combination | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility (%) | Reference |
| MBL-producing Enterobacterales | ATM-AVI | 0.125 - 0.25 | 0.125 - 4 | 80 | [10] |
| MBL-producing P. aeruginosa | ATM-AVI | 16 - 32 | 32 - 64 | 6 | [10] |
| S. maltophilia | ATM-AVI | - | - | 85 | [10] |
| ESBL-resistant Enterobacterales | CAZ-AVI | 0.5 | 2 | 99 | [11] |
| ESBL-resistant Enterobacterales | ATM-AVI | 0.125 | 0.5 | 99 | [11] |
Note: Avibactam concentration is typically fixed at 4 mg/L in these studies.[12][13]
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of key experimental protocols used in the early-stage research of avibactam.
β-Lactamase Inhibition Kinetics Assay
Objective: To determine the kinetic parameters of avibactam inhibition against various β-lactamases.
General Protocol:
-
Enzyme and Substrate Preparation: Purified β-lactamase enzymes (e.g., CTX-M-15, KPC-2, AmpC, OXA-10, OXA-48) are prepared to specific concentrations.[5] A chromogenic β-lactam substrate, such as nitrocefin, is used to monitor enzyme activity.[9]
-
Assay Conditions: Assays are typically performed in a suitable buffer (e.g., phosphate buffer) at a constant temperature. For certain enzymes like OXA-10, sodium bicarbonate may be added.[5]
-
Measurement of Acylation Rate (k2/Ki): The rate of enzyme inactivation is measured by monitoring the decrease in the rate of substrate hydrolysis in the presence of varying concentrations of avibactam.[5] Data is fitted to a kinetic model to determine the second-order acylation rate constant (k2/Ki).
-
Measurement of Deacylation Rate (k-2): The enzyme is first incubated with a saturating concentration of avibactam to form the covalent complex. The excess inhibitor is then removed (e.g., by rapid molecular sieve chromatography).[9] The spontaneous recovery of enzyme activity over time is monitored by measuring the hydrolysis of the substrate, and the data is used to calculate the first-order deacylation rate constant (k-2).[9]
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of a drug that inhibits the visible growth of a microorganism.
General Protocol (Broth Microdilution):
-
Inoculum Preparation: A standardized suspension of the bacterial strain to be tested is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a specific cell density (e.g., 5 x 105 CFU/mL).
-
Drug Dilution: Serial twofold dilutions of the antibiotic (e.g., ceftazidime) with a fixed concentration of avibactam (typically 4 mg/L) are prepared in microtiter plates.
-
Inoculation and Incubation: The bacterial inoculum is added to each well of the microtiter plate containing the drug dilutions. The plates are then incubated under standard conditions (e.g., 35°C for 16-20 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.
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Early In Vivo Efficacy Models
Animal models are essential for evaluating the in vivo potential of new therapeutic agents. Early studies on avibactam frequently utilized murine models of infection.
Murine Septicemia Model
Objective: To assess the in vivo efficacy of ceftazidime-avibactam against Enterobacteriaceae producing various β-lactamases.
General Protocol:
-
Infection: Mice are infected intraperitoneally with a lethal dose of a bacterial strain (e.g., E. coli or K. pneumoniae) that is resistant to ceftazidime.
-
Treatment: At a specified time post-infection (e.g., 1 hour), groups of mice are treated with varying doses of ceftazidime alone or in combination with avibactam (e.g., at a 4:1 or 8:1 weight-to-weight ratio).[14][15] Treatment is typically administered subcutaneously or intravenously.
-
Observation: The survival of the mice in each treatment group is monitored over a period of several days (e.g., 7 days).
-
Efficacy Determination: The 50% effective dose (ED50), which is the dose required to protect 50% of the animals from lethal infection, is calculated for each treatment regimen.
Table 3: Efficacy of Ceftazidime-Avibactam in a Murine Septicemia Model
| Bacterial Strain | β-Lactamase Type | Ceftazidime ED50 (mg/kg) | Ceftazidime-Avibactam ED50 (mg/kg) | Reference |
| Ceftazidime-resistant Enterobacteriaceae | Class A (ESBL) & Class C (AmpC) | >90 | <5 to 65 | [14][15] |
| Ceftazidime-resistant E. coli & K. pneumoniae | AmpC & CTX-M | >90 | 2 to 27 | [14][15] |
These early in vivo studies demonstrated that the addition of avibactam restored the efficacy of ceftazidime against resistant strains, providing strong support for its further clinical development.[14][15]
Conclusion
The early-stage research on avibactam laid a robust foundation for its development as a clinically invaluable β-lactamase inhibitor. Its unique reversible covalent mechanism of action, broad-spectrum activity against key β-lactamases, and demonstrated in vitro and in vivo efficacy in combination with β-lactam antibiotics have made it a critical tool in combating multidrug-resistant Gram-negative bacterial infections. The data and protocols outlined in this technical guide highlight the key milestones and scientific rigor that underpinned the successful journey of avibactam from the laboratory to the clinic.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Avibactam and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. In Vitro Evaluation of Increasing Avibactam Concentrations on Ceftazidime Activity against Ceftazidime/Avibactam-Susceptible and Resistant KPC-Producing Klebsiella pneumoniae Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 14. Efficacy of a Ceftazidime-Avibactam combination in a murine model of Septicemia caused by Enterobacteriaceae species producing ampc or extended-spectrum β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy of a Ceftazidime-Avibactam Combination in a Murine Model of Septicemia Caused by Enterobacteriaceae Species Producing AmpC or Extended-Spectrum β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Covalent and Reversible Inhibition by Avibactam
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Avibactam is a novel, non-β-lactam β-lactamase inhibitor that uniquely employs a covalent and reversible mechanism to neutralize a broad spectrum of serine β-lactamases, including Ambler Class A, Class C, and some Class D enzymes.[1][2][3][4][5] This mechanism distinguishes it from traditional β-lactam-based inhibitors, which typically act irreversibly.[4] Avibactam's ability to be recycled after binding to its target enzyme contributes to its high efficacy in protecting partner β-lactam antibiotics from degradation.[2][5] This guide provides a comprehensive overview of the molecular interactions, kinetic properties, and experimental methodologies used to characterize the inhibitory action of avibactam.
Mechanism of Action: A Two-Step, Reversible Covalent Inhibition
The inhibitory action of avibactam against serine β-lactamases is a dynamic, two-step process involving an initial covalent acylation followed by a slow, reversible deacylation.[6][7]
-
Acylation: The catalytic serine residue in the active site of the β-lactamase enzyme performs a nucleophilic attack on the carbonyl carbon of avibactam's diazabicyclooctane ring. This results in the formation of a stable, covalent carbamoyl acyl-enzyme intermediate.[4][6][8] This acylation step effectively inactivates the enzyme.
-
Deacylation and Recyclization: Unlike β-lactam-based inhibitors that are hydrolyzed and destroyed upon deacylation, the avibactam acyl-enzyme complex undergoes a slow deacylation process where the diazabicyclooctane ring reforms, releasing the intact and active avibactam molecule.[2][5][6][7][9] This recyclization allows a single molecule of avibactam to inhibit multiple β-lactamase enzymes. The deacylation off-rate is significantly slow, contributing to the sustained inhibition of the enzyme.[6][9]
This unique mechanism of covalent, slowly reversible inhibition is a key feature of avibactam's activity.[6][9]
Visualizing the Inhibition Pathway
The following diagram illustrates the key steps in the covalent and reversible inhibition of a serine β-lactamase by avibactam.
Caption: The kinetic scheme of avibactam's reversible covalent inhibition of β-lactamase.
Quantitative Analysis of Avibactam's Inhibitory Activity
The efficacy of avibactam has been quantified against various clinically relevant β-lactamases. The following tables summarize key kinetic parameters reported in the literature.
Table 1: Kinetic Parameters of Avibactam Inhibition
| β-Lactamase | Class | Organism | k2/K (M-1s-1) | koff (s-1) |
| TEM-1 | A | Escherichia coli | 2.2 x 104 | 7.5 x 10-4 |
| CTX-M-15 | A | Escherichia coli | 1.1 x 105 | 1.2 x 10-3 |
| KPC-2 | A | Klebsiella pneumoniae | 2.0 x 105 | 2.0 x 10-2 |
| AmpC | C | Pseudomonas aeruginosa | 1.3 x 103 | 1.7 x 10-4 |
| OXA-10 | D | Pseudomonas aeruginosa | 1.2 x 103 | - |
| OXA-48 | D | Klebsiella pneumoniae | 1.7 x 102 | - |
Data synthesized from multiple sources. k2/K represents the second-order acylation rate constant, and koff represents the first-order deacylation rate constant.
Key Experimental Protocols
The characterization of avibactam's mechanism of action relies on a combination of techniques, including enzyme kinetics, mass spectrometry, and X-ray crystallography.
Enzyme Inhibition Kinetics Assay
This protocol outlines a general procedure to determine the kinetic parameters of avibactam inhibition.
Objective: To measure the rates of acylation and deacylation of a β-lactamase by avibactam.
Materials:
-
Purified β-lactamase enzyme
-
Avibactam
-
Nitrocefin (or other suitable chromogenic β-lactam substrate)
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
Spectrophotometer
Methodology:
-
Enzyme Preparation: Prepare a stock solution of the purified β-lactamase in the assay buffer. The final concentration will depend on the specific activity of the enzyme.
-
Acylation Rate Measurement (k2/K): a. In a cuvette, mix the β-lactamase solution with varying concentrations of avibactam. b. Initiate the reaction by adding a saturating concentration of nitrocefin. c. Monitor the hydrolysis of nitrocefin by measuring the change in absorbance at the appropriate wavelength (e.g., 486 nm) over time. d. The rate of inactivation is determined by fitting the progress curves to a first-order decay equation. The observed inactivation rate constant (kobs) is then plotted against the avibactam concentration to determine k2/K.
-
Deacylation Rate Measurement (koff): a. Incubate the β-lactamase with a concentration of avibactam sufficient to achieve complete inhibition. b. After a set incubation time, dilute the enzyme-inhibitor complex significantly into the assay buffer to prevent further inhibition. c. At various time points after dilution, add a saturating concentration of nitrocefin to a sample of the diluted complex and measure the initial rate of hydrolysis. d. The rate of return of enzyme activity is plotted over time, and the data are fitted to a first-order equation to determine the deacylation rate constant (koff).[6]
Caption: Workflow for determining the kinetic parameters of avibactam inhibition.
Mass Spectrometry Analysis of the Acyl-Enzyme Complex
Mass spectrometry is crucial for confirming the covalent nature of the enzyme-inhibitor complex and for identifying the products of deacylation.[6][9]
Objective: To verify the formation of a covalent adduct between the β-lactamase and avibactam and to analyze the products of the deacylation reaction.
Materials:
-
Purified β-lactamase
-
Avibactam
-
Denaturing solution (e.g., acetonitrile with formic acid)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[10][11][12][13][14]
Methodology:
-
Formation of the Acyl-Enzyme Complex: Incubate the β-lactamase with an excess of avibactam to ensure complete formation of the covalent complex.
-
Sample Preparation: a. Quench the reaction and denature the protein by adding the denaturing solution. This helps to stabilize the covalent adduct.[6] b. For analysis of deacylation products, the acyl-enzyme complex can be incubated in buffer for a sufficient time to allow for deacylation before quenching.
-
LC-MS/MS Analysis: a. Inject the prepared sample into the LC-MS/MS system. b. Separate the protein from unbound inhibitor using a suitable chromatography column (e.g., C18 for protein, amide for avibactam).[10][11] c. Analyze the eluent by mass spectrometry to determine the mass of the intact protein-inhibitor complex. An increase in mass corresponding to the molecular weight of avibactam confirms covalent binding. d. For deacylation analysis, monitor for the appearance of a species with the mass of the free enzyme and a species with the mass of intact avibactam.
Caption: General workflow for the mass spectrometry analysis of the avibactam-enzyme complex.
X-ray Crystallography of the Acyl-Enzyme Complex
X-ray crystallography provides high-resolution structural information about the interactions between avibactam and the active site of the β-lactamase.[15][16][17]
Objective: To determine the three-dimensional structure of the avibactam-β-lactamase covalent complex.
Materials:
-
Highly purified and concentrated β-lactamase
-
Avibactam
-
Crystallization screening solutions
-
X-ray diffraction equipment
Methodology:
-
Co-crystallization: a. Incubate the purified β-lactamase with a molar excess of avibactam. b. Set up crystallization trials using various techniques (e.g., hanging-drop vapor diffusion) and a wide range of crystallization screening solutions.[16]
-
Data Collection: a. Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen. b. Mount the crystal on a goniometer and expose it to a high-intensity X-ray beam. c. Collect diffraction data as the crystal is rotated.
-
Structure Determination and Refinement: a. Process the diffraction data to obtain a set of structure factors. b. Solve the phase problem using molecular replacement with a known β-lactamase structure as a model. c. Build the atomic model of the protein and the covalently bound avibactam into the electron density map. d. Refine the model to improve the fit to the experimental data.
The resulting structure reveals the precise atomic interactions, including hydrogen bonds and van der Waals contacts, that stabilize the acyl-enzyme complex.[8]
Conclusion
Avibactam's unique mechanism of covalent, reversible inhibition represents a significant advancement in the fight against β-lactamase-mediated antibiotic resistance. Its ability to be recycled after inhibiting an enzyme molecule contributes to its potency and broad-spectrum activity. The experimental protocols detailed in this guide provide a framework for the continued investigation of avibactam and the development of next-generation β-lactamase inhibitors. The combination of kinetic, mass spectrometric, and crystallographic data has been instrumental in elucidating the intricate details of its mechanism of action.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. tandfonline.com [tandfonline.com]
- 5. journals.asm.org [journals.asm.org]
- 6. pnas.org [pnas.org]
- 7. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Determination of avibactam and ceftazidime in human plasma samples by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of avibactam and ceftazidime in human plasma samples by LC-MS. | Semantic Scholar [semanticscholar.org]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Structural Insight into Potent Broad-Spectrum Inhibition with Reversible Recyclization Mechanism: Avibactam in Complex with CTX-M-15 and Pseudomonas aeruginosa AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Avibactam's Spectrum of Activity Against β-Lactamase Classes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avibactam is a novel, non-β-lactam β-lactamase inhibitor that has significantly expanded the therapeutic options for treating infections caused by multidrug-resistant Gram-negative bacteria.[1][2] Unlike traditional β-lactamase inhibitors, avibactam possesses a unique diazabicyclooctane (DBO) core structure and exhibits a broader spectrum of activity.[3][4] This guide provides an in-depth overview of avibactam's activity against Ambler Class A, B, C, and D β-lactamases, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.
Mechanism of Action
Avibactam inhibits serine β-lactamases (Classes A, C, and some D) through a novel, reversible covalent mechanism.[1][2] The process involves the nucleophilic attack by the active site serine of the β-lactamase on the carbonyl carbon of avibactam's urea moiety. This leads to the opening of the DBO ring and the formation of a stable, covalent carbamoyl-enzyme intermediate.[4][5] A key feature of avibactam's mechanism is the reversibility of this covalent bond, allowing the inhibitor to slowly dissociate and regenerate the active enzyme and intact avibactam.[1][3] This contrasts with the "suicide inhibition" mechanism of older β-lactamase inhibitors like clavulanic acid, which leads to irreversible inactivation.[5]
Spectrum of Activity
Avibactam demonstrates potent inhibitory activity against a broad range of clinically significant β-lactamases, with the notable exception of Class B metallo-β-lactamases (MBLs).
Class A β-Lactamases
Avibactam is a highly effective inhibitor of Class A enzymes, including extended-spectrum β-lactamases (ESBLs) such as TEM, SHV, and CTX-M variants, as well as Klebsiella pneumoniae carbapenemases (KPCs).[5][6] Its potent activity against KPC enzymes has been crucial in restoring the efficacy of carbapenems and other β-lactams against carbapenem-resistant Enterobacteriaceae (CRE).
Class B β-Lactamases
Avibactam is not active against Class B metallo-β-lactamases (e.g., NDM, VIM, IMP).[3][7] These enzymes utilize zinc ions instead of a serine residue in their active site for β-lactam hydrolysis, and thus are not susceptible to avibactam's mechanism of action.[8] This lack of activity is a significant limitation, and combination therapies are often required for infections caused by MBL-producing organisms.[9]
Class C β-Lactamases
Avibactam is the first clinically available β-lactamase inhibitor to demonstrate robust inhibition of Class C cephalosporinases, such as the AmpC enzymes produced by Pseudomonas aeruginosa and various Enterobacteriaceae.[1][2] Prior to avibactam, AmpC-producing organisms were a major therapeutic challenge due to their resistance to older inhibitor combinations.
Class D β-Lactamases
Avibactam's activity against Class D oxacillinases (OXA-type) is more variable.[4] It effectively inhibits some important OXA enzymes, most notably OXA-48 and its variants, which are a common cause of carbapenem resistance.[6][10] However, its activity against other OXA-type carbapenemases, particularly those prevalent in Acinetobacter baumannii (e.g., OXA-23, OXA-24/40, OXA-58), is limited.[7]
Quantitative Inhibitory Data
The inhibitory potential of avibactam against various β-lactamases has been quantified using several kinetic parameters. The following tables summarize key data from published studies.
Table 1: Avibactam IC50 Values against Purified β-Lactamases
| β-Lactamase Class | Enzyme | IC50 (µM) | Reference |
| Class A | CTX-M-15 | 0.004 - 0.008 | [11][12] |
| KPC-2 | 0.009 - 0.012 | [11][12] | |
| TEM-1 | 0.008 | [11] | |
| SHV-5 | 0.004 | [12] | |
| Class C | P. aeruginosa AmpC | 0.160 | [12] |
| E. cloacae P99 AmpC | 0.019 | [12] | |
| Class D | OXA-10 | 0.230 | [12] |
| OXA-48 | 0.080 | [12] |
IC50 (half-maximal inhibitory concentration) values represent the concentration of avibactam required to inhibit 50% of the enzyme's activity under specific assay conditions.
Table 2: Kinetic Parameters of Avibactam Inhibition
| β-Lactamase Class | Enzyme | Acylation Efficiency (k2/Ki) (M-1s-1) | Deacylation Rate (koff) (s-1) | Half-life (t1/2) of Acyl-Enzyme Complex (min) | Reference |
| Class A | CTX-M-15 | 1.0 x 105 | 2.9 x 10-4 | 40 | [10][13] |
| KPC-2 | 3.6 x 104 | 1.4 x 10-4 | 82 | [10] | |
| Class C | P. aeruginosa AmpC | 1.1 x 104 | 1.9 x 10-3 | 6 | [10] |
| E. cloacae P99 AmpC | 1.3 x 104 | 3.8 x 10-5 | 300 | [10] | |
| Class D | OXA-10 | 1.1 x 101 | < 1.6 x 10-6 | > 7200 (> 5 days) | [10][13] |
| OXA-48 | 1.2 x 103 | - | - | [10] |
Ki is the dissociation constant of the initial non-covalent complex, k2 is the acylation rate constant, and koff is the deacylation rate constant.
Experimental Protocols
The characterization of avibactam's activity involves a combination of microbiological and biochemical assays.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of a β-lactam antibiotic in combination with a fixed concentration of avibactam is determined to assess its ability to restore antibacterial activity.
Methodology: Broth Microdilution
-
Preparation: A series of two-fold dilutions of the β-lactam agent (e.g., ceftazidime) are prepared in Mueller-Hinton broth in a 96-well microtiter plate. Avibactam is added to each well at a fixed concentration, typically 4 µg/mL.[14][15]
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterial isolate to a final concentration of approximately 5 x 105 CFU/mL.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Reading: The MIC is determined as the lowest concentration of the β-lactam antibiotic that completely inhibits visible bacterial growth.
Enzyme Inhibition Assays (IC50 and Kinetic Parameter Determination)
Biochemical assays using purified β-lactamase enzymes are employed to determine kinetic parameters such as IC50, Ki, and k2.
Methodology: Spectrophotometric Assay
-
Enzyme and Substrate Preparation: Purified β-lactamase enzyme is prepared in a suitable buffer (e.g., phosphate buffer, sometimes with NaHCO3 for OXA enzymes).[10] A chromogenic β-lactam substrate, such as nitrocefin, is used, which changes color upon hydrolysis.
-
Inhibition Assay: The enzyme is pre-incubated with varying concentrations of avibactam for a defined period.
-
Reaction Initiation: The hydrolysis reaction is initiated by adding the nitrocefin substrate.
-
Data Acquisition: The rate of nitrocefin hydrolysis is monitored continuously by measuring the change in absorbance at a specific wavelength (e.g., 482 nm) using a spectrophotometer.
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to calculate the IC50. More complex analyses of progress curves under different substrate and inhibitor concentrations are used to determine individual kinetic parameters like k2/Ki and koff.[10]
Conclusion
Avibactam is a broad-spectrum serine β-lactamase inhibitor with a unique reversible covalent mechanism of action. Its potent inhibition of Class A (including KPCs), Class C (AmpC), and key Class D (OXA-48) enzymes has made it an invaluable component of combination therapies against multidrug-resistant Gram-negative pathogens. A thorough understanding of its spectrum of activity, inhibitory potency, and the methodologies used for its evaluation is critical for researchers and clinicians in the ongoing effort to combat antimicrobial resistance. Its inactivity against Class B metallo-β-lactamases, however, underscores the need for continued development of new inhibitors with an even broader spectrum.
References
- 1. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activities of Ceftazidime and Avibactam against β-Lactamase-Producing Enterobacteriaceae in a Hollow-Fiber Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interaction of Avibactam with Class B Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A practical laboratory method to determine ceftazidime-avibactam-aztreonam synergy in patients with New Delhi metallo-beta-lactamase (NDM)-producing Enterobacterales infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Kinetics of avibactam inhibition against Class A, C, and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Systematic Approach to the Selection of the Appropriate Avibactam Concentration for Use with Ceftazidime in Broth Microdilution Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Activity of Ceftibuten-Avibactam against β-Lactamase-Positive Enterobacterales from the ATLAS Global Surveillance Program - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Avibactam Sodium Hydrate In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avibactam is a non-β-lactam, β-lactamase inhibitor that restores the in vitro activity of cephalosporins and other β-lactam antibiotics against many clinically significant Gram-negative bacteria.[1][2] Unlike many other β-lactamase inhibitors, avibactam has a unique mechanism of action, acting as a covalent, reversible inhibitor of a broad spectrum of serine β-lactamases, including Ambler class A, class C, and some class D enzymes.[1][3][4] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of avibactam sodium hydrate.
Mechanism of Action
Avibactam inhibits β-lactamase enzymes through a novel, reversible covalent mechanism.[1][4] The process involves the formation of a stable carbamoyl-enzyme intermediate, which inactivates the enzyme. This reaction is reversible, allowing avibactam to be recycled.[4][5]
Caption: Mechanism of Avibactam Inhibition of β-Lactamase.
Quantitative Data Summary
Table 1: In Vitro Activity of Ceftazidime-Avibactam against Gram-Negative Isolates
| Organism | β-Lactamase Profile | Ceftazidime MIC90 (µg/mL) | Ceftazidime-Avibactam MIC90 (µg/mL) |
| P. aeruginosa | Various | >32 | 8 |
| Enterobacterales | Carbapenemase-producing | >64 | 8 |
Note: Avibactam concentration is fixed at 4 µg/mL.[2][6]
Table 2: Kinetic Parameters of Avibactam Inhibition against Various β-Lactamases
| Enzyme | Class | k2/Ki (M⁻¹s⁻¹) | t½ (min) |
| CTX-M-15 | A | 1.0 x 10⁵ | - |
| KPC-2 | A | - | - |
| TEM-1 | A | - | 16 |
| AmpC (P. aeruginosa) | C | - | - |
| OXA-10 | D | 1.1 x 10¹ | >7200 |
| OXA-48 | D | - | - |
k2/Ki represents the acylation efficiency. t½ is the half-life for deacylation.[4][7]
Table 3: IC50 Values of Avibactam against Purified β-Lactamases
| Enzyme | Class | IC50 (µM) |
| CTX-M-15 | A | 0.002 |
| KPC-2 | A | - |
| TEM-1 | A | - |
| AmpC (P. aeruginosa) | C | - |
| P99 (E. cloacae) | C | - |
| OXA-10 | D | - |
| OXA-23 | D | - |
| OXA-24/40 | D | 0.54 |
| OXA-48 | D | - |
IC50 values were determined after a 60-minute incubation.[8]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the minimum concentration of a drug that inhibits the visible growth of a microorganism.
Caption: Workflow for MIC Determination.
Methodology:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of ceftazidime and avibactam. For the assay, create serial two-fold dilutions of ceftazidime in cation-adjusted Mueller-Hinton Broth (CAMHB). Add avibactam to each dilution to achieve a constant final concentration of 4 µg/mL.[2][6]
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculation: Inoculate a 96-well microtiter plate with the bacterial suspension. Each well should contain the appropriate antibiotic dilution and the bacterial inoculum. Include growth control (no antibiotic) and sterility control (no bacteria) wells.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[9]
-
MIC Determination: The MIC is the lowest concentration of ceftazidime in the presence of avibactam that completely inhibits visible bacterial growth.
Time-Kill Assay
This assay evaluates the bactericidal activity of an antimicrobial agent over time.
Caption: Workflow for Time-Kill Assay.
Methodology:
-
Inoculum Preparation: Prepare an overnight culture of the test organism. Dilute the culture in fresh CAMHB to a starting inoculum of approximately 1 x 10⁵ to 1 x 10⁶ CFU/mL.[10][11]
-
Drug Exposure: Add ceftazidime-avibactam at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a growth control without any antibiotic.
-
Incubation and Sampling: Incubate the cultures at 37°C with agitation. At specified time points (e.g., 0, 3, 6, 12, and 24 hours), withdraw aliquots from each culture.[10]
-
Viable Cell Count: Perform serial ten-fold dilutions of the collected aliquots in saline or phosphate-buffered saline. Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.
-
Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time to generate time-kill curves. A ≥3-log10 decrease in CFU/mL from the initial inoculum is considered bactericidal activity.[10][12]
Enzyme Inhibition Kinetics (IC50 and Ki Determination)
This protocol is for determining the inhibitory potency of avibactam against purified β-lactamase enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Purify the target β-lactamase. Prepare a stock solution of a chromogenic substrate, such as nitrocefin.
-
IC50 Determination:
-
In a microtiter plate, add a fixed concentration of the β-lactamase enzyme to wells containing serial dilutions of avibactam.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 60 minutes).[8]
-
Initiate the reaction by adding the nitrocefin substrate.
-
Monitor the change in absorbance over time using a spectrophotometer.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
Determination of Kinetic Parameters (k2/Ki and k-2):
-
To determine the acylation rate (k2/Ki), monitor the progress of substrate hydrolysis in the presence of various concentrations of avibactam. The observed rate constant (kobs) can be determined by fitting the progress curves to an appropriate equation. A plot of kobs versus avibactam concentration will yield k2/Ki.[13]
-
To determine the deacylation rate (k-2), first acylate the enzyme with an excess of avibactam. Then, rapidly dilute the enzyme-inhibitor complex into a solution containing the substrate and monitor the return of enzymatic activity over time. The rate of return of activity corresponds to k-2.[4]
-
Conclusion
The in vitro assays described provide a robust framework for characterizing the activity of this compound. These protocols can be adapted for various research and drug development applications, from initial screening of β-lactamase inhibition to detailed mechanistic studies. Adherence to standardized methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is crucial for generating reproducible and comparable data.[1][14]
References
- 1. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Systematic Approach to the Selection of the Appropriate Avibactam Concentration for Use with Ceftazidime in Broth Microdilution Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Validation of Aztreonam-Avibactam Susceptibility Testing Using Digitally Dispensed Custom Panels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Time-kill assay [bio-protocol.org]
- 11. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
Application Note and Protocol: A Stability-Indicating HPLC Method for the Analysis of Avibactam Sodium Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development and validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Avibactam sodium hydrate. Avibactam is a non-β-lactam β-lactamase inhibitor crucial in combating multidrug-resistant gram-negative infections.[1][2][3] This application note details the experimental protocols for method development, optimization, and validation in accordance with ICH guidelines, ensuring the method is suitable for routine quality control and stability studies. The method is designed to separate Avibactam from its potential impurities and degradation products.[4]
Introduction
Avibactam sodium is a diazabicyclooctanone derivative that acts as a potent inhibitor of a wide range of serine β-lactamases, including Ambler class A, class C, and some class D enzymes.[2] It is often used in combination with β-lactam antibiotics, such as ceftazidime, to treat serious bacterial infections.[3][4] The development of a robust, stability-indicating analytical method is paramount for ensuring the quality, efficacy, and safety of this compound in pharmaceutical formulations. This document outlines a systematic approach to developing and validating an RP-HPLC method for this purpose.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful HPLC method.
| Property | Value | Reference |
| Chemical Name | sodium;[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate;hydrate | [5] |
| Molecular Formula | C₇H₁₂N₃NaO₇S | [5] |
| Molecular Weight | 305.24 g/mol | [5] |
| CAS Number | 1192491-61-4 (for sodium salt) | [6][7] |
| Solubility | Soluble in water.[7][8] | [7][8] |
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point based on published methods for similar compounds.[9]
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Purified water (HPLC grade)
-
Initial Chromatographic Conditions (Starting Point)
Based on a review of existing methods for Avibactam in combination with other drugs, the following conditions are proposed as a starting point for method development.[9][10][11][12][13]
| Parameter | Condition |
| Column | ODS Hypersil C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | A linear gradient can be explored, for instance, starting with a low percentage of Mobile Phase B and gradually increasing it. A starting point could be 95% A to 50% A over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm - 260 nm (A PDA detector is recommended to assess peak purity and select the optimal wavelength). Published methods have used wavelengths in this range.[10][12] |
| Injection Volume | 10 µL |
| Diluent | Water or a mixture of water and acetonitrile |
Method Development Workflow
The following workflow outlines the systematic approach to optimize the initial chromatographic conditions.
Caption: Workflow for HPLC Method Development and Optimization.
Forced Degradation Studies
To ensure the method is stability-indicating, forced degradation studies must be performed on this compound.[10][11][12] The sample should be subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: Dry heat at 105°C for 24 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours
The developed HPLC method should be able to resolve the Avibactam peak from all degradation product peaks.
Method Validation Protocol
The finalized method must be validated according to ICH Q2(R1) guidelines. The following parameters should be assessed:
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through the forced degradation studies and by analyzing a placebo sample.
Linearity
The linearity of the method should be established by analyzing a series of at least five concentrations of this compound over a specified range (e.g., 50-150% of the target concentration). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy
Accuracy should be determined by applying the method to samples of known concentration (e.g., by spiking a placebo with known amounts of Avibactam at different concentration levels). The recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day precision): Determined by analyzing a minimum of six replicate injections of the same sample on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on different days, by different analysts, or with different equipment. The RSD should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
Robustness
The robustness of the method should be evaluated by making small, deliberate variations in the method parameters, such as:
-
pH of the mobile phase (± 0.2 units)
-
Column temperature (± 5°C)
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
The system suitability parameters should remain within acceptable limits for all variations.
Caption: Key Parameters for HPLC Method Validation.
Data Presentation
All quantitative data from the method development and validation studies should be summarized in clear and concise tables for easy comparison and interpretation.
Optimized Chromatographic Conditions
| Parameter | Optimized Condition |
| Column | [To be filled after optimization] |
| Mobile Phase A | [To be filled after optimization] |
| Mobile Phase B | [To be filled after optimization] |
| Gradient Program | [To be filled after optimization] |
| Flow Rate | [To be filled after optimization] |
| Column Temperature | [To be filled after optimization] |
| Detection Wavelength | [To be filled after optimization] |
| Injection Volume | [To be filled after optimization] |
| Diluent | [To be filled after optimization] |
| Retention Time of Avibactam | [To be filled after optimization] |
System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | [To be filled] |
| Theoretical Plates | ≥ 2000 | [To be filled] |
| %RSD of Peak Area (n=6) | ≤ 1.0% | [To be filled] |
Method Validation Summary
| Validation Parameter | Result |
| Linearity (r²) | [To be filled] |
| Accuracy (% Recovery) | [To be filled] |
| Repeatability (%RSD) | [To be filled] |
| Intermediate Precision (%RSD) | [To be filled] |
| LOD | [To be filled] |
| LOQ | [To be filled] |
| Robustness | [To be filled with a summary of findings] |
Conclusion
This application note provides a detailed protocol for the development and validation of a stability-indicating RP-HPLC method for the analysis of this compound. By following the outlined experimental procedures and validation protocols, a reliable and robust method can be established for routine quality control and stability testing of this compound in the pharmaceutical industry. The proposed method will ensure the accurate determination of the drug's purity and potency, contributing to the overall quality and safety of the final drug product.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. medkoo.com [medkoo.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. veeprho.com [veeprho.com]
- 5. This compound | C7H12N3NaO7S | CID 118704750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Avibactam Sodium | C7H10N3NaO6S | CID 24944097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ≥98% (HPLC), β-lactamase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. iosrphr.org [iosrphr.org]
- 10. Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC [ipindexing.com]
- 11. Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC | PDF [slideshare.net]
- 12. RP-HPLC Method Development for Ceftazidime and Avibactam Stability [wisdomlib.org]
- 13. wjpps.com [wjpps.com]
Avibactam Sodium Hydrate: Application Notes and Protocols for Combating Resistant Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and global spread of multidrug-resistant (MDR) Gram-negative bacteria represent a critical threat to public health. A primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate a broad range of β-lactam antibiotics. Avibactam, a non-β-lactam β-lactamase inhibitor, has been developed to counteract this resistance. When combined with β-lactam antibiotics such as ceftazidime, avibactam restores their efficacy against many clinically significant resistant pathogens.[1][2][3] Avibactam has a unique mechanism of action, involving a reversible covalent acylation of the β-lactamase enzyme.[4][5][6] This document provides detailed application notes and experimental protocols for researchers working with avibactam sodium hydrate in the context of treating resistant Gram-negative bacterial infections.
Mechanism of Action
Avibactam is a diazabicyclooctane with no intrinsic antibacterial activity.[7] Its primary function is to inhibit a wide spectrum of serine β-lactamases, including:
-
Ambler Class A: Extended-spectrum β-lactamases (ESBLs) and Klebsiella pneumoniae carbapenemases (KPCs).[2][8]
-
Ambler Class D: Some oxacillinases (OXA), such as OXA-48.[2][9]
Avibactam is not active against metallo-β-lactamases (MBLs, Ambler Class B).[2][10] The mechanism of inhibition involves the formation of a covalent, yet reversible, acyl-enzyme complex with the serine residue in the active site of the β-lactamase. This prevents the hydrolysis of the partner β-lactam antibiotic, allowing it to exert its bactericidal activity by inhibiting bacterial cell wall synthesis.[4][5][6]
Caption: Mechanism of action of avibactam in combination with a β-lactam antibiotic.
Data Presentation
In Vitro Activity of Ceftazidime-Avibactam
The combination of ceftazidime and avibactam (CZA) has demonstrated potent in vitro activity against a wide range of resistant Gram-negative bacteria. The following tables summarize the minimum inhibitory concentrations (MICs) and susceptibility data from various studies.
Table 1: In Vitro Susceptibility of Enterobacterales to Ceftazidime-Avibactam
| Organism | Resistance Mechanism | Number of Isolates | CZA Susceptibility (%) | Reference |
| Enterobacterales | - | 2600 | 99.72 | [11] |
| Carbapenem-resistant Enterobacterales (CRE) | - | 39 | 88.57 | [11] |
| ESBL-producing Enterobacterales | - | - | 99.34 | [11] |
| KPC-producing Enterobacterales | KPC | - | 91.67 | [11] |
| Carbapenem-resistant K. pneumoniae | OXA-48-like | 10 | 100 (initially) | [12] |
| Carbapenem-resistant K. pneumoniae and E. coli | CTX-M-15 | - | 100 (at ≤1 mg/L) | [13] |
Table 2: In Vitro Susceptibility of Pseudomonas aeruginosa to Ceftazidime-Avibactam
| Organism | Resistance Phenotype | Number of Isolates | CZA Susceptibility (%) | Reference |
| P. aeruginosa | - | 836 | - | [11] |
| Multidrug-resistant (MDR) P. aeruginosa | MDR | - | 44.83 | [11] |
| Difficult-to-treat resistant P. aeruginosa | DTR | - | 38.99 | [11] |
Pharmacokinetic and Pharmacodynamic Parameters
Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of avibactam is crucial for designing effective dosing regimens.
Table 3: Key Pharmacokinetic Parameters of Avibactam
| Parameter | Value | Reference |
| Elimination Half-life | ~2.7 hours | [14][15] |
| Volume of Distribution (steady state) | 15.4 - 26.3 L | [15] |
| Primary Elimination Pathway | Renal excretion | [14][15] |
The key pharmacodynamic driver for avibactam's efficacy is the percentage of the dosing interval that the free drug concentration remains above a critical threshold concentration (%fT > CT).[16][17] For ceftazidime-avibactam, the target attainment for a dose of 2g/0.5g every 8 hours (2-hour infusion) is high, ranging from 94.8% to 99.6% depending on the infection model.[18]
Experimental Protocols
Antimicrobial Susceptibility Testing (AST)
Objective: To determine the minimum inhibitory concentration (MIC) of avibactam in combination with a β-lactam antibiotic against a bacterial isolate.
Method: Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11]
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Ceftazidime analytical standard
-
This compound analytical standard (a constant concentration of 4 µg/mL is commonly used)[19]
-
Sterile saline or water
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of ceftazidime and avibactam in a suitable solvent as per the manufacturer's instructions.
-
Prepare Drug Dilutions:
-
In each well of the microtiter plate (except the growth control well), add 50 µL of CAMHB.
-
Add 50 µL of the ceftazidime stock solution to the first well of each row to be tested and perform serial two-fold dilutions across the plate.
-
Add a fixed concentration of avibactam (e.g., 4 µg/mL) to each well containing ceftazidime.
-
-
Prepare Bacterial Inoculum:
-
From a fresh culture plate, select 3-5 colonies of the test organism and suspend them in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculate Plates: Add 50 µL of the diluted bacterial inoculum to each well, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of ceftazidime (in the presence of a fixed concentration of avibactam) that completely inhibits visible bacterial growth.
Caption: Workflow for antimicrobial susceptibility testing using broth microdilution.
β-Lactamase Inhibition Assay
Objective: To determine the inhibitory activity of avibactam against a purified β-lactamase enzyme.
Method: Spectrophotometric Assay using Nitrocefin
Materials:
-
Purified β-lactamase enzyme (e.g., KPC-2, OXA-48)
-
Nitrocefin (a chromogenic cephalosporin substrate)
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
96-well UV-transparent microtiter plate
-
Spectrophotometer capable of reading absorbance at 486 nm
-
This compound
Procedure:
-
Prepare Reagents:
-
Dissolve nitrocefin in DMSO to a stock concentration (e.g., 10 mM) and then dilute in phosphate buffer to the desired working concentration (e.g., 100 µM).
-
Prepare a stock solution of avibactam and perform serial dilutions to obtain a range of concentrations for testing.
-
-
Enzyme Inhibition Assay:
-
In the wells of the microtiter plate, add the purified β-lactamase enzyme at a fixed concentration.
-
Add varying concentrations of avibactam to the wells and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the nitrocefin substrate to each well.
-
-
Measure Activity: Immediately measure the change in absorbance at 486 nm over time using a spectrophotometer. The hydrolysis of nitrocefin results in a color change from yellow to red, leading to an increase in absorbance.
-
Data Analysis:
-
Calculate the initial velocity (rate of change in absorbance) for each reaction.
-
Plot the enzyme activity (initial velocity) as a function of the avibactam concentration.
-
Determine the IC₅₀ value, which is the concentration of avibactam that inhibits 50% of the enzyme's activity. Kinetic parameters such as k₂/Kᵢ can also be determined from more detailed kinetic studies.[9]
-
Caption: Workflow for β-lactamase inhibition assay.
In Vivo Efficacy Studies
Objective: To evaluate the efficacy of avibactam in combination with a β-lactam antibiotic in an animal model of infection.
Method: Murine Thigh Infection Model
This model is commonly used to assess the in vivo efficacy of antimicrobial agents.[18][20]
Materials:
-
Immunocompetent or neutropenic mice (strain and sex specified)
-
Test organism (e.g., a carbapenem-resistant K. pneumoniae strain)
-
Ceftazidime and avibactam for injection
-
Vehicle for drug administration (e.g., sterile saline)
-
Anesthetic agent
-
Materials for bacterial enumeration (e.g., agar plates, saline for dilutions)
Procedure:
-
Induce Neutropenia (if applicable): If a neutropenic model is required, treat mice with cyclophosphamide on specified days prior to infection to deplete their neutrophil counts.
-
Infection:
-
Grow the test organism to the mid-logarithmic phase.
-
Anesthetize the mice and inject a defined inoculum (e.g., 10⁶-10⁷ CFU) into the thigh muscle of each mouse.
-
-
Treatment:
-
At a specified time post-infection (e.g., 2 hours), begin treatment with ceftazidime-avibactam administered via a clinically relevant route (e.g., subcutaneous or intravenous). Dosing regimens should be designed to mimic human exposures.[20]
-
Include control groups (e.g., vehicle-treated, ceftazidime alone).
-
-
Efficacy Assessment:
-
At a predetermined endpoint (e.g., 24 hours post-treatment initiation), euthanize the mice.
-
Aseptically remove the thigh muscles, homogenize them in sterile saline, and perform serial dilutions.
-
Plate the dilutions onto appropriate agar media to determine the bacterial load (CFU/thigh).
-
-
Data Analysis: The efficacy is evaluated by comparing the change in log₁₀ CFU in the treated groups to the 0-hour control group.[20]
Caption: Workflow for in vivo efficacy testing using a murine thigh infection model.
Resistance to Ceftazidime-Avibactam
Despite its effectiveness, resistance to ceftazidime-avibactam can emerge through various mechanisms.[1] Understanding these is crucial for stewardship and the development of next-generation inhibitors.
Mechanisms of Resistance:
-
Mutations in β-lactamase genes: Amino acid substitutions in the Ω-loop of KPC enzymes (e.g., D179Y in KPC-2 and KPC-3) can impair avibactam binding.[8][21]
-
Porin mutations/loss: Alterations or loss of outer membrane porins, such as OmpK35 and OmpK36 in K. pneumoniae, can reduce the permeability of avibactam into the bacterial cell.[2][7]
-
Overexpression of β-lactamases: Increased production of the target β-lactamase can overwhelm the inhibitory capacity of avibactam.[1]
-
Efflux pump overexpression: Increased expression of efflux pumps can actively transport the drug out of the bacterial cell.[1][2]
Conclusion
This compound, in combination with ceftazidime, is a valuable therapeutic option for infections caused by multidrug-resistant Gram-negative bacteria, particularly those producing serine β-lactamases. The protocols and data presented in this document provide a framework for researchers to evaluate the activity and efficacy of avibactam-containing combinations against clinically relevant pathogens. A thorough understanding of its mechanism of action and potential resistance pathways is essential for its appropriate use and for guiding future drug development efforts.
References
- 1. Epidemiology and Mechanisms of Ceftazidime–Avibactam Resistance in Gram-Negative Bacteria [engineering.org.cn]
- 2. Resistance to Ceftazidime/Avibactam, Meropenem/Vaborbactam and Imipenem/Relebactam in Gram-Negative MDR Bacilli: Molecular Mechanisms and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. New Carbapenemase Inhibitors: Clearing the Way for the β-Lactams [mdpi.com]
- 5. Avibactam Analysis: Mechanism of Action and Adverse Effects [desklib.com]
- 6. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Kinetics of avibactam inhibition against Class A, C, and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of In-vitro Activity of Ceftazidime-avibactam Against Carbapenem-resistant Gram-negative Bacteria: A Cross-sectional Study from Pakistan [xiahepublishing.com]
- 11. In vitro activity of ceftazidime-avibactam against Gram-negative strains in Chile 2015-2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In-Vitro Selection of Ceftazidime/Avibactam Resistance in OXA-48-Like-Expressing Klebsiella pneumoniae: In-Vitro and In-Vivo Fitness, Genetic Basis and Activities of β-Lactam Plus Novel β-Lactamase Inhibitor or β-Lactam Enhancer Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro activity of avibactam (NXL104) in combination with β-lactams against Gram-negative bacteria, including OXA-48 β-lactamase-producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 16. Avibactam Pharmacokinetic/Pharmacodynamic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Avibactam Pharmacokinetic/Pharmacodynamic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The primary pharmacology of ceftazidime/avibactam: in vivo translational biology and pharmacokinetics/pharmacodynamics (PK/PD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Systematic Approach to the Selection of the Appropriate Avibactam Concentration for Use with Ceftazidime in Broth Microdilution Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Avibactam Sodium Hydrate in Combination with Ceftazidime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftazidime-avibactam is a combination antibiotic that pairs a third-generation cephalosporin, ceftazidime, with a novel, non-β-lactam β-lactamase inhibitor, avibactam.[1] This combination has proven to be a valuable therapeutic option against multidrug-resistant (MDR) Gram-negative bacteria, which pose a significant global health threat.[2] Avibactam restores the in vitro activity of ceftazidime against a broad range of β-lactamase-producing pathogens, including those expressing Ambler class A, class C, and some class D enzymes.[3][4]
These application notes provide a comprehensive overview of the research on ceftazidime in combination with avibactam, including detailed experimental protocols, quantitative data summaries, and visualizations of the underlying mechanisms of action.
Mechanism of Action
The synergistic effect of ceftazidime-avibactam stems from their distinct yet complementary mechanisms of action.
-
Ceftazidime: Like other β-lactam antibiotics, ceftazidime inhibits the synthesis of the bacterial cell wall.[5][6] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[5][6] The inhibition of PBPs leads to a weakened cell wall and ultimately results in bacterial cell lysis and death.[5] Ceftazidime has a high affinity for PBP-3 in Gram-negative bacteria, which is crucial for septum formation during cell division.[6]
-
Avibactam: Avibactam is a potent inhibitor of a wide array of β-lactamase enzymes.[4] These enzymes, produced by resistant bacteria, hydrolyze the β-lactam ring of antibiotics like ceftazidime, rendering them inactive.[7] Avibactam forms a covalent, yet reversible, adduct with the serine residue in the active site of many β-lactamases, preventing them from degrading ceftazidime.[1][7] This protective action allows ceftazidime to reach its PBP targets and exert its bactericidal effect.[8]
Signaling Pathway of Ceftazidime-Avibactam Action
Caption: Mechanism of action of ceftazidime-avibactam.
Quantitative Data
The following tables summarize the in vitro activity and in vivo efficacy of ceftazidime-avibactam against various multidrug-resistant Gram-negative bacteria.
In Vitro Susceptibility Data
Table 1: Ceftazidime-Avibactam MIC Values against Multidrug-Resistant Enterobacteriaceae and Pseudomonas aeruginosa
| Organism (Resistance Phenotype) | Number of Isolates | Ceftazidime-Avibactam MIC50 (μg/mL) | Ceftazidime-Avibactam MIC90 (μg/mL) | % Susceptible (≤8 μg/mL) | Reference |
| All Enterobacteriaceae | 36,380 | - | - | >99.9 | [9] |
| MDR Enterobacteriaceae | 2,953 | 0.25 | 1 | 99.2 | [9] |
| XDR Enterobacteriaceae | 448 | 0.5 | 2 | 97.8 | [9] |
| Carbapenem-Resistant Enterobacteriaceae (CRE) | 513 | 0.5 | 2 | 97.5 | [9] |
| Pseudomonas aeruginosa | 7,868 | 2 | 4 | 97.1 | [9] |
| MDR P. aeruginosa | - | 4 | 16 | 86.5 | [9] |
| Meropenem-nonsusceptible P. aeruginosa | 628 | - | - | 71.8 | [9] |
MDR: Multidrug-Resistant; XDR: Extensively Drug-Resistant
In Vivo Efficacy Data
Table 2: In Vivo Efficacy of Ceftazidime-Avibactam in Murine Infection Models
| Infection Model | Pathogen (Resistance Mechanism) | Ceftazidime ED50 (mg/kg) | Ceftazidime-Avibactam (4:1) ED50 (mg/kg) | Reference |
| Murine Septicemia | Ceftazidime-resistant Enterobacteriaceae (AmpC or ESBL) | >90 | <5 to 65 | [10] |
| Murine Septicemia | Ceftazidime-susceptible K. pneumoniae and E. coli | <1.5 to 9 | Similar to Ceftazidime alone | [10] |
| Neutropenic Thigh | Ceftazidime-resistant, blaKPC-2-carrying K. pneumoniae | 1024 (little effect) | Bactericidal at 4:1 ratio | [11] |
| Rat Abdominal Abscess | blaKPC-2-positive K. pneumoniae | 9.3 log CFU/abscess | 3.3 log CFU/abscess | [11] |
ED50: 50% effective dose
Experimental Protocols
Checkerboard Synergy Assay
This protocol is used to determine the synergistic activity of ceftazidime and avibactam in vitro.
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Ceftazidime and Avibactam stock solutions
-
Bacterial inoculum standardized to 0.5 McFarland
-
Prepare serial twofold dilutions of ceftazidime and avibactam in CAMHB in a 96-well plate to create a checkerboard matrix.[4][12][13] The final volume in each well should be 50 µL.
-
The concentration ranges for ceftazidime can be from 0.032 to 256 mg/L and for avibactam from 0.016 to 16 mg/L.[4]
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination as the lowest concentration that completely inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy:
-
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy is defined as an FICI ≤ 0.5.
-
Indifference is defined as an FICI > 0.5 to ≤ 4.0.
-
Antagonism is defined as an FICI > 4.0.
-
Experimental Workflow for Checkerboard Assay
Caption: Workflow for the checkerboard synergy assay.
Time-Kill Assay
This protocol assesses the bactericidal activity of ceftazidime-avibactam over time.
-
Flasks with CAMHB
-
Ceftazidime and Avibactam stock solutions
-
Bacterial inoculum standardized to 0.5 McFarland
-
Agar plates for colony counting
-
Prepare flasks containing CAMHB with desired concentrations of ceftazidime alone, avibactam alone, and the combination of ceftazidime-avibactam.[14][15] A growth control flask without any antibiotic should also be included.
-
Inoculate each flask with a starting bacterial density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto appropriate agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) for each time point.
-
Plot the log10 CFU/mL versus time to generate time-kill curves.
-
Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[16] Synergy in time-kill assays is defined as a ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.
Logical Relationship of Time-Kill Assay Outcome
Caption: Interpreting results of a time-kill assay.
In Vivo Efficacy Study (Murine Thigh Infection Model)
This protocol describes a common animal model to evaluate the in vivo efficacy of ceftazidime-avibactam.
-
Specific pathogen-free mice (e.g., ICR or Swiss Webster)
-
Cyclophosphamide for inducing neutropenia (optional)
-
Bacterial inoculum
-
Ceftazidime and Avibactam for injection
-
Induce Neutropenia (if required): Administer cyclophosphamide intraperitoneally to mice 4 days and 1 day before infection to induce neutropenia.[11]
-
Infection: Inoculate the thigh muscle of each mouse with a standardized bacterial suspension (e.g., 0.1 mL of 10^6 - 10^7 CFU/mL).
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer ceftazidime, avibactam, or the combination subcutaneously or intravenously.[10] A control group should receive a vehicle control.
-
Efficacy Assessment: At 24 hours post-treatment, euthanize the mice.
-
Aseptically remove the infected thigh muscle and homogenize it in sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar media to determine the bacterial load (CFU/thigh).
-
Efficacy is determined by comparing the bacterial load in the treated groups to the control group at the start of therapy (0-hour control) and the untreated control group at 24 hours.
Conclusion
The combination of ceftazidime and avibactam represents a significant advancement in the fight against multidrug-resistant Gram-negative infections. The data and protocols presented here provide a foundation for researchers and drug development professionals to further investigate and understand the potential of this important therapeutic agent. The detailed methodologies for key in vitro and in vivo assays, along with the summarized quantitative data and mechanistic diagrams, should serve as a valuable resource for ongoing research and development efforts in this critical area of infectious disease.
References
- 1. tandfonline.com [tandfonline.com]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. In Vitro Activity of Ceftazidime-Avibactam Combination in In Vitro Checkerboard Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceftazidime-Avibactam Activity against Multidrug-Resistant Pseudomonas aeruginosa Isolated in U.S. Medical Centers in 2012 and 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Ceftazidime? [synapse.patsnap.com]
- 7. In vitro, in vivo and clinical studies comparing the efficacy of ceftazidime-avibactam monotherapy with ceftazidime-avibactam-containing combination regimens against carbapenem-resistant Enterobacterales and multidrug-resistant Pseudomonas aeruginosa isolates or infections: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Efficacy of a Ceftazidime-Avibactam Combination in a Murine Model of Septicemia Caused by Enterobacteriaceae Species Producing AmpC or Extended-Spectrum β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The primary pharmacology of ceftazidime/avibactam: in vivo translational biology and pharmacokinetics/pharmacodynamics (PK/PD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. mdpi.com [mdpi.com]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. In vitro Synergistic Activity of Ceftazidime-Avibactam in Combination with Aztreonam or Meropenem Against Clinical Enterobacterales Producing blaKPC or blaNDM - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Use of Avibactam in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the experimental use of avibactam in various animal models, summarizing key quantitative data and providing comprehensive experimental protocols based on published literature. Avibactam, a non-β-lactam β-lactamase inhibitor, has demonstrated significant efficacy in restoring the activity of β-lactam antibiotics against a wide range of resistant Gram-negative bacteria.
I. Quantitative Data Summary
The following tables summarize the in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) parameters of avibactam in combination with different β-lactam antibiotics across various animal models and pathogens.
Table 1: Efficacy of Ceftazidime-Avibactam in Murine Infection Models
| Pathogen | Infection Model | Animal Strain | Key Efficacy Endpoint | Ceftazidime-Avibactam MIC (µg/mL) | Efficacy Results | Reference(s) |
| Pseudomonas aeruginosa | Neutropenic Thigh | CD-1 Mice | Stasis | 32 - 128 (Ceftazidime MIC) | Avibactam %fT > CT 1 mg/L for stasis: 14.1% to 62.5% | [1][2][3] |
| Pseudomonas aeruginosa | Neutropenic Lung | CD-1 Mice | Stasis | 32 - 128 (Ceftazidime MIC) | Avibactam %fT > CT 1 mg/L for stasis: 0% to 21.4% | [1][2][3] |
| Pseudomonas aeruginosa | Neutropenic Lung | ICR Mice | >1 log10 CFU reduction | ≤32 | Humanized doses resulted in >1 log10 CFU reduction | [4][5][6] |
| Enterobacteriaceae (AmpC or ESBL-producing) | Septicemia | ICR Mice | 50% Effective Dose (ED50) | 64 to >128 (Ceftazidime MIC) | Ceftazidime-Avibactam ED50: <5 to 65 mg/kg | [7][8] |
| Carbapenem-Resistant Enterobacteriaceae | Neutropenic Thigh | ICR Mice | Bacterial density reduction | ≤16 | Reductions in bacterial density against 16 of 18 isolates | [9] |
| Klebsiella pneumoniae (OXA-48-like) | Systemic Infection | Swiss Albino Mice | ED50 / ED90 | 0.25 - 4 | Parent strains ED50: 3.4–22.0 mg/kg; Mutants ED50: 24.3–68.2 mg/kg | [10] |
CT : Threshold Concentration; fT > CT : Percentage of the dosing interval that free drug concentrations remain above the threshold concentration.
Table 2: Efficacy of Aztreonam-Avibactam in Murine Infection Models
| Pathogen | Infection Model | Animal Strain | Key Efficacy Endpoint | Aztreonam-Avibactam MIC (µg/mL) | Efficacy Results | Reference(s) |
| Stenotrophomonas maltophilia | Neutropenic Thigh | Not Specified | ≥1 log10 CFU/thigh reduction | 2/4 - 16/4 | Efficacy against majority of isolates with MIC ≤4/4 mg/L | [11] |
| Metallo-β-lactamase (MBL)-producing Enterobacterales | Not Specified | Not Specified | In vivo efficacy | Not Specified | Avibactam restores in vivo efficacy of aztreonam | [12][13] |
Table 3: Efficacy of Other Avibactam Combinations in Murine Infection Models
| Pathogen | Combination | Infection Model | Animal Strain | Key Efficacy Endpoint | Efficacy Results | Reference(s) |
| Pseudomonas aeruginosa | Ceftazidime-Avibactam-Fosfomycin | Neutropenic Thigh | Not Specified | Reduced bacterial burden | Significantly reduced bacterial burden with the triple combination | [14] |
| MBL-producing CRECC | Ceftazidime-Avibactam + Aztreonam | Galleria mellonella | N/A | Improved survival rate | Significantly improved survival rate compared to monotherapy | [15] |
CRECC : Carbapenem-resistant Enterobacter cloacae complex
II. Experimental Protocols
Protocol 1: Neutropenic Murine Thigh Infection Model
This model is widely used to evaluate the in vivo efficacy of antimicrobial agents in an immunocompromised host.
1. Animal Model:
-
Species: Mouse
-
Strain: Outbred female CD-1 or ICR mice, 7-8 weeks old, weighing 20-25 g.[1][4]
-
Housing: Standard conditions with ad libitum access to food and water.
2. Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally (IP).
-
Dosing Regimen: 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection.[1][16]
3. Bacterial Inoculum Preparation:
-
Culture the bacterial strain of interest overnight in appropriate broth (e.g., Luria-Bertani broth).
-
Dilute the overnight culture in fresh broth and grow to mid-logarithmic phase (e.g., OD600 of 0.4).[17]
-
Wash the bacterial cells with sterile phosphate-buffered saline (PBS) or saline.
-
Resuspend the final pellet in saline to achieve the desired inoculum concentration (typically 106 to 107 CFU/0.05 mL).[1]
4. Infection Procedure:
-
Two hours before the start of treatment, inject 0.05 mL of the bacterial suspension intramuscularly into the thigh of each mouse.[1]
-
A control group of mice (0-hour controls) is euthanized at the time of treatment initiation to determine the baseline bacterial burden.[4]
5. Drug Administration:
-
Prepare stock solutions of avibactam and the partner antibiotic (e.g., ceftazidime, aztreonam) in a suitable vehicle (e.g., sterile saline).
-
Administer the drugs via the desired route, typically subcutaneously (SC) or intraperitoneally (IP).[1][17]
-
Dosing regimens can vary from single doses to multiple doses over a 24-hour period (e.g., every 2 hours, every 8 hours).[1][3] Human-simulated regimens can also be employed to mimic the pharmacokinetic profile in humans.[5][11]
6. Efficacy Assessment:
-
At 24 hours post-treatment initiation, euthanize the mice.
-
Aseptically remove the thighs and homogenize them in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the number of viable bacteria (CFU/thigh).
-
The efficacy is typically expressed as the change in log10 CFU/thigh compared to the 0-hour controls.[4][9]
Protocol 2: Murine Lung Infection Model (Pneumonia)
This model is utilized to assess the efficacy of antimicrobial agents in treating respiratory tract infections.
1. Animal Model:
-
Species: Mouse
-
Strain: Outbred female CD-1 or ICR mice, or inbred C57Bl/6J mice, weighing approximately 25 g.[1][4][17]
-
Housing: Standard conditions.
2. Induction of Neutropenia (if required):
-
Follow the same protocol as for the neutropenic thigh infection model.[1]
3. Bacterial Inoculum Preparation:
-
Prepare the bacterial suspension as described for the thigh infection model. The typical inoculum is around 106 to 107 CFU in 0.05 mL.[1]
4. Infection Procedure:
-
Lightly anesthetize the mice with isoflurane.[1]
-
Administer 0.05 mL of the bacterial suspension intranasally.[1]
-
Allow the mice to recover from anesthesia.
5. Drug Administration:
-
Two hours after infection, initiate treatment.
-
Administer drugs via the SC or IP route.[1][17] Dosing schedules are determined by the study design.
6. Efficacy Assessment:
-
At 24 hours post-treatment, euthanize the mice.
-
Aseptically remove the lungs and homogenize them in a known volume of sterile saline.
-
Determine the bacterial load (CFU/lungs) by plating serial dilutions of the homogenate.
-
Efficacy is measured as the change in log10 CFU/lungs compared to 0-hour controls.[4]
Protocol 3: Murine Septicemia Model
This model evaluates the ability of an antimicrobial agent to protect against lethal systemic infection.
1. Animal Model:
2. Bacterial Inoculum Preparation:
-
Grow the bacterial strain in a suitable broth (e.g., Tryptic Soy Broth) to achieve a high-density culture.
-
Suspend the bacteria in a 5% (w/v) mucin solution to enhance virulence.
3. Infection Procedure:
-
Inject the bacterial suspension (typically 0.5 mL) intraperitoneally into the mice.
4. Drug Administration:
-
Administer the test compounds (e.g., ceftazidime-avibactam) subcutaneously at 1 and 4 hours post-infection.[8]
5. Efficacy Assessment:
-
Monitor the survival of the mice for a period of 5 to 7 days post-infection.[8]
-
The primary endpoint is the 50% effective dose (ED50), which is the dose required to protect 50% of the animals from death.[7][8]
III. Signaling Pathways and Logical Relationships
Avibactam's primary mechanism of action is the inhibition of β-lactamase enzymes, which are produced by bacteria and inactivate β-lactam antibiotics. By inhibiting these enzymes, avibactam restores the efficacy of partner antibiotics like ceftazidime and aztreonam.
References
- 1. Pharmacodynamics of Ceftazidime and Avibactam in Neutropenic Mice with Thigh or Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Efficacies of Ceftazidime-Avibactam and Ceftazidime against Pseudomonas aeruginosa in a Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacies of ceftazidime-avibactam and ceftazidime against Pseudomonas aeruginosa in a murine lung infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Efficacy of a Ceftazidime-Avibactam combination in a murine model of Septicemia caused by Enterobacteriaceae species producing ampc or extended-spectrum β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of a Ceftazidime-Avibactam Combination in a Murine Model of Septicemia Caused by Enterobacteriaceae Species Producing AmpC or Extended-Spectrum β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. The Revival of Aztreonam in Combination with Avibactam against Metallo-β-Lactamase-Producing Gram-Negatives: A Systematic Review of In Vitro Studies and Clinical Cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. In vitro and in vivo activity of ceftazidime/avibactam and aztreonam alone or in combination against mcr-9, serine- and metallo-β-lactamases-co-producing carbapenem-resistant Enterobacter cloacae complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Unexpected In Vivo Activity of Ceftazidime Alone and in Combination with Avibactam against New Delhi Metallo-β-Lactamase-Producing Enterobacteriaceae in a Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
Application Notes and Protocols: Avibactam Sodium Hydrate for Studying Bacterial Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avibactam is a non-β-lactam, β-lactamase inhibitor that restores the in vitro activity of certain β-lactam antibiotics against many clinically significant resistant Gram-negative bacteria.[1][2][3] Its unique mechanism of action, a reversible covalent inhibition of a broad spectrum of serine β-lactamases, makes it an invaluable tool for studying the mechanisms of bacterial resistance.[3][4][5] Avibactam is effective against Ambler Class A, Class C, and some Class D β-lactamases, including Klebsiella pneumoniae carbapenemases (KPCs), but is not active against metallo-β-lactamases (MBLs) of Class B.[1][3][4][6] This document provides detailed application notes and experimental protocols for utilizing avibactam sodium hydrate in the study of bacterial resistance.
Mechanism of Action
Avibactam works by covalently binding to the active site serine of β-lactamase enzymes, forming a stable acyl-enzyme complex.[2][5] Unlike other β-lactamase inhibitors, this binding is reversible, with a slow deacylation rate that regenerates the intact avibactam molecule.[3][4][5] This recycling allows a single molecule of avibactam to inhibit multiple β-lactamase enzymes, contributing to its high potency.[7]
Bacterial Resistance to Avibactam Combinations
Resistance to β-lactam/avibactam combinations can emerge through several mechanisms:
-
Mutations in β-lactamase genes: Amino acid substitutions in the target β-lactamase can reduce the binding affinity of avibactam.[8][9]
-
Changes in gene expression: Overexpression of the target β-lactamase can overwhelm the inhibitory capacity of avibactam.[8][9]
-
Reduced outer membrane permeability: Decreased expression or loss of porin channels can limit the entry of the antibiotic and avibactam into the bacterial cell.[8][9]
-
Overexpression of efflux pumps: Active removal of the drugs from the cell can reduce their effective concentration at the target site.[8][9]
Data Presentation
Table 1: In Vitro Activity of Ceftazidime-Avibactam against Enterobacteriaceae and Pseudomonas aeruginosa
| Organism (Resistance Phenotype) | Ceftazidime MIC90 (µg/mL) | Ceftazidime-Avibactam MIC90 (µg/mL) | Reference |
| E. coli (CMY-2-producing) | >128 | ≤0.5 | [10] |
| Enterobacteriaceae (Ceftazidime-resistant) | - | 16 (with 4 mg/L avibactam) | [11] |
| P. aeruginosa (Ceftazidime-resistant) | - | 16 (with 4 mg/L avibactam) | [11] |
| Carbapenem-resistant Enterobacteriaceae | - | ≤8 | [12] |
Note: Avibactam is typically used at a fixed concentration of 4 µg/mL for susceptibility testing.[12][13]
Table 2: In Vitro Activity of Aztreonam-Avibactam against Metallo-β-Lactamase (MBL)-Producing Enterobacterales
| Organism (Resistance Phenotype) | Aztreonam MIC Range (µg/mL) | Aztreonam-Avibactam MIC Range (µg/mL) | Synergy Observed | Reference |
| MBL-producing Enterobacterales (Aztreonam-resistant) | 16 to 256 | 0.016/4 to 2/4 | 100% of isolates | [14] |
| MBL-producing Enterobacterales | - | 0.12 to 1 | Significant restoration of activity | [15] |
Note: Avibactam restores aztreonam activity against MBL-producing strains that also produce other β-lactamases like ESBLs and AmpC, which are inhibited by avibactam.[16]
Table 3: Kinetic Parameters of Avibactam Inhibition against Various β-Lactamases
| Enzyme | k2/Ki (M⁻¹s⁻¹) | koff (s⁻¹) | Reference |
| CTX-M-15 | 1.0 x 10⁵ | - | [17] |
| KPC-2 | - | - | [17] |
| E. cloacae AmpC | - | - | [17] |
| P. aeruginosa AmpC | - | - | [17] |
| OXA-10 | 1.1 x 10¹ | - | [17] |
| CMY-2 | (4.9 ± 0.5) x 10⁴ | (3.7 ± 0.4) x 10⁻⁴ | [10] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is for determining the MIC of a β-lactam antibiotic in combination with a fixed concentration of avibactam.
Materials:
-
This compound
-
β-lactam antibiotic of interest
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strain(s) of interest
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in sterile water. A common stock concentration is 1280 µg/mL.
-
Prepare a stock solution of the β-lactam antibiotic in an appropriate solvent as recommended by the manufacturer.
-
Prepare CAMHB according to the manufacturer's instructions.
-
-
Preparation of Antibiotic Plates:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the β-lactam antibiotic in CAMHB.
-
To each well, add avibactam to a final fixed concentration of 4 µg/mL.
-
Include a growth control well (no antibiotic or avibactam) and a sterility control well (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate (18-24 hours growth), select several colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the β-lactam antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Protocol 2: Checkerboard Synergy Assay
This protocol is used to assess the synergistic, indifferent, or antagonistic interaction between avibactam and a β-lactam antibiotic.
Materials:
-
Same as for MIC determination.
Procedure:
-
Plate Setup:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the β-lactam antibiotic along the x-axis and two-fold serial dilutions of avibactam along the y-axis.
-
This creates a matrix of wells with varying concentrations of both agents.
-
-
Inoculation and Incubation:
-
Prepare the bacterial inoculum as described in the MIC protocol (final concentration of ~5 x 10⁵ CFU/mL).
-
Inoculate all wells containing the drug combinations.
-
Include growth and sterility controls.
-
Incubate at 35 ± 2°C for 16-20 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
-
Protocol 3: β-Lactamase Inhibition Assay (Spectrophotometric)
This protocol is for determining the inhibitory activity of avibactam against a purified β-lactamase enzyme.
Materials:
-
Purified β-lactamase enzyme
-
This compound
-
Chromogenic β-lactam substrate (e.g., nitrocefin)
-
Appropriate buffer (e.g., phosphate buffer, pH 7.0)
-
Spectrophotometer capable of kinetic measurements
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the purified β-lactamase in the assay buffer.
-
Prepare serial dilutions of avibactam in the assay buffer.
-
Prepare a stock solution of the chromogenic substrate (e.g., nitrocefin) in an appropriate solvent (e.g., DMSO).
-
-
Assay:
-
In a microcuvette or 96-well plate, pre-incubate the β-lactamase enzyme with various concentrations of avibactam for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 30°C).
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the hydrolysis of the substrate by measuring the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) over time.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each concentration of avibactam.
-
Plot the enzyme activity (initial velocity) against the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of avibactam that inhibits 50% of the enzyme's activity.
-
Further kinetic parameters such as Kᵢ (inhibition constant) and k_inact (inactivation rate constant) can be determined by more complex experimental designs and data analysis (e.g., Kitz-Wilson plots).
-
Visualizing Resistance and Avibactam's Role
Conclusion
This compound is a critical tool for investigating the mechanisms of β-lactamase-mediated resistance in Gram-negative bacteria. The protocols and data presented here provide a framework for researchers to utilize avibactam in their studies to better understand, and ultimately combat, the growing threat of antibiotic resistance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of Avibactam with Class B Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular mechanisms underlying bacterial resistance to ceftazidime/avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms underlying bacterial resistance to ceftazidime/avibactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reclaiming the efficacy of β-lactam-β-lactamase inhibitor combinations: avibactam restores the susceptibility of CMY-2-producing Escherichia coli to ceftazidime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Activity of Ceftazidime-Avibactam Combination in In Vitro Checkerboard Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. In-vitro susceptibility testing methods for the combination of ceftazidime-avibactam with aztreonam in metallobeta-lactamase producing organisms: Role of combination drugs in antibiotic resistance era - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mjima.org [mjima.org]
- 17. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Testing Avibactam Synergy with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the synergistic activity of avibactam in combination with other antibiotics against various bacterial pathogens. The methodologies outlined are essential for preclinical research and drug development programs aiming to combat antimicrobial resistance.
Introduction
Avibactam is a non-β-lactam β-lactamase inhibitor that restores the in vitro activity of many β-lactam antibiotics against a broad range of β-lactamase-producing bacteria.[1][2] It inhibits Ambler class A, class C, and some class D β-lactamases, including extended-spectrum β-lactamases (ESBLs), AmpC, and Klebsiella pneumoniae carbapenemases (KPCs).[1] The combination of avibactam with antibiotics like ceftazidime and aztreonam has emerged as a promising therapeutic strategy against multidrug-resistant Gram-negative bacteria.[2][3][4] Accurate and reproducible in vitro synergy testing is crucial to evaluate the potential of these combinations and to guide clinical decision-making.
This document outlines three common methods for synergy testing: the checkerboard assay, the time-kill assay, and various gradient strip and disk diffusion methods.
Checkerboard Assay
The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of a combination of antimicrobial agents.[5][6]
Principle
This method involves testing serial dilutions of two antimicrobial agents, both alone and in all possible combinations, in a microtiter plate format. The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined, and the Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction.
Experimental Protocol
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of avibactam and the partner antibiotic (e.g., ceftazidime, aztreonam) in an appropriate solvent (e.g., sterile water) at a concentration of at least 5,120 mg/L.[7]
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of Mueller-Hinton broth (MHB) into each well of a 96-well microtiter plate.[5]
-
Create serial twofold dilutions of the partner antibiotic along the x-axis (e.g., columns 1-10) and avibactam along the y-axis (e.g., rows A-G).[5] This creates a matrix of antibiotic combinations.
-
A typical concentration range for ceftazidime is 0.032 to 256 mg/L, and for avibactam is 0.016 to 16 mg/L.[7]
-
Include wells for each drug alone (column 11 for the partner antibiotic, row H for avibactam) and a growth control well with no antibiotics.[7]
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard from a fresh culture. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[5]
-
Inoculation and Incubation: Inoculate each well with 100 µL of the prepared bacterial inoculum.[5] Incubate the plates at 35-37°C for 18-24 hours.[8]
-
Reading the Results: After incubation, determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
Data Analysis (FIC Index Calculation):
-
Calculate the FIC for each drug:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the results as follows:
-
Data Presentation
| Bacterial Strain | Antibiotic A (Partner) | Avibactam (B) | FICI | Interpretation |
| E. coli ATCC 25922 | Ceftazidime | Avibactam | 0.375 | Synergy |
| K. pneumoniae (KPC+) | Aztreonam | Avibactam | 0.25 | Synergy |
| P. aeruginosa PAO1 | Ceftazidime | Avibactam | 1.0 | Indifference |
Note: The data in this table is for illustrative purposes only.
Experimental Workflow: Checkerboard Assay
References
- 1. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The combination of ceftazidime-avibactam antibiotics is effective and well tolerated, according to a French observational study. - French National ANTIBIOTIC RESISTANCE Portal [ppr-antibioresistance.inserm.fr]
- 4. mjima.org [mjima.org]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Revisiting the Checkerboard to Inform Development of β-Lactam/β-Lactamase Inhibitor Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. dovepress.com [dovepress.com]
- 9. journals.asm.org [journals.asm.org]
Preparation and Storage of Avibactam Sodium Hydrate Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avibactam is a non-β-lactam β-lactamase inhibitor that, when combined with certain β-lactam antibiotics, restores their efficacy against a broad spectrum of resistant Gram-negative bacteria.[1][2] Its mechanism involves the formation of a reversible covalent adduct with serine β-lactamases, protecting the partner antibiotic from degradation.[3] Proper preparation and storage of avibactam sodium hydrate solutions are critical for maintaining its chemical integrity and ensuring accurate and reproducible results in research and development settings. This document provides detailed protocols for the preparation and storage of this compound solutions, along with a summary of its solubility and stability characteristics.
Data Presentation
Solubility of this compound
The solubility of this compound has been determined in various solvents commonly used in laboratory settings. The following table summarizes the available quantitative data.
| Solvent | Concentration | Reference |
| Water | ≥ 200 mg/mL | [4] |
| Water | >140 mg/mL | |
| Water | 61 mg/mL | [5] |
| Water | 57 mg/mL | |
| Water | 2 mg/mL (clear solution) | |
| Dimethyl Sulfoxide (DMSO) | ≥30 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | 61 mg/mL | [5] |
| Dimethyl Sulfoxide (DMSO) | 57 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL | |
| Phosphate Buffered Saline (PBS) pH 7.2 | ~10 mg/mL | |
| Methanol | Slightly soluble | |
| Ethanol | Insoluble | [5] |
Note: Solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.
Storage and Stability of this compound Solutions
Proper storage is crucial to prevent the degradation of avibactam in solution. The stability of this compound solutions under different storage conditions is summarized below.
| Solution Type | Storage Temperature | Duration | Stability Notes | Reference |
| Aqueous Solution | Room Temperature | Up to 12 hours | Stable | [6] |
| Aqueous Solution | 2-8°C (Refrigerated) | Up to 24 hours | Stable | [6] |
| Aqueous Solution | Not specified | Not recommended for more than one day | General recommendation for research use | |
| DMSO Stock Solution | -20°C | 1 month | Sealed storage, away from moisture | |
| DMSO Stock Solution | -80°C | 6 months | Sealed storage, away from moisture |
Note: For long-term storage, it is recommended to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol for Preparation of a Stock Solution in Water
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in sterile water.
Materials:
-
This compound powder
-
Sterile, deionized, or distilled water
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance. For a 10 mg/mL solution, weigh 10 mg of the powder.
-
Transfer the powder to a sterile conical tube or vial.
-
Add the appropriate volume of sterile water to the tube. For a 10 mg/mL solution, add 1 mL of water.
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
(Optional) For applications requiring a sterile solution, filter the prepared stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Label the tube with the compound name, concentration, solvent, and date of preparation.
Protocol for Stability Testing using a Stability-Indicating HPLC Method
This protocol outlines a general procedure for assessing the stability of an this compound solution using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This method is based on principles from published stability-indicating assays.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound solution to be tested
-
Reference standard of this compound
-
Mobile phase components (e.g., phosphate buffer, acetonitrile, methanol)
-
Forced degradation reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)
-
pH meter
-
Incubator/water bath
-
Photostability chamber
Procedure:
-
Method Development:
-
Develop an isocratic or gradient RP-HPLC method capable of separating avibactam from its potential degradation products. A common mobile phase consists of a mixture of a phosphate buffer (pH adjusted) and an organic solvent like acetonitrile or methanol.
-
The detection wavelength is typically set in the range of 210-260 nm.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat the avibactam solution with an acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before HPLC analysis.
-
Alkaline Hydrolysis: Treat the avibactam solution with a base (e.g., 0.1 N NaOH) at room temperature or with gentle heating. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Treat the avibactam solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the avibactam solution to elevated temperatures (e.g., 60-80°C) for a defined period.
-
Photolytic Degradation: Expose the avibactam solution to UV light in a photostability chamber.
-
-
Sample Analysis:
-
Inject the stressed samples, along with a control (unstressed) sample and a reference standard solution, into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent avibactam peak.
-
-
Data Analysis:
-
Calculate the percentage of degradation of avibactam in each stress condition.
-
The method is considered "stability-indicating" if it can resolve the avibactam peak from all degradation product peaks.
-
Visualizations
Caption: Workflow for Avibactam Solution Preparation and Storage.
Caption: Proposed Hydrolytic Degradation Pathway of Avibactam.
References
- 1. Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigations on recyclisation and hydrolysis in avibactam mediated serine β-lactamase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. droracle.ai [droracle.ai]
Application Notes and Protocols for Avibactam Sodium Hydrate in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of avibactam sodium hydrate in antimicrobial susceptibility testing (AST). Avibactam is a non-β-lactam β-lactamase inhibitor that restores the in vitro activity of β-lactam antibiotics against many resistant Gram-negative bacteria.[1][2][3] It is most commonly tested in combination with ceftazidime or aztreonam.
Introduction to Avibactam
This compound is a potent inhibitor of Ambler Class A, Class C, and some Class D serine β-lactamases.[1][2][4] These enzymes are a primary mechanism of resistance to β-lactam antibiotics in Gram-negative bacteria. By inactivating these β-lactamases, avibactam restores the efficacy of partner antibiotics.[1][2] Avibactam itself possesses minimal intrinsic antibacterial activity.[1] Due to its mechanism, it is not active against metallo-β-lactamases (MBLs) from Ambler Class B.[1]
The chemical and physical properties of this compound and avibactam sodium are summarized below.
Table 1: Chemical and Physical Properties of this compound and Avibactam Sodium
| Property | This compound | Avibactam Sodium |
| Molecular Formula | C₇H₁₂N₃NaO₇S[5] | C₇H₁₀N₃NaO₆S[6] |
| Molecular Weight | 305.24 g/mol [5] | 287.23 g/mol [6] |
| Appearance | White to off-white solid, powder, or crystalline form | Not specified |
| Solubility | Soluble in water | Not specified |
| CAS Number | 2938989-90-1[7] | 1192491-61-4[6] |
Mechanism of Action
Avibactam functions by forming a covalent, yet reversible, bond with the serine residue in the active site of β-lactamase enzymes.[2][8] This acylation process inactivates the enzyme, preventing it from hydrolyzing the β-lactam ring of the partner antibiotic. The partner antibiotic is then free to bind to penicillin-binding proteins (PBPs) in the bacterial cell wall, inhibiting peptidoglycan synthesis and leading to bacterial cell death.[9] The reversibility of the avibactam-enzyme complex is slow, allowing for sustained inhibition of the β-lactamases.[10]
Figure 1: Mechanism of action of avibactam in combination with a β-lactam antibiotic.
Antimicrobial Susceptibility Testing Protocols
Standardized methods for AST of avibactam combinations are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Broth microdilution is the reference method.[11]
Broth Microdilution (BMD)
BMD is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. For avibactam combinations, a fixed concentration of avibactam is typically used with serial two-fold dilutions of the partner antibiotic.
Experimental Protocol: Broth Microdilution for Ceftazidime-Avibactam
-
Materials:
-
Preparation of Reagents:
-
Prepare stock solutions of ceftazidime and avibactam according to CLSI M07 guidelines.
-
Prepare working solutions of ceftazidime at 2x the final desired concentrations in CAMHB.
-
Prepare a working solution of avibactam in CAMHB to achieve a constant final concentration of 4 µg/mL in each well.[1]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on non-selective agar, suspend several colonies in sterile saline.
-
Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]
-
-
Assay Procedure:
-
Dispense 50 µL of the 2x ceftazidime working solutions into the appropriate wells of the microtiter plate.
-
Add 50 µL of the prepared bacterial inoculum containing avibactam to each well. The final volume in each well will be 100 µL.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[12]
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of ceftazidime that completely inhibits visible bacterial growth.
-
Interpret the MIC values according to current CLSI or EUCAST breakpoints.
-
Figure 2: Workflow for Broth Microdilution (BMD) susceptibility testing.
Disk Diffusion (Kirby-Bauer)
The disk diffusion method is a qualitative or semi-quantitative test where antibiotic-impregnated paper disks are placed on an agar surface inoculated with the test organism.
Experimental Protocol: Disk Diffusion for Ceftazidime-Avibactam
-
Materials:
-
Procedure:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Using a sterile swab, inoculate the entire surface of an MHA plate to create a uniform lawn of growth.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply the ceftazidime-avibactam disk to the surface of the agar.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition in millimeters.
-
Interpret the zone diameter according to current CLSI or EUCAST breakpoints.
-
Gradient Diffusion (E-test)
The E-test uses a plastic strip with a predefined gradient of antibiotic concentrations to determine the MIC.
Experimental Protocol: E-test for Ceftazidime-Avibactam
-
Materials:
-
Procedure:
-
Inoculate an MHA plate with the test organism as described for the disk diffusion method.
-
Allow the plate to dry.
-
Aseptically apply the E-test strip to the agar surface.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
An elliptical zone of inhibition will form around the strip.
-
Read the MIC value where the edge of the inhibition ellipse intersects the MIC scale on the strip.[15]
-
Interpret the MIC value according to current CLSI or EUCAST breakpoints.
-
Combination Testing for MBL-producing Organisms
Since avibactam does not inhibit MBLs, combinations such as ceftazidime-avibactam are ineffective against MBL-producing organisms. However, the combination of aztreonam (which is stable to MBL hydrolysis) and ceftazidime-avibactam (where avibactam inhibits co-produced ESBLs or KPCs) can be an effective treatment option.[16][17] Several methods are used to test this in vitro.
Experimental Protocol: Broth Disk Elution (BDE) for Aztreonam-Avibactam
This method, recently adopted by CLSI, is a practical approach for clinical labs.[18][19]
-
Materials:
-
Aztreonam (30 µg) and Ceftazidime-avibactam (30/20 µg) disks.
-
Tubes containing 2 mL of CAMHB.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
-
Procedure:
-
Prepare a 0.5 McFarland suspension of the test organism in saline.
-
Dilute the suspension 1:20 in saline.
-
Add one aztreonam disk and one ceftazidime-avibactam disk to a tube containing 2 mL of CAMHB. This creates a final concentration of approximately 15 µg/mL of aztreonam and 15 µg/mL of ceftazidime with 10 µg/mL of avibactam.
-
Inoculate the tube with 50 µL of the diluted bacterial suspension.
-
Incubate at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
Examine the tube for turbidity.
-
Absence of turbidity indicates susceptibility to the combination.
-
Quality Control
Routine quality control testing is essential to ensure the accuracy and reproducibility of AST results. Specific QC strains and their expected MIC ranges or zone diameters are provided by CLSI and EUCAST.
Table 2: CLSI-Approved Broth Microdilution MIC Quality Control Ranges for Avibactam Combinations
| Combination | QC Strain | MIC Range (µg/mL) |
| Ceftibuten-Avibactam (fixed 4 µg/mL) | Escherichia coli ATCC 25922 | 0.016/4 to 0.12/4[20][21][22] |
| Escherichia coli NCTC 13353 | 0.03/4 to 0.12/4[20][21][22] | |
| Klebsiella pneumoniae ATCC 700603 | 0.06/4 to 0.25/4[20][21][22] | |
| Klebsiella pneumoniae ATCC BAA-1705 | 0.03/4 to 0.25/4[20][21][22] | |
| Klebsiella pneumoniae ATCC BAA-2814 | 0.12/4 to 0.5/4[20][21][22] | |
| Ceftazidime-Avibactam (fixed 4 µg/mL) | Escherichia coli ATCC 25922 | 0.06/4 to 0.5/4 |
| Klebsiella pneumoniae ATCC 700603 | 0.25/4 to 1/4 | |
| Pseudomonas aeruginosa ATCC 27853 | 1/4 to 4/4 |
Note: Ceftazidime-Avibactam QC ranges are based on CLSI M100 documents. Always refer to the latest version of the relevant standards.
Data Interpretation
Interpretive criteria for avibactam combinations are dependent on the partner drug, the organism being tested, and the testing methodology. These breakpoints are published by regulatory bodies like the FDA, CLSI, and EUCAST.[23][24]
Table 3: Example Interpretive Criteria for Ceftazidime-Avibactam (fixed 4 µg/mL avibactam)
| Organism Group | Method | Susceptible | Intermediate | Resistant |
| Enterobacterales & P. aeruginosa | MIC (µg/mL) | ≤ 8/4 | 16/4 | ≥ 32/4 |
| Disk Diffusion (mm) | ≥ 21 | 18-20 | ≤ 17 |
Note: These values are for illustrative purposes. Always consult the most current CLSI M100 or EUCAST breakpoint tables for clinical interpretation.
Conclusion
This compound is a critical component in combating resistance in Gram-negative bacteria. Accurate and standardized antimicrobial susceptibility testing is paramount for its effective clinical use. The protocols and data presented here provide a comprehensive guide for researchers and laboratory professionals. Adherence to established guidelines from bodies such as CLSI and EUCAST is essential for reliable and reproducible results.
References
- 1. A Systematic Approach to the Selection of the Appropriate Avibactam Concentration for Use with Ceftazidime in Broth Microdilution Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Avibactam [pdb101-east.rcsb.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C7H12N3NaO7S | CID 118704750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Avibactam Sodium | C7H10N3NaO6S | CID 24944097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. glpbio.com [glpbio.com]
- 11. In-vitro Susceptibility Testing Methods for Ceftazidime-avibactam against Carbapenem-resistant Enterobacterales: Comparison with Reference Broth Microdilution Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation of Aztreonam-Avibactam Susceptibility Testing Using Digitally Dispensed Custom Panels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Performance of ceftazidime/avibactam susceptibility testing methods against clinically relevant Gram-negative organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ETEST® Ceftazidime Avibactam | Pioneering Diagnostics [biomerieux.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Key Insights: Imipenem-Relebactam and Aztreonam-Avibactam | CLSI [clsi.org]
- 18. mdpi.com [mdpi.com]
- 19. Antimicrobial Susceptibility Testing of the Combination of Aztreonam and Avibactam in NDM-Producing Enterobacterales: A Comparative Evaluation Using the CLSI and EUCAST Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of MIC Quality Control Ranges for Ceftibuten-Avibactam (Fixed 4 μg/mL), a Novel β-Lactam/β-Lactamase Inhibitor Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determination of MIC Quality Control Ranges for Ceftibuten-Avibactam (Fixed 4 μg/mL), a Novel β-Lactam/β-Lactamase Inhibitor Combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 24. EUCAST: Aztreonam-avibactam and cefepime-enmetazobactam breakpoints published [eucast.org]
Application Notes and Protocols: Avibactam Sodium Hydrate Enzymatic Inhibition Kinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avibactam is a non-β-lactam β-lactamase inhibitor that restores the in vitro activity of ceftazidime against a broad range of β-lactamase-producing Gram-negative bacteria.[1][2][3][4] Unlike traditional β-lactam-based inhibitors, avibactam possesses a unique diazabicyclooctane (DBO) core structure.[5] Its mechanism of action involves a novel covalent but reversible inhibition of a wide spectrum of serine β-lactamases, including Ambler Class A, Class C, and some Class D enzymes.[1][3][6][7] This document provides detailed application notes and protocols for conducting enzymatic inhibition kinetic studies of avibactam.
Mechanism of Action
Avibactam functions by acylating the active site serine of β-lactamase enzymes, forming a stable carbamoyl-enzyme intermediate.[2][5] This acylation reaction is significantly faster than the subsequent deacylation, leading to the effective inhibition of the enzyme. A key feature of avibactam's mechanism is the reversibility of this covalent bond, where the inhibitor can be slowly released, regenerating the active enzyme and intact avibactam.[3][6][8] This contrasts with the mechanism of many β-lactam-based inhibitors, which often lead to irreversible inactivation of the enzyme.[2]
The inhibition process can be represented by a two-step model:
-
Initial non-covalent binding: Avibactam (I) first binds non-covalently to the β-lactamase enzyme (E) to form an enzyme-inhibitor complex (E·I).
-
Covalent acylation: The active site serine of the enzyme attacks the carbonyl group of avibactam's urea moiety, leading to the opening of the DBO ring and the formation of a covalent acyl-enzyme complex (E-I*).
-
Slow, reversible deacylation: The acyl-enzyme complex can slowly undergo deacylation, which results in the regeneration of the active enzyme and the intact avibactam molecule.[6][8]
Quantitative Data: Inhibition Kinetics of Avibactam
The inhibitory potency of avibactam has been characterized against a variety of clinically relevant β-lactamases. The following table summarizes key kinetic parameters from published studies.
| β-Lactamase | Ambler Class | Organism | k₂/Kᵢ (M⁻¹s⁻¹) | k_off (s⁻¹) | IC₅₀ (nM) | Reference |
| CTX-M-15 | A | Escherichia coli | 1.0 x 10⁵ | 2.9 x 10⁻⁴ | - | [9] |
| KPC-2 | A | Klebsiella pneumoniae | 4.0 x 10⁴ | 1.4 x 10⁻⁴ | - | [9] |
| TEM-1 | A | Escherichia coli | - | 7.5 x 10⁻⁴ | 8 | [8] |
| AmpC | C | Enterobacter cloacae P99 | 1.7 x 10⁴ | 3.8 x 10⁻⁵ | - | [9] |
| AmpC | C | Pseudomonas aeruginosa PAO1 | 3.2 x 10³ | 1.9 x 10⁻³ | - | [9] |
| OXA-10 | D | Pseudomonas aeruginosa | 1.1 x 10¹ | < 1.6 x 10⁻⁶ | - | [9] |
| OXA-48 | D | Klebsiella pneumoniae | 1.9 x 10³ | 1.1 x 10⁻⁵ | - | [9] |
| FAR-1 | A | Nocardia farcinica | - | - | 60 ± 7 | [10] |
Note: IC₅₀ values are dependent on substrate concentration and pre-incubation time and may vary between studies.
Experimental Protocols
Protocol 1: Determination of IC₅₀ Values
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of avibactam against a target β-lactamase using the chromogenic β-lactam substrate, nitrocefin.
Materials:
-
Purified β-lactamase enzyme
-
Avibactam sodium hydrate
-
Nitrocefin
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 486 nm
Procedure:
-
Enzyme Preparation: Dilute the purified β-lactamase in assay buffer to a concentration that yields a linear rate of nitrocefin hydrolysis for at least 10 minutes.
-
Inhibitor Preparation: Prepare a stock solution of avibactam in assay buffer. Perform serial dilutions to create a range of inhibitor concentrations.
-
Pre-incubation: In a 96-well plate, add a fixed concentration of the enzyme to varying concentrations of avibactam. Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of nitrocefin to each well. The final concentration of nitrocefin should be at or near its Kₘ value for the specific enzyme.
-
Data Acquisition: Immediately begin monitoring the change in absorbance at 486 nm over time using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of hydrolysis) for each avibactam concentration.
-
Plot the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the avibactam concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Determination of Acylation (k₂/Kᵢ) and Deacylation (k_off) Rates
This protocol describes a method to determine the second-order acylation rate constant (k₂/Kᵢ) and the first-order deacylation rate constant (k_off) for a slow, tight-binding inhibitor like avibactam.
Materials:
-
Same as Protocol 1
Procedure for k₂/Kᵢ (Acylation Rate):
-
Reaction Setup: In a cuvette, mix the β-lactamase enzyme and nitrocefin in assay buffer.
-
Reaction Initiation: Initiate the reaction by adding a specific concentration of avibactam.
-
Data Acquisition: Continuously monitor the hydrolysis of nitrocefin by measuring the absorbance at 486 nm over time. The progress curve will show an initial burst of activity followed by a slower, steady-state rate as the enzyme is inactivated.
-
Data Analysis:
-
Fit the progress curve data to the appropriate equation for slow-binding inhibition to determine the observed rate of inactivation (k_obs) for each avibactam concentration.
-
Plot k_obs versus the avibactam concentration. For a simple two-step mechanism where the initial binding is much faster than acylation, this plot should be linear. The slope of this line represents the apparent second-order rate constant, k₂/Kᵢ.[9]
-
Procedure for k_off (Deacylation Rate):
-
Enzyme Inactivation: Incubate a concentrated solution of the β-lactamase with a saturating concentration of avibactam to ensure complete formation of the acyl-enzyme complex.
-
Dilution: Rapidly dilute the enzyme-inhibitor mixture by a large factor (e.g., >100-fold) into a solution containing the reporter substrate, nitrocefin. This dilution prevents the rebinding of any dissociated avibactam.
-
Data Acquisition: Monitor the return of enzymatic activity over time by measuring the hydrolysis of nitrocefin at 486 nm.
-
Data Analysis:
-
Plot the product concentration (from nitrocefin hydrolysis) versus time.
-
The rate of return of activity will follow first-order kinetics. Fit the data to an appropriate equation to determine the first-order deacylation rate constant, k_off.[9]
-
Visualizations
Caption: Avibactam's reversible covalent inhibition pathway.
Caption: Experimental workflow for IC₅₀ determination.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Activities of Ceftazidime and Avibactam against β-Lactamase-Producing Enterobacteriaceae in a Hollow-Fiber Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of avibactam inhibition against Class A, C, and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Crystallization of Avibactam Sodium Hydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of avibactam sodium hydrate.
Frequently Asked Questions (FAQs)
Q1: What are the known crystalline forms of avibactam sodium?
A1: Avibactam sodium is known to exist in several polymorphic and hydrated forms. The most commonly cited forms are:
-
Anhydrous Forms: Form B and Form D. Form B is often considered the most desirable for pharmaceutical development due to its stability.[1]
-
Hydrated Forms: Form A (monohydrate) and Form E (dihydrate).[2]
-
Form C: Another polymorphic form that has been identified.[3]
The stability of these forms is influenced by factors such as water activity and temperature.[2][4] The general order of moisture-dependent stability is Form B < Form D < Form A < Form E.[2]
Q2: What are the common methods for crystallizing avibactam sodium?
A2: Common crystallization methods for avibactam sodium include:
-
Anti-solvent Crystallization: This involves dissolving avibactam sodium in a good solvent and then adding a miscible anti-solvent to induce precipitation. This method is often used to obtain specific anhydrous polymorphs like Form B.[1]
-
Cooling Crystallization: This technique involves dissolving the compound in a suitable solvent at an elevated temperature and then gradually cooling the solution to induce crystallization.
-
Reactive Crystallization: In this method, the crystallization of avibactam sodium is concurrent with its formation from a salt of avibactam (e.g., the tetrabutylammonium salt) by reaction with a sodium salt, such as sodium 2-ethylhexanoate.[5]
Q3: What are the key factors influencing the crystallization of avibactam sodium?
A3: The outcome of avibactam sodium crystallization is highly sensitive to several factors:
-
Solvent and Anti-solvent System: The choice of solvents is critical. For example, a mixture of methanol and water can be used as the solvent, with an alcohol like ethanol serving as the anti-solvent to obtain Form B.[1]
-
Water Content: Water activity is a crucial parameter that can determine whether a hydrated or anhydrous form is obtained.[2][4]
-
Temperature: Temperature affects solubility and the nucleation and growth kinetics of the crystals. Controlled cooling rates are essential for obtaining crystals with the desired attributes.[1]
-
Seeding: The introduction of seed crystals of the desired polymorph can help control the crystallization process, leading to the desired crystal form and potentially improving batch consistency.[5]
Troubleshooting Guide
Problem 1: Oiling Out or Formation of an Amorphous Precipitate
Q: My avibactam sodium is precipitating as an oil or an amorphous solid instead of crystals. What should I do?
A: Oiling out or the formation of amorphous material can occur when the supersaturation level is too high, causing the solute to separate from the solution faster than it can form an ordered crystal lattice. Here are some troubleshooting steps:
-
Reduce the Rate of Supersaturation:
-
Anti-solvent Addition: If you are using an anti-solvent method, slow down the addition rate to allow for gradual crystal growth.
-
Cooling Crystallization: Decrease the cooling rate to prevent a sudden drop in solubility.
-
-
Increase the Solvent Volume: Adding a small amount of additional solvent can sometimes prevent premature precipitation.
-
Optimize Temperature: Ensure the crystallization temperature is appropriate. For some systems, a higher crystallization temperature can prevent oiling out.
-
Seeding: Introduce seed crystals of the desired polymorph at a point of slight supersaturation. This provides a template for crystal growth and can bypass the nucleation barrier that may lead to amorphous precipitation.
Problem 2: Formation of the Wrong Polymorph
Q: I am trying to crystallize Form B, but I am getting a hydrated form (Form A or E). How can I control the polymorphism?
A: Controlling the polymorphic outcome is critical. The formation of hydrated forms when an anhydrous form is desired is a common issue, often related to the water content in the system.
-
Control Water Content: Ensure that your solvents are sufficiently anhydrous if you are targeting an anhydrous polymorph like Form B. The presence of even small amounts of water can favor the formation of hydrates.[2]
-
Solvent System Selection: The choice of solvent and anti-solvent can direct the crystallization towards a specific polymorph. For Form B, a common approach is to dissolve avibactam sodium in a methanol/water mixture and use ethanol as an anti-solvent.[1]
-
Seeding: Use seed crystals of the desired polymorph (in this case, Form B) to direct the crystallization.[5]
-
Temperature Control: The relative stability of polymorphs can be temperature-dependent. Ensure your crystallization is performed within the temperature range where the desired polymorph is the most stable.
Problem 3: Poor Crystal Quality (e.g., small, needle-like crystals, agglomeration)
Q: The crystals I've obtained are very small, needle-shaped, or heavily agglomerated, making filtration and drying difficult. How can I improve the crystal habit and size?
A: Crystal morphology and size are influenced by nucleation and growth kinetics.
-
Optimize Supersaturation: A lower level of supersaturation generally favors crystal growth over nucleation, leading to larger crystals. This can be achieved by slowing down the cooling rate or the anti-solvent addition rate.
-
Stirring Rate: The agitation rate can impact crystal size and agglomeration. A very high stirring rate can lead to crystal breakage and secondary nucleation, resulting in smaller crystals. Conversely, insufficient stirring may lead to poor heat and mass transfer and agglomeration. Optimize the stirring rate for your specific vessel and system.
-
Temperature Cycling: In some cases, temperature cycling (dissolving and recrystallizing the fine particles by gentle heating and cooling) can be employed to increase the average crystal size.
-
Additives: While specific additives for avibactam sodium are not widely reported in the public literature, in general pharmaceutical crystallization, small amounts of tailor-made additives can be used to inhibit growth on certain crystal faces and modify the crystal habit.
Problem 4: Low Crystallization Yield
Q: My crystallization process results in a low yield of avibactam sodium. How can I improve it?
A: Low yield is often related to the solubility of the compound in the mother liquor.
-
Optimize Solvent/Anti-solvent Ratio: In anti-solvent crystallization, ensure you are using a sufficient amount of anti-solvent to minimize the solubility of avibactam sodium in the final mixture.
-
Final Crystallization Temperature: For cooling crystallization, a lower final temperature will generally result in a lower solubility and higher yield. Ensure the solution is cooled to a sufficiently low temperature before filtration.
-
Equilibration Time: Allow sufficient time for the crystallization to reach equilibrium before filtering.
-
Avoid Using Excessive Solvent: While adding more solvent can prevent oiling out, using a large excess will increase the amount of product lost in the mother liquor.
Quantitative Data
The solubility of avibactam sodium can vary depending on the specific form and the conditions of measurement. The following table summarizes available data.
| Solvent | Temperature | Solubility (mg/mL) | Citation(s) |
| Water | Not Specified | >140 | [] |
| Water | Not Specified | 57 | [7] |
| Water | Not Specified | 52 | [5] |
| Water | Not Specified | ~10 (as g/L) | [8] |
| Water | Not Specified | 2 | [9] |
| PBS (pH 7.2) | Not Specified | ~10 | [10] |
| DMSO | Not Specified | ≥30 | [] |
| DMSO | Not Specified | 257 | [5] |
| DMSO | 25°C | 57 | [7] |
| DMSO | Not Specified | ~5 | [10] |
| DMSO | Not Specified | 61 | [11] |
| Methanol | Not Specified | Slightly Soluble | [] |
| Ethanol | Not Specified | < 1 (Insoluble) | [5][7] |
Note: The discrepancies in reported solubility values may be due to differences in the polymorphic form, temperature, and experimental methodology.
Experimental Protocols
The following are illustrative protocols based on information from patent literature and general crystallization principles. These should be considered as starting points and may require optimization.
Protocol 1: Anti-solvent Crystallization to Obtain Form B
This protocol is based on the general method described in patent CN113105455A.[1]
-
Dissolution:
-
In a suitable reaction vessel, dissolve avibactam sodium in a mixture of methanol and a minimal amount of water with stirring. The ratio of avibactam sodium to methanol can be in the range of 1:15 to 1:35 (g/mL), and the ratio to water can be around 1:0.6 to 1:1.5 (g/mL).[1]
-
Gently heat the mixture to 55-65 °C to ensure complete dissolution.[1]
-
-
Anti-solvent Addition:
-
Cool the solution to a temperature between 25-35 °C.[1]
-
Slowly add ethanol (as the anti-solvent) dropwise with continuous stirring. A typical mass-to-volume ratio of avibactam sodium to ethanol is in the range of 1:25 to 1:60 (g/mL).[1] The slow addition is crucial to control the supersaturation and promote crystal growth over rapid precipitation.
-
-
Crystal Growth and Maturation:
-
After the addition of the anti-solvent, continue stirring the suspension at 25-35 °C for an extended period, for instance, 14-16 hours, to allow for crystal growth and maturation.[1]
-
-
Cooling and Isolation:
-
Gradually cool the suspension to 10-20 °C and hold for 1-2 hours to maximize the yield.[1]
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum at an appropriate temperature.
-
Protocol 2: Reactive Crystallization to Obtain Form B
This protocol is based on the general method described in patent CN115124529A.[5]
-
Preparation of Solutions:
-
Prepare a solution of avibactam tetrabutylammonium salt in a mixture of absolute ethanol and a small amount of purified water (e.g., ~3-4% water relative to ethanol).
-
In a separate vessel, prepare a solution of sodium 2-ethylhexanoate in anhydrous ethanol.
-
-
Crystallization:
-
In a reaction vessel, charge the solution of avibactam tetrabutylammonium salt.
-
Control the temperature to 25-35 °C.[5]
-
If seeding, add a small amount of Form B seed crystals (~1-2% by weight of the starting material) and stir.[5]
-
Slowly add the sodium 2-ethylhexanoate solution dropwise over a period of approximately 3 hours.[5] A precipitate should form gradually.
-
After the addition is complete, continue to stir the suspension at 25-35 °C for about 2 hours to allow the crystallization to complete.[5]
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystal cake with ethanol.
-
Dry the product under vacuum.
-
Visualizations
Caption: General troubleshooting workflow for avibactam sodium crystallization.
Caption: Decision pathway for controlling avibactam sodium polymorphism.
References
- 1. CN113105455A - Preparation method of crystal form B avibactam sodium - Google Patents [patents.google.com]
- 2. Process For The Preparation Of Crystalline Form C Of Avibactam Sodium [quickcompany.in]
- 3. EP3580221B1 - Process for the preparation of crystalline form c of avibactam sodium - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN115124529A - Preparation method of avibactam sodium - Google Patents [patents.google.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Avibactam Sodium - American Chemical Society [acs.org]
- 9. Avibactam sodium | 1192491-61-4 [chemicalbook.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. CN111116587A - Preparation method of avibactam intermediate compound - Google Patents [patents.google.com]
Technical Support Center: Optimizing Avibactam Sodium Hydrate Synthesis
Welcome to the technical support center for the synthesis of Avibactam sodium hydrate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, access frequently asked questions, and find detailed protocols to optimize their synthesis yield and purity.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Low Yield in Key Reaction Steps
Q1: My overall synthesis yield is low. Which steps are most critical for optimization?
A1: Low overall yield in Avibactam synthesis is a common issue, often stemming from challenges in specific transformations. Early routes reported overall yields as low as 9-11%.[1] More optimized processes have achieved yields of 23.9% starting from ethyl-5-hydroxypicolinate and up to 35% from Boc-benzylglutamate.[1][2] The most critical steps to investigate for yield loss are typically the lipase-catalyzed resolution, the urea cyclization, and the debenzylation/sulfation sequence.
Q2: The yield of the lipase-catalyzed resolution step is poor or the reaction is very slow. What are the common causes and how can I improve it?
A2: The lipase-catalyzed resolution is crucial for establishing the correct stereochemistry of the piperidine core. Poor yields can result from suboptimal reaction conditions.
-
Potential Causes:
-
Incorrect pH of the buffer solution.
-
Low enzyme activity or inappropriate enzyme loading.
-
Poor substrate quality.
-
Presence of inhibitory impurities.
-
-
Solutions:
-
pH Optimization: The reaction is typically carried out in a phosphate buffer. An optimized protocol uses a potassium phosphate buffer at pH 8, which is then adjusted to pH 7.5 before adding the lipase.[3] The pH can significantly impact lipase activity.[4]
-
Enzyme Selection and Loading: Lipozyme CALB (Candida antarctica Lipase B) has been successfully used.[3] Ensure the enzyme is active and use an appropriate loading, for example, a 1:1 weight ratio of enzyme to substrate.[3]
-
Substrate Quality: The crude ethyl 5-hydroxypiperidine-2-carboxylate intermediate should be used directly after its preparation to minimize degradation.[3]
-
Monitoring and Work-up: The reaction progress should be monitored by TLC. Upon completion, the aqueous solution containing the desired product can be obtained by filtration and used directly in the next step to avoid yield loss during purification.[3]
-
Q3: I am struggling with the urea cyclization step, resulting in low yields and side products. How can I optimize this reaction?
A3: The formation of the diazabicyclooctane (DBO) core via urea cyclization is a challenging step. Direct cyclization attempts can be low-yielding.[1] A successful strategy involves a multi-step sequence with careful selection of protecting groups and reaction conditions.
-
Potential Causes:
-
Sub-optimal reaction sequence.
-
Unsuitable cyclizing agent or reaction conditions.
-
Formation of byproducts such as nitriles when using dehydrating agents.[5]
-
-
Solutions:
-
Reverse the Reaction Sequence: A key optimization is to first form the amide from the ester and then perform the urea cyclization. This approach has been shown to significantly improve the yield, with the amidation step reaching up to 96.5%.[1]
-
Protecting Group Strategy: The introduction of a protecting group on the piperidine nitrogen, such as the 9-fluorenylmethyloxycarbonyl (FMOC) group, has been shown to be highly effective.[1] The FMOC group can be introduced using FMOC-Cl.
-
Cyclizing Agent and Solvent: Carbonyl diimidazole (CDI) is an effective cyclizing agent.[1] The choice of solvent is critical; chlorobenzene has been found to be a suitable solvent for this transformation, leading to a yield of 89% for the cyclized product.[1]
-
Temperature Control: The reaction temperature should be carefully controlled. The introduction of the FMOC group can be done at around 30°C, while the subsequent cyclization with CDI is performed at a lower temperature of 15°C.[1]
-
Logical Workflow for Troubleshooting Low Yield in Urea Cyclization
Urea cyclization troubleshooting workflow.
Issues with Impurities and Purification
Q4: My final product contains a significant amount of impurities. What are the common impurities and how can I minimize them?
A4: Impurities in this compound can be process-related (e.g., unreacted intermediates, byproducts), degradation products, or residual solvents.[1] Isomeric impurities are also a concern.
-
Common Impurities and Control Strategies:
-
Isomeric Impurities: Diastereomers can form during the synthesis. The lipase-catalyzed resolution is a key step to control stereochemistry.[3] If isomeric impurities are present in later intermediates, purification can be achieved by crystallization. For example, an intermediate containing an isomer impurity can be purified by dissolving it in acetone and then adding ethyl acetate to precipitate the desired isomer.[6]
-
Process-Related Byproducts: In the lipase-catalyzed resolution, a water-soluble byproduct can form, which can be easily removed by liquid-liquid separation.[7] During urea cyclization, using dehydrating agents like triphosgene can lead to nitrile formation.[5] This can be avoided by using CDI.
-
Degradation Products: Avibactam can degrade upon exposure to light, heat, or moisture.[1] Proper storage of intermediates and the final product is crucial.
-
Residual Solvents: Solvents used in the synthesis, such as ethanol, isopropanol, dichloromethane, and toluene, may be present in the final product.[8] The final crystallization and drying steps are critical for their removal. Headspace Gas Chromatography (HS-GC) can be used to quantify residual solvents.[8]
-
Q5: I am having difficulty with the final crystallization of this compound, leading to poor crystal form or high levels of residual solvents.
A5: The final crystallization is critical for obtaining the desired polymorphic form and for removing impurities and residual solvents.
-
Potential Causes:
-
Inappropriate solvent system.
-
Incorrect temperature profile for crystallization.
-
Presence of impurities that inhibit crystallization.
-
Insufficient drying.
-
-
Solutions:
-
Solvent System: A common procedure for the final salt exchange and crystallization involves using a mixture of ethanol and water.[3] The product is precipitated by adding a solution of sodium 2-ethylhexanoate in ethanol to a solution of the tetrabutylammonium salt of Avibactam in ethanol and water.[3]
-
Temperature Control: The crystallization can be performed at room temperature.[3] In other protocols, cooling to 0-10°C is used to maximize precipitation.[9]
-
Washing and Drying: The precipitated solid should be thoroughly washed with ethanol to remove impurities.[3] Drying under vacuum is then necessary to remove residual solvents.
-
Polymorph Control: Different crystalline forms of Avibactam sodium have been reported. The choice of solvent and crystallization conditions can influence the resulting polymorph. For example, using a methanol/water solvent system and cooling can yield specific crystal forms.[]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of this compound?
A1: The overall yield can vary significantly depending on the synthetic route. Early routes reported yields around 9-11%.[1] More recent, optimized processes have achieved overall yields of approximately 23.9% starting from ethyl-5-hydroxypicolinate[1] and up to 35% in a 5-step synthesis from Boc-benzyl-glutamate.[11]
Q2: What are the key safety precautions to consider during the synthesis?
A2: Several reagents used in Avibactam synthesis require careful handling. Phosgene and its substitutes (e.g., triphosgene) are highly toxic. The use of sodium hydride with DMSO can be hazardous.[5] Hydrogenation steps, especially with dry palladium on carbon catalyst, pose a fire risk.[3] Using wet catalyst can mitigate this risk.[3] Always consult the safety data sheets (SDS) for all reagents and perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q3: What analytical techniques are recommended for monitoring the reaction progress and final product purity?
A3:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of most reaction steps.[3]
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of intermediates and the final product, as well as for quantifying impurities.[1]
-
Impurity Identification: Mass Spectrometry (MS), often coupled with HPLC (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the identification and structural elucidation of impurities and byproducts.[]
-
Residual Solvent Analysis: Headspace Gas Chromatography (HS-GC) with a Flame Ionization Detector (FID) is the standard method for quantifying residual solvents in the final active pharmaceutical ingredient (API).[8]
Q4: How critical is the quality of starting materials?
A4: The quality of starting materials is crucial for the success of the synthesis, impacting both yield and impurity profile. Using high-purity starting materials can prevent the introduction of impurities that may be difficult to remove in later stages. For instance, the use of commercially available and affordable ethyl-5-hydroxypicolinate is a key feature of an optimized synthesis.[1] It is important to establish appropriate specifications for all raw materials.[12]
Data Presentation
Table 1: Comparison of Reported Yields for Different Synthetic Routes of Avibactam
| Starting Material | Key Features | Number of Steps | Overall Yield (%) | Reference |
| Double-chiral piperidine derivatives | Early discovery route | Multiple | ~9.0 | [1] |
| L-glutamic acid / L-pyroglutamic acid | Wockhardt route | Multiple | ~11.0 | [1] |
| Boc-benzylglutamate | Optimized manufacturing route | 5 (isolated) | 35.0 | [11] |
| Ethyl-5-hydroxypicolinate | Lipase resolution, one-pot debenzylation/sulfation | 10 | 23.9 | [1] |
Table 2: Step-by-Step Yields for an Optimized Synthesis from Ethyl-5-hydroxypicolinate
| Step | Product | Yield (%) |
| Amide Formation | (2S,5R)-5-[(Benzyloxy)amino]piperidine-2-carboxamide | 96.5 |
| Urea Cyclization | (2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide | 89.0 |
| Final Salt Formation | Avibactam Sodium Salt | 96.2 |
(Note: The table presents yields for key optimized steps as reported in the literature.[1])
Experimental Protocols
Optimized 10-Step Synthesis of this compound from Ethyl-5-hydroxypicolinate
This protocol is based on an efficient, scalable synthesis reported in the literature.[3]
Step 1: Hydrogenation of Ethyl-5-hydroxypicolinate
-
To a solution of ethyl-5-hydroxypicolinate (250.0 g) in ethanol (1500 mL), add 10% Rh/C (25.0 g).
-
Stir the mixture under a hydrogen atmosphere (200 psi) at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain crude ethyl 5-hydroxypiperidine-2-carboxylate.
Step 2: Lipase-Catalyzed Resolution
-
Dissolve the crude product from Step 1 in a 0.1 M potassium phosphate buffer solution (pH 8).
-
Adjust the pH to 7.5 with dipotassium hydrogen phosphate.
-
Add Lipozyme CALB (1:1 weight ratio with the substrate).
-
Stir the mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Filter the mixture to obtain an aqueous solution of (2S,5S)-5-hydroxypiperidine-2-carboxylate, which is used directly in the next step.
Steps 3-10: (Including Amide Formation, Urea Cyclization, Debenzylation/Sulfation, and Salt Formation)
The subsequent steps involve Boc protection, conversion to the benzyloxyamino derivative, deprotection, amide formation, FMOC protection, urea cyclization with CDI, a one-pot debenzylation and sulfation, and finally, cation exchange to form the sodium salt.
Detailed Protocol for Key Optimized Steps:
-
Amide Formation:
-
Mix ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate (593.0 g) with a 7 M solution of ammonia in methanol (2 L).
-
Stir at room temperature for 8 hours.
-
Filter the reaction mixture and wash the solid with methanol.
-
Concentrate the filtrate and perform a solvent exchange to toluene.
-
Crystallize the product from toluene to yield (2S,5R)-5-[(Benzyloxy)amino]piperidine-2-carboxamide (yield: 96.5%).[1]
-
-
Urea Cyclization:
-
To a solution of (2S,5R)-5-[(Benzyloxy)amino]piperidine-2-carboxamide (510.1 g) and diisopropylethylamine in chlorobenzene, add a solution of 9-fluorenylmethyl chloroformate (FMOC-Cl) in chlorobenzene at 20-30°C.
-
After the reaction is complete, add carbonyl diimidazole (CDI) and stir at 15°C for 11 hours.
-
The product, (2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide, is obtained after workup and crystallization (yield: 89%).[1]
-
-
One-Pot Debenzylation and Sulfation:
-
This step involves the catalytic hydrogenation of the benzyloxy group using Pd/C in the presence of a sulfating agent like sulfur trioxide-trimethylamine complex.
-
This is followed by a cation exchange to form the tetrabutylammonium salt intermediate.
-
-
Final Salt Formation:
-
To a solution of the tetrabutylammonium salt of Avibactam (723.0 g) in ethanol (2.5 L) and water (50 mL), add a solution of sodium 2-ethylhexanoate (475.0 g) in ethanol (2.0 L) over 1 hour at room temperature.
-
Stir the mixture for 2 hours.
-
Filter the precipitate, wash with ethanol, and dry to obtain Avibactam sodium salt as a white crystalline solid (yield: 96.2%).[3]
-
Experimental Workflow for Avibactam Synthesis
Optimized synthesis workflow for Avibactam.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigarra.up.pt [sigarra.up.pt]
- 4. researchgate.net [researchgate.net]
- 5. Effect of In Vitro Testing Parameters on Ceftazidime-Avibactam Minimum Inhibitory Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN111116587A - Preparation method of avibactam intermediate compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Selective Debenzylation of N-Benzyloxypyrazinones in Flow | Technology Networks [technologynetworks.com]
- 11. researchgate.net [researchgate.net]
- 12. biopharminternational.com [biopharminternational.com]
Improving the solubility of Avibactam sodium hydrate for experiments
Welcome to the technical support center for Avibactam sodium hydrate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a focus on improving its solubility and ensuring successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-β-lactam β-lactamase inhibitor.[1][2][3] Its primary mechanism of action is the covalent, reversible inhibition of a wide range of serine β-lactamases, including Ambler Class A, Class C, and some Class D enzymes.[1][2] By inhibiting these enzymes, Avibactam protects β-lactam antibiotics from degradation by resistant bacteria. The inhibition process involves the formation of a stable, covalent acyl-enzyme intermediate, which subsequently undergoes slow, reversible deacylation, regenerating the active enzyme and inhibitor.[2]
Q2: In which solvents is this compound soluble?
A2: this compound exhibits good solubility in aqueous solutions. Specific solubility data from various suppliers is summarized in the table below. It is also soluble in organic solvents like DMSO and dimethylformamide (DMF).[4]
Q3: How should I store this compound powder and its solutions?
A3: The solid powder should be stored at -20°C for long-term stability.[4] Stock solutions in DMSO can be stored at -80°C for up to one year.[5] Aqueous solutions are less stable, and it is generally recommended to prepare them fresh. For the commercial product Avycaz® (ceftazidime-avibactam), reconstituted solutions should be used within 12 hours if stored at room temperature or within 24 hours if refrigerated at 2-8°C.[6][7][8][9]
Q4: Can I sonicate this compound to aid dissolution?
A4: Yes, sonication can be used to help dissolve this compound, particularly if you are observing slow dissolution.[10] Gentle warming to 37°C can also be employed.
Troubleshooting Guide
Encountering issues with dissolving this compound? Consult the table below for common problems and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Cloudy or incomplete dissolution in aqueous buffer | pH of the buffer: The solubility of Avibactam sodium, a weak acid, can be influenced by pH.[11][12] | Ensure the pH of your buffer is within the optimal range. While specific pH-solubility curves for Avibactam are not readily available in the literature, starting with a neutral pH (e.g., PBS at pH 7.2) is recommended. |
| Compound form: Avibactam sodium can exist in different solid forms, including anhydrous and various hydrate forms (monohydrate, dihydrate), which can have different dissolution rates.[13][14] | If dissolution is slow, allow for additional mixing time. Sonication or gentle warming (37°C) can also be beneficial. | |
| Low temperature: Dissolution can be slower at lower temperatures. | Prepare the solution at room temperature unless otherwise specified by your protocol. | |
| Precipitation upon addition to media | Supersaturation: The final concentration in the experimental media may exceed the solubility limit under those specific conditions. | Prepare a more concentrated stock solution in a suitable solvent (e.g., water or DMSO) and then dilute it to the final working concentration in your media. |
| Interaction with media components: Certain salts or proteins in the media could potentially reduce solubility. | Perform a small-scale pilot test to check for compatibility before preparing a large volume. | |
| Inconsistent results between experiments | Solution instability: Aqueous solutions of this compound have limited stability. | Always prepare fresh aqueous solutions for your experiments. Avoid repeated freeze-thaw cycles of stock solutions. |
| Hygroscopic nature of the powder: The powder may absorb moisture from the air, which can affect weighing accuracy. | Store the powder in a desiccator and handle it quickly in a low-humidity environment. |
Data Presentation
Solubility of this compound
| Solvent | Approximate Solubility | Source |
| Water | ≥ 200 mg/mL | MedChemExpress |
| Water | 61 mg/mL | Selleck Chemicals[5] |
| DMSO | ~5 mg/mL | Cayman Chemical[4] |
| DMSO | 61 mg/mL | Selleck Chemicals[5] |
| Dimethylformamide (DMF) | ~5 mg/mL | Cayman Chemical[4] |
| PBS (pH 7.2) | ~10 mg/mL | Cayman Chemical[4] |
Note: Solubility can vary between batches and suppliers. Always refer to the product-specific datasheet.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution in Water
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.
-
Solvent Addition: Add the appropriate volume of sterile, purified water (e.g., for 10 mg of powder, add 1 mL of water to achieve a 10 mg/mL concentration).
-
Dissolution: Vortex the tube gently until the powder is completely dissolved. If needed, sonicate for short intervals or warm the solution to 37°C.
-
Sterilization (Optional): If required for your experiment, sterilize the solution by filtering it through a 0.22 µm syringe filter.
-
Storage: Use the freshly prepared aqueous solution immediately. For short-term storage, keep on ice. For longer-term storage, it is recommended to prepare aliquots of a stock solution in DMSO and store at -80°C.
Protocol 2: Preparation of Working Solutions for Minimum Inhibitory Concentration (MIC) Assays
This protocol is based on the broth microdilution method.
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., 1 mg/mL in sterile water), as described in Protocol 1.
-
Prepare Intermediate Dilution: Dilute the stock solution in the appropriate broth medium (e.g., Mueller-Hinton Broth) to twice the highest concentration to be tested in the MIC panel.
-
Serial Dilutions: In a 96-well microtiter plate, add a defined volume of broth to all wells except the first column. Add a volume of the intermediate dilution to the first and second wells of each row to be tested.
-
Perform Serial Dilutions: Perform two-fold serial dilutions by transferring a set volume of the solution from the second well to the third, and so on, down the plate.
-
Inoculum Preparation: Prepare a bacterial inoculum as per standard protocols (e.g., CLSI guidelines) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to all wells containing the Avibactam dilutions and the growth control wells.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific bacterial strain being tested.
-
Reading Results: Determine the MIC as the lowest concentration of Avibactam that completely inhibits visible bacterial growth.
Mandatory Visualizations
Signaling Pathway: Mechanism of Avibactam Inhibition
Caption: Covalent inhibition of β-lactamase by Avibactam.
Experimental Workflow: Solution Preparation
References
- 1. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avibactam | C7H11N3O6S | CID 9835049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. globalrph.com [globalrph.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Avycaz (ceftazidime/avibactam) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. This compound | β-lactamase inhibitor | TargetMol [targetmol.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Avibactam Sodium Hydrate Purity Analysis and Impurity Profiling
Welcome to the Technical Support Center for Avibactam Sodium Hydrate analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on purity analysis, impurity profiling, and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: Impurities in this compound can be categorized into three main types:
-
Related Substances: These are structurally similar compounds formed during the synthesis process. Examples include stereoisomers (like (2S,5S)-Avibactam Sodium Salt), precursors, and by-products of side reactions.[1][2]
-
Degradation Products: These impurities form when Avibactam is exposed to stress conditions such as acid, base, oxidation, heat, or light.[1][3] Forced degradation studies are performed to identify these potential degradants.
-
Residual Solvents: These are organic volatile chemicals used during the manufacturing process that are not completely removed.[4][5] Their limits are governed by guidelines such as USP <467> and ICH Q3C.[4][5][6][7]
Q2: Which analytical techniques are most suitable for Avibactam purity and impurity analysis?
A2: The most commonly employed analytical techniques are:
-
High-Performance Liquid Chromatography (HPLC): Primarily used for the quantitative determination of purity and the detection and quantification of related substances and degradation products.[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for the identification and structural elucidation of unknown impurities and degradation products.[8][10][11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural confirmation of Avibactam and its impurities.[14][15][16]
-
Gas Chromatography (GC): The standard technique for the analysis of residual solvents as per USP <467>.[4]
Q3: What are the regulatory guidelines for controlling impurities in this compound?
A3: The International Council for Harmonisation (ICH) guidelines are paramount. Specifically:
-
ICH Q3A(R2): This guideline outlines the thresholds for reporting, identifying, and qualifying impurities in new drug substances based on the maximum daily dose.[6][17][18][19][20]
-
ICH Q3C: This guideline provides permissible daily exposures for residual solvents.[18]
-
USP General Chapter <467>: This chapter provides specific limits and testing procedures for residual solvents in pharmaceuticals.[4][5][7]
Data Presentation
Table 1: ICH Q3A(R2) Thresholds for Reporting, Identification, and Qualification of Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Source: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2)[6][19] |
Table 2: Common Impurities of this compound
| Impurity Name | Type |
| (2S,5S)-Avibactam Sodium Salt | Isomeric Impurity |
| Descarbonyl Avibactam | Degradation Product/Process Impurity |
| (2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide | Process Impurity/Intermediate |
| Ethyl (2S,5S)-5-((benzyloxy)amino)piperidine-2-carboxylate | Process Impurity/Intermediate |
| (2S,5R)-2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate | Related Substance |
| This table lists some of the known impurities. A comprehensive impurity profile should be established for each specific manufacturing process.[2][21] |
Experimental Protocols
Protocol 1: Purity Analysis by RP-HPLC
This protocol is a representative method for the purity analysis of this compound.
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a solution of 0.02 M potassium dihydrogen phosphate and adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas.
-
-
Chromatographic Conditions:
-
Column: C18 (e.g., Inertsil ODS, 4.6 x 150 mm, 5 µm) or equivalent.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Elution Mode: Isocratic or gradient elution may be used depending on the impurity profile. A typical isocratic mobile phase composition is a 30:70 (v/v) mixture of Mobile Phase A and Methanol.[9]
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., mobile phase or water) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the same diluent to achieve a similar concentration as the standard solution.
-
-
Analysis:
-
Inject the blank (diluent), followed by the standard solution (in replicate) and then the sample solution(s) into the HPLC system.
-
Identify the Avibactam peak based on the retention time of the standard.
-
Calculate the purity of the sample by comparing the peak area of Avibactam in the sample chromatogram to that in the standard chromatogram.
-
Quantify impurities using appropriate methods (e.g., area normalization or relative response factors if known).
-
Protocol 2: Impurity Identification by LC-MS/MS
This protocol outlines a general procedure for identifying unknown impurities.
-
Liquid Chromatography (LC) Method:
-
Develop an HPLC method similar to the purity analysis method, but ensure the mobile phase is compatible with mass spectrometry (e.g., using volatile buffers like ammonium formate or formic acid instead of phosphate buffers).
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to obtain comprehensive data.
-
Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Data Acquisition: Acquire full scan MS data to determine the molecular weights of the impurities and MS/MS data to obtain fragmentation patterns for structural elucidation.
-
-
Sample Preparation:
-
Prepare a sample solution of this compound at a concentration suitable for detecting minor impurities.
-
Forced degradation samples can also be analyzed to identify potential degradation products.
-
-
Data Analysis:
-
Extract the mass spectra of the impurity peaks from the total ion chromatogram.
-
Determine the elemental composition of the impurities from their accurate mass measurements.
-
Propose potential structures based on the fragmentation patterns observed in the MS/MS spectra and knowledge of the synthetic process and degradation pathways.
-
Protocol 3: Structural Confirmation by NMR
This protocol provides a general workflow for using NMR to confirm the structure of Avibactam and its isolated impurities.
-
Sample Preparation:
-
Isolate the impurity of interest using techniques like preparative HPLC.
-
Dissolve a sufficient amount of the isolated impurity or the Avibactam sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
-
NMR Experiments:
-
Acquire a one-dimensional ¹H NMR spectrum to observe the proton signals.
-
Acquire a one-dimensional ¹³C NMR spectrum to observe the carbon signals.
-
Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity between protons and carbons.
-
-
Data Interpretation:
-
Assign the proton and carbon signals to the respective atoms in the proposed structure.
-
Confirm the overall structure and stereochemistry by analyzing the coupling constants and through-space correlations (if NOESY is performed).
-
Mandatory Visualizations
Caption: Workflow for Purity Analysis and Impurity Profiling of Avibactam.
Caption: Logical Workflow for Troubleshooting Common HPLC Issues.
Troubleshooting Guides
Issue 1: Peak Tailing in Avibactam Chromatogram
-
Symptom: The Avibactam peak or impurity peaks show an asymmetric shape with a trailing edge.
-
Possible Causes & Solutions:
-
Secondary Silanol Interactions: Avibactam has polar functional groups that can interact with active silanol groups on the silica-based column packing.
-
Solution: Use a well-end-capped column. Alternatively, add a competing base like triethylamine (0.1%) to the mobile phase to mask the silanol groups.
-
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of Avibactam or an impurity, it can exist in both ionized and non-ionized forms, leading to peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of the analyte. For Avibactam, a lower pH (e.g., pH 3.0) is often used to ensure it is in a single ionic state.[9]
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute the sample and re-inject.
-
-
Extra-column Volume: Excessive tubing length or diameter between the column and detector can cause peak broadening and tailing.
-
Solution: Use tubing with a smaller internal diameter and minimize the length.
-
-
Issue 2: Retention Time Drift for Avibactam Peak
-
Symptom: The retention time of the Avibactam peak consistently increases or decreases over a series of injections.
-
Possible Causes & Solutions:
-
Column Equilibration: Insufficient equilibration time with the mobile phase, especially when using ion-pairing agents or buffers. Avibactam is polar and may require longer equilibration.
-
Solution: Ensure the column is equilibrated for a sufficient time (e.g., 10-20 column volumes) before starting the analysis.
-
-
Mobile Phase Composition Change: Evaporation of the more volatile organic component of the mobile phase or degradation of mobile phase additives.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoir capped.
-
-
Temperature Fluctuations: Inconsistent column temperature can significantly affect retention times.
-
Solution: Use a column oven to maintain a constant and uniform temperature.[11]
-
-
Flow Rate Instability: A leak in the system or a malfunctioning pump can cause the flow rate to change.
-
Solution: Check for leaks at all fittings. If no leaks are found, check the pump's performance and calibrate if necessary.[22]
-
-
Issue 3: Baseline Noise or Drift
-
Symptom: The chromatogram baseline is not smooth, showing high-frequency noise or a gradual upward or downward drift.
-
Possible Causes & Solutions:
-
Contaminated Mobile Phase or Detector Cell: Impurities in the solvents or a dirty detector flow cell can cause a noisy or drifting baseline.
-
Solution: Use high-purity HPLC-grade solvents. Flush the system and detector cell with a strong solvent like isopropanol.
-
-
Inadequate Mobile Phase Degassing: Dissolved gases in the mobile phase can outgas in the detector, causing noise.
-
Solution: Degas the mobile phase using an online degasser, sonication, or helium sparging.
-
-
Failing Detector Lamp: An aging UV detector lamp can result in decreased energy output and increased noise.
-
Solution: Check the lamp's energy output and replace it if it is below the manufacturer's recommended level.
-
-
Mobile Phase Mixing Issues (for gradient elution): Incomplete mixing of gradient solvents can cause baseline fluctuations.
-
Solution: Ensure the pump's mixer is functioning correctly. Premixing the mobile phase for isocratic runs can also help.
-
-
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. pharmainfo.in [pharmainfo.in]
- 4. ospt.osi.lv [ospt.osi.lv]
- 5. uspnf.com [uspnf.com]
- 6. database.ich.org [database.ich.org]
- 7. uspnf.com [uspnf.com]
- 8. researchgate.net [researchgate.net]
- 9. iosrphr.org [iosrphr.org]
- 10. Determination of avibactam and ceftazidime in human plasma samples by LC-MS. | Semantic Scholar [semanticscholar.org]
- 11. Determination of avibactam and ceftazidime in human plasma samples by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid, simple, and economical LC-MS/MS method for simultaneous determination of ceftazidime and avibactam in human plasma and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Refining the Active Site of Toho-1 β-lactamase Under Inhibition with Avibactam – Mechanistic and Inhibitory Conclusions Supported by Direct Observation of Catalytic Residue Protonation States Supported by NMR Assisted Crystallography [escholarship.org]
- 16. journals.asm.org [journals.asm.org]
- 17. fda.gov [fda.gov]
- 18. jpionline.org [jpionline.org]
- 19. youtube.com [youtube.com]
- 20. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. pharmaffiliates.com [pharmaffiliates.com]
- 22. Avibactam Sodium Salt | CAS 1192491-61-4 | LGC Standards [lgcstandards.com]
Technical Support Center: Avibactam Sodium Hydrate in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Avibactam sodium hydrate in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of Avibactam in aqueous solutions?
A1: The main factors contributing to the degradation of Avibactam in solution are temperature, pH, and storage duration.[1][2] Higher temperatures significantly accelerate the rate of degradation.[3] The stability of Avibactam is also influenced by the type of diluent and the presence of other substances, such as β-lactamase enzymes.[4]
Q2: What is the recommended temperature for storing Avibactam solutions?
A2: For short-term storage (up to 24 hours), it is recommended to keep Avibactam solutions refrigerated at 2°C to 8°C (36°F to 46°F).[2][5] If immediate use is intended, solutions can be kept at room temperature for up to 12 hours.[2][5] For longer-term storage, aliquots should be stored at -80°C.[1]
Q3: How does pH affect the stability of Avibactam in solution?
A3: While specific studies on a wide pH range for Avibactam alone are not extensively detailed in the provided results, its stability is generally assessed in buffered solutions, often with a pH around 4, for analytical purposes.[6][7] The β-lactam core of similar molecules is susceptible to hydrolysis under both acidic and alkaline conditions.[1] It is crucial to maintain the recommended pH for your specific experimental setup to minimize degradation.
Q4: Can I use common buffers like PBS to dissolve Avibactam?
A4: While specific compatibility data with all common buffers is not available, studies have utilized mixed phosphate buffers (pH 4) for analytical method development.[6][7] When preparing solutions for enzymatic or cell-based assays, it is crucial to verify the compatibility of your chosen buffer system with Avibactam's stability under your experimental conditions. A pilot stability study is recommended.
Q5: What are the known degradation products of Avibactam in solution?
A5: With the exception of KPC-2, which showed a slow hydrolytic route involving fragmentation of the acyl-avibactam complex, inhibited enzyme forms were generally stable to rearrangement or hydrolysis.[4] The primary degradation pathway of Avibactam itself in solution involves hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of inhibitory activity in my assay. | Degradation of Avibactam in the stock solution or assay buffer. | Prepare fresh Avibactam stock solutions for each experiment. If using a stock solution, ensure it has been stored properly at -80°C in aliquots to avoid multiple freeze-thaw cycles. Pre-incubate your assay components for the shortest time necessary. Run a control to test the stability of Avibactam in your assay buffer over the time course of your experiment. |
| Inconsistent results between experiments. | Inconsistent handling and storage of Avibactam solutions. | Standardize your protocol for solution preparation, storage, and handling. Use a calibrated pH meter and ensure consistent temperature control. Aliquot stock solutions to minimize contamination and degradation from repeated handling. |
| Precipitate formation in the solution. | Poor solubility or degradation leading to insoluble products. | Ensure the this compound is fully dissolved. You may need to gently vortex. If precipitation occurs upon storage, the solution may have degraded and should be discarded. Prepare fresh solution. |
| Unexpected peaks in my analytical chromatogram (e.g., HPLC). | Presence of degradation products. | Conduct forced degradation studies (acid, base, oxidation, heat) to identify the retention times of potential degradation products.[1] This will help in distinguishing the parent compound from its degradants. Ensure the purity of your this compound starting material. |
Quantitative Data Summary
The stability of Avibactam is often evaluated in combination with Ceftazidime. The following tables summarize the stability of Avibactam under various conditions.
Table 1: Stability of Avibactam in 0.9% Sodium Chloride (w/v) in Elastomeric Devices [1]
| Storage Condition | Low Dose (375 mg / 240 mL) | Intermediate Dose (750 mg / 240 mL) | High Dose (1500 mg / 240 mL) |
| Fridge (2°C–8°C) for 14 days | >95% remaining | >95% remaining (Easypump), <95% after 10 days (Dosi-Fuser) | <95% remaining after 10 days |
| In-use (32°C) for 24h (after fridge storage) | ≤10% degradation | >10% degradation after 12h | >10% degradation after 12h |
Table 2: General Stability of Ceftazidime/Avibactam Solutions [2][3][5][8]
| Diluent | Storage Temperature | Duration | Stability |
| 0.9% NaCl or 5% Dextrose | Room Temperature | 12 hours | Stable |
| 0.9% NaCl or 5% Dextrose | Refrigerated (2°C–8°C) | 24 hours | Stable |
| Polypropylene infusion bags | 4°C | 72 hours | >90% of initial concentration |
| Polypropylene infusion bags | 25°C | 48 hours | >90% of initial concentration |
| Polypropylene infusion bags | 32°C | 30 hours | >90% of initial concentration |
| Polypropylene infusion bags | 37°C | 12 hours | <90% of initial concentration |
| Polyisoprene elastomeric devices | 37°C | 12 hours (in NaCl) | <90% of initial concentration |
Experimental Protocols
Protocol: Stability Testing of Avibactam in Solution by RP-HPLC
This protocol outlines a general procedure for assessing the stability of Avibactam in a specific buffer or solution.
1. Materials:
-
This compound
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (or other buffer of interest)
-
Orthophosphoric acid (for pH adjustment)
-
HPLC system with UV detector
-
C18 analytical column (e.g., Hypersil ODS, 150x4.6mm, 5µm)[7]
2. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of mixed phosphate buffer (pH adjusted to 4 with orthophosphoric acid) and acetonitrile in a 60:40 (v/v) ratio.[6][7] Filter and degas the mobile phase.
-
Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL).[6]
-
Test Solution: Prepare the Avibactam solution in the buffer/diluent you wish to test at the desired concentration.
3. Stability Study Setup:
-
Divide the test solution into several aliquots in appropriate vials.
-
Store the aliquots under different conditions (e.g., 2-8°C, room temperature, 32°C).
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each storage condition.
4. HPLC Analysis:
-
Chromatographic Conditions:
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the initial retention time and peak area of Avibactam.
-
Inject the samples from each time point and storage condition.
-
Record the chromatograms and integrate the peak area for Avibactam.
-
5. Data Analysis:
-
Calculate the percentage of Avibactam remaining at each time point compared to the initial (time 0) concentration.
-
Plot the percentage remaining versus time for each storage condition to determine the degradation rate.
Visualizations
Caption: Workflow for Avibactam Stability Testing.
Caption: Factors Influencing Avibactam Degradation.
References
- 1. Evaluation of the stability of ceftazidime/avibactam in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy utilizing a national stability protocol framework - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Antibiotic Stability and Feasibility in Elastomeric Infusion Devices for OPAT: A Review of Current Evidence [mdpi.com]
- 4. Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalrph.com [globalrph.com]
- 6. Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC | PDF [slideshare.net]
- 7. Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC [ipindexing.com]
- 8. Stability Studies of 16 Antibiotics for Continuous Infusion in Intensive Care Units and for Performing Outpatient Parenteral Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in Avibactam enzymatic assay results
Welcome to the technical support center for avibactam enzymatic assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address variability in their experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my IC50 values for avibactam inconsistent across experiments?
Inconsistent IC50 values are a common issue and can stem from several factors:
-
Reagent Stability: Avibactam is susceptible to degradation in aqueous solutions.[1] Prepare fresh solutions for each experiment. If using stock solutions, ensure they are stored correctly (aliquoted, frozen) and have not undergone multiple freeze-thaw cycles. The stability of avibactam is known to be affected by temperature and storage time.[1]
-
Enzyme Activity & Stability: The specific activity of your β-lactamase preparation can vary between lots. Furthermore, improper storage or handling can lead to a loss of activity over time. Always run a control with uninhibited enzyme to ensure its activity is within the expected range.
-
Incubation Times: Avibactam is a covalent, reversible inhibitor.[2][3] The pre-incubation time of the enzyme with avibactam before adding the substrate is critical. Insufficient or inconsistent pre-incubation can lead to incomplete inhibition and variable results. The time to reach equilibrium can differ depending on the specific enzyme.[2]
-
Assay Conditions: Minor variations in pH, temperature, and buffer composition can significantly impact enzyme kinetics and inhibitor potency.[4] Maintain strict consistency in all assay parameters.
Q2: My enzyme shows lower-than-expected inhibition by avibactam. What is the likely cause?
Several factors can lead to reduced avibactam potency:
-
Enzyme Identity and Purity: Confirm the identity and purity of your β-lactamase. The potency of avibactam varies significantly against different β-lactamase classes (A, C, and D) and even against variants within the same class.[2][5] For example, avibactam is a more potent inhibitor of TEM-1 and CTX-M-15 than KPC-2.[2]
-
Specific Mutations: Resistance to avibactam can be caused by amino acid substitutions in the β-lactamase enzyme, particularly in the Ω-loop region of KPC enzymes.[6][7] If you are using an enzyme from a clinical isolate or a recombinant variant, it may harbor mutations that reduce avibactam binding or efficacy.
-
Substrate Competition: If the concentration of the chromogenic substrate (e.g., nitrocefin) is too high, it may compete with avibactam for access to the enzyme's active site, leading to an artificially high IC50 value.
Q3: I'm observing a high background signal or rapid non-enzymatic substrate hydrolysis. How can I resolve this?
High background can obscure your results. Consider the following:
-
Substrate Instability: Chromogenic substrates like nitrocefin can be unstable, especially in certain buffers or at non-optimal pH. Prepare the substrate solution fresh and protect it from light. Run a "no enzyme" control to measure the rate of non-enzymatic hydrolysis.
-
Buffer Components: Ensure your assay buffer does not contain components that interfere with the substrate or the absorbance reading at the detection wavelength.
-
Plate Reader Settings: Optimize your plate reader's settings. Ensure you are reading at the correct wavelength for your substrate (e.g., ~490 nm for hydrolyzed nitrocefin) and that the gain settings are appropriate.[2][5]
Q4: How should I prepare and store my avibactam and enzyme stocks to ensure consistency?
Proper handling of reagents is fundamental for reproducible results.
-
Avibactam: Reconstitute avibactam powder in a suitable buffer (e.g., sterile water or buffer from the assay). For long-term storage, create single-use aliquots and store them at -80°C. Avoid repeated freeze-thaw cycles. Based on stability data for the clinical formulation, reconstituted solutions should be used within 12 hours at room temperature or 24 hours if refrigerated at 2-8°C.[1][8]
-
Enzyme: Store the enzyme according to the manufacturer's instructions, typically in a glycerol-containing buffer at -20°C or -80°C. When preparing working dilutions, use cold buffers and keep the enzyme on ice to maintain its activity.
Quantitative Data Summary
The following tables summarize key quantitative data related to avibactam's stability and inhibitory activity.
Table 1: Stability of Reconstituted Ceftazidime/Avibactam Solution Data derived from the clinical formulation (Avycaz) and provides a general guideline for avibactam's stability in aqueous solution.
| Storage Condition | Stability Duration |
| Room Temperature | Up to 12 hours[1][8] |
| Refrigerated (2-8°C) | Up to 24 hours[1][8] |
Table 2: Kinetic Parameters of Avibactam Inhibition Against Various β-Lactamases
| Enzyme | Class | k₂/Kᵢ (M⁻¹s⁻¹) | k_off (s⁻¹) | Half-life (min) |
| CTX-M-15 | A | 1.0 x 10⁵ | 2.9 x 10⁻⁴ | 40 |
| KPC-2 | A | 4.0 x 10³ | 1.4 x 10⁻⁴ | 82 |
| E. cloacae P99 AmpC | C | - | 3.8 x 10⁻⁵ | 300 |
| P. aeruginosa PAO1 AmpC | C | - | 1.9 x 10⁻³ | 6 |
| OXA-10 | D | 1.1 x 10¹ | 1.5 x 10⁻⁶ | ~7700 |
| OXA-48 | D | 1.3 x 10³ | 1.2 x 10⁻⁵ | ~960 |
(Data sourced from Ehmann et al., 2013)[5]
Table 3: Comparative IC50 Values for Avibactam IC50 values are highly dependent on assay conditions (e.g., enzyme and substrate concentrations, pre-incubation time) and should be considered relative.
| Enzyme | Class | Avibactam IC50 (nM) |
| CTX-M-15 | A | 8 |
| KPC-2 | A | 29 |
| L2 | A | 3.4 |
| TEM-1 | A | Potent inhibition noted |
| AmpC | C | Potent inhibition noted |
(Data compiled from multiple sources)[2][9]
Experimental Protocols & Visualizations
General Protocol for Avibactam Enzymatic Assay
This protocol provides a general framework for determining the IC50 of avibactam against a serine β-lactamase using a chromogenic substrate like nitrocefin.
1. Materials and Reagents:
-
Purified β-lactamase enzyme
-
Avibactam powder
-
Nitrocefin (or other suitable chromogenic substrate)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
DMSO (for dissolving compounds if necessary)
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at ~490 nm
2. Reagent Preparation:
-
Enzyme Stock: Prepare a concentrated stock of the enzyme in a suitable storage buffer. Just before the assay, dilute the enzyme to a working concentration (e.g., 2X the final assay concentration) in cold assay buffer. The final concentration should provide a linear rate of substrate hydrolysis for the duration of the measurement period.
-
Avibactam Stock: Prepare a high-concentration stock solution of avibactam (e.g., 10 mM) in water or assay buffer. Create a serial dilution series (e.g., 2X final concentration) in assay buffer to cover the expected inhibitory range.
-
Substrate Solution: Prepare a stock solution of nitrocefin in DMSO. Dilute to a working concentration (e.g., 200 µM) in assay buffer immediately before use. Protect from light.
3. Assay Procedure:
-
Plate Setup: Add 50 µL of assay buffer to each well of a 96-well plate. Add 50 µL of each avibactam dilution to the appropriate wells, creating a concentration gradient. Include "inhibitor-free" wells for the 100% activity control and "enzyme-free" wells for the background control.
-
Pre-incubation: Add 50 µL of the 2X enzyme working solution to each well (except the "enzyme-free" background controls).
-
Incubate: Mix the plate gently and pre-incubate the enzyme and avibactam mixture for a defined period (e.g., 10-30 minutes) at a constant temperature (e.g., 25°C or 37°C).[2] This step is crucial for allowing the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 50 µL of the 2X nitrocefin solution to all wells to initiate the reaction. The final volume should be 200 µL.
-
Measure Absorbance: Immediately begin monitoring the change in absorbance at ~490 nm in a microplate reader. Collect data kinetically (e.g., every 30 seconds for 10-15 minutes).
4. Data Analysis:
-
Calculate Rates: Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Correct for Background: Subtract the rate of the "enzyme-free" control from all other wells.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Rate of inhibited well / Rate of uninhibited control))
-
-
Determine IC50: Plot the % Inhibition against the logarithm of the avibactam concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
Visualized Workflows and Logic
Caption: General experimental workflow for an Avibactam enzymatic assay.
Caption: Troubleshooting decision tree for common assay issues.
Caption: Simplified mechanism of reversible covalent inhibition by Avibactam.
References
- 1. droracle.ai [droracle.ai]
- 2. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors Affecting Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 5. Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Detection of Ceftazidime/Avibactam Susceptibility/Resistance in Enterobacterales by Rapid CAZ/AVI NP Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms underlying bacterial resistance to ceftazidime/avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Avibactam Concentration in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with avibactam in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of avibactam to use in a cell-based assay?
A1: The optimal concentration of avibactam is assay-dependent. For antimicrobial susceptibility testing (AST) in combination with ceftazidime, a fixed concentration of 4 µg/mL avibactam is widely recommended.[1][2][3] This concentration has been shown to effectively differentiate between susceptible and resistant bacterial isolates producing Class A, C, and some D β-lactamases.[1][3] For other applications, such as potentiation or checkerboard assays, a range of concentrations should be tested to determine the optimal synergistic effect with the partner β-lactam.[4][5]
Q2: What is the mechanism of action of avibactam?
A2: Avibactam is a non-β-lactam β-lactamase inhibitor. It works by covalently binding to the active site of serine-based β-lactamases, which are enzymes produced by bacteria that degrade β-lactam antibiotics. This binding is reversible, but it effectively inactivates the β-lactamase, thereby protecting the partner β-lactam antibiotic (e.g., ceftazidime, aztreonam) from hydrolysis and restoring its antibacterial activity.[6] Avibactam is effective against Ambler Class A, Class C, and some Class D β-lactamases.[6][7] It is not active against Class B metallo-β-lactamases.[6]
Q3: Is avibactam stable in cell culture media?
A3: Avibactam is relatively stable in aqueous solutions and standard in vitro media compared to some β-lactam antibiotics.[8][9][10] However, its stability can be affected by factors such as pH, temperature, and the specific components of the culture medium.[8][9] For long-term experiments, it is advisable to prepare fresh solutions or determine the degradation rate under your specific experimental conditions. One study reported a degradation half-life of 446 hours for avibactam in cation-adjusted Mueller-Hinton broth (CA-MHB) at pH 7.25.[8] In another study, after 14 days of refrigerated storage and 24 hours at 32°C, the remaining avibactam was between 83.2% and 93.1%.[9]
Q4: Does avibactam have any intrinsic antibacterial activity?
A4: Avibactam alone generally displays no significant antimicrobial activity against most bacteria.[11] However, at higher concentrations (≥8 µg/mL), some intrinsic activity against certain Enterobacteriaceae has been observed, which is thought to be due to binding to penicillin-binding proteins (PBPs).[1]
Q5: Can avibactam be used in assays with eukaryotic (mammalian) cells?
A5: While the primary application of avibactam is in antibacterial assays, it can be used in studies involving eukaryotic cells, for example, to investigate cytotoxicity or off-target effects. Some studies have shown that β-lactam antibiotics can have effects on eukaryotic cells, such as interfering with DNA replication.[12] It is important to perform appropriate controls to assess the direct effects of avibactam on the eukaryotic cells in your assay system.
Troubleshooting Guides
Issue 1: High variability or poor reproducibility in Minimum Inhibitory Concentration (MIC) assays.
Possible Causes and Solutions:
-
Inoculum Effect: A significant increase in MIC can be observed with a higher bacterial inoculum.[13][14]
-
Solution: Strictly standardize the inoculum preparation to a 0.5 McFarland standard. Perform colony counts to verify the inoculum density.
-
-
Instability of Avibactam or Partner Antibiotic: Degradation of the compounds during incubation can lead to inconsistent results.
-
Pipetting Errors: Inaccurate dispensing of reagents can lead to significant variability.
-
Solution: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions and change tips between different reagents and concentrations.
-
-
Media Composition: The pH and specific components of the growth medium can influence the activity of the antibiotics.
-
Solution: Use standardized and quality-controlled media. Ensure the pH of the media is within the recommended range for the assay.
-
-
Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate the compounds and affect cell growth.
-
Solution: Avoid using the perimeter wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to minimize evaporation.
-
Issue 2: No potentiation of the partner antibiotic is observed.
Possible Causes and Solutions:
-
Incorrect Avibactam Concentration: The concentration of avibactam may be too low to effectively inhibit the β-lactamases produced by the test organism.
-
Solution: Perform a dose-response experiment with a range of avibactam concentrations (e.g., 0.5, 1, 2, 4, 8, 16 µg/mL) to determine the optimal concentration for potentiation.[11]
-
-
Presence of Metallo-β-Lactamases (MBLs): Avibactam is not effective against Class B MBLs.
-
Solution: Test your bacterial strain for the presence of MBLs using molecular methods or phenotypic tests (e.g., using MBL inhibitors like EDTA). If MBLs are present, avibactam will not potentiate most β-lactams.
-
-
Other Resistance Mechanisms: The bacterial strain may possess other resistance mechanisms that are not affected by avibactam, such as drug efflux pumps or alterations in penicillin-binding proteins (PBPs).
-
Solution: Investigate the presence of other resistance mechanisms in your bacterial strain.
-
Issue 3: Unexpected results in a checkerboard assay.
Possible Causes and Solutions:
-
Incorrect Drug Dilution Series: Errors in preparing the serial dilutions of one or both compounds will lead to inaccurate Fractional Inhibitory Concentration (FIC) index calculations.
-
Solution: Carefully prepare and verify the concentrations of your stock solutions and the dilution series in the checkerboard plate.
-
-
Difficult Interpretation of Growth: Subjective determination of growth inhibition can lead to errors in MIC determination.
-
Solution: Use a plate reader to measure optical density (OD) for a more objective measure of growth. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
-
Complex Drug Interactions: The interaction between the two compounds may not be a simple synergistic, additive, or antagonistic relationship.
-
Solution: Carefully calculate the FIC index for each well showing growth inhibition to determine the nature of the interaction. The FIC index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[16]
-
Data Presentation
Table 1: Recommended Fixed Concentrations of Avibactam in Combination with β-Lactams for Susceptibility Testing.
| β-Lactam Partner | Recommended Fixed Avibactam Concentration (µg/mL) | Target Organisms | Reference(s) |
| Ceftazidime | 4 | Enterobacteriaceae, Pseudomonas aeruginosa | [1][2][3] |
| Aztreonam | 4 | Metallo-β-lactamase-producing Enterobacterales | [17] |
| Ceftibuten | 4 | Enterobacterales |
Table 2: Effect of Increasing Avibactam Concentration on Ceftazidime MICs against Resistant Enterobacteriaceae and P. aeruginosa.
| Avibactam Concentration (µg/mL) | Ceftazidime MIC50 (µg/mL) for Enterobacteriaceae | Ceftazidime MIC90 (µg/mL) for Enterobacteriaceae | Ceftazidime MIC50 (µg/mL) for P. aeruginosa | Ceftazidime MIC90 (µg/mL) for P. aeruginosa | Reference(s) |
| 0 | >256 | >256 | 64 | 256 | [4] |
| 1 | 0.5 | 4 | 8 | 32 | [4] |
| 2 | 0.25 | 2 | 4 | 16 | [4] |
| 4 | 0.25 | 1 | 4 | 16 | [4][5] |
| 8 | 0.25 | 1 | 2 | 8 | [4] |
| 16 | 0.25 | 0.5 | 2 | 8 | [4] |
Data adapted from checkerboard assays with ceftazidime-resistant strains.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay with a Fixed Concentration of Avibactam
-
Prepare Bacterial Inoculum: From a fresh culture plate, suspend bacterial colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Prepare Antibiotic and Avibactam Solutions: Prepare a stock solution of the β-lactam antibiotic at a concentration that will allow for a serial two-fold dilution series. Prepare a stock solution of avibactam.
-
Prepare Assay Plate: In a 96-well microtiter plate, add a constant concentration of avibactam (e.g., 4 µg/mL) to each well that will contain the β-lactam antibiotic.
-
Create Serial Dilutions: Perform a serial two-fold dilution of the β-lactam antibiotic across the microtiter plate in the wells containing avibactam.
-
Inoculate Plate: Add the prepared bacterial inoculum to each well. Include a growth control well (bacteria and broth only) and a sterility control well (broth only).
-
Incubate: Incubate the plate at 35-37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of the β-lactam antibiotic in the presence of the fixed avibactam concentration that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Synergy Assay
-
Prepare Bacterial Inoculum: Prepare the bacterial inoculum as described in Protocol 1.
-
Prepare Drug Solutions: Prepare stock solutions of Drug A (e.g., a β-lactam) and Drug B (avibactam) at four times the highest desired concentration in the plate.
-
Set up the Plate:
-
In a 96-well plate, add 50 µL of broth to all wells.
-
Add 100 µL of the Drug A stock solution to the first column and perform a serial two-fold dilution across the plate (columns 1-10), discarding the last 50 µL from column 10. Wells in column 11 will serve as the control for Drug B alone. Column 12 will be the growth control.
-
Add 100 µL of the Drug B stock solution to the first row and perform a serial two-fold dilution down the plate (rows A-G), discarding the last 50 µL from row G. Wells in row H will serve as the control for Drug A alone.
-
-
Inoculate: Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
Incubate: Incubate the plate at 35-37°C for 16-20 hours.
-
Read Results: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy, additivity, or antagonism.
Visualizations
Caption: Mechanism of action of avibactam in bacteria.
Caption: Workflow for a broth microdilution MIC assay.
Caption: Troubleshooting decision tree for avibactam assays.
References
- 1. A Systematic Approach to the Selection of the Appropriate Avibactam Concentration for Use with Ceftazidime in Broth Microdilution Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Systematic Approach to the Selection of the Appropriate Avibactam Concentration for Use with Ceftazidime in Broth Microdilution Susceptibility Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. In vitro activity of ceftazidime-avibactam combination in in vitro checkerboard assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of a Ceftazidime-Avibactam Combination in a Murine Model of Septicemia Caused by Enterobacteriaceae Species Producing AmpC or Extended-Spectrum β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. droracle.ai [droracle.ai]
- 10. Evaluation of the stability of ceftazidime/avibactam in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy utilizing a national stability protocol framework - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potentiation of ceftazidime by avibactam against β-lactam-resistant Pseudomonas aeruginosa in an in vitro infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Betalactam antibiotics interfere with eukaryotic DNA-replication by inhibiting DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Activities of Ceftazidime–Avibactam and Aztreonam–Avibactam at Different Inoculum Sizes of Extended-Spectrum β-Lactam-Resistant Enterobacterales Blood Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. Rapid Aztreonam/Avibactam NP test for detection of aztreonam/avibactam susceptibility/resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of β-Lactamase Inhibitors: Avibactam Sodium Hydrate vs. Clavulanic Acid
A Comparative Guide for Researchers and Drug Development Professionals
In the ongoing struggle against antibiotic resistance, β-lactamase inhibitors have emerged as a critical tool to preserve the efficacy of β-lactam antibiotics. This guide provides a detailed, data-driven comparison of two key players in this arena: the established clavulanic acid and the newer, broad-spectrum avibactam sodium hydrate. We will delve into their distinct mechanisms of action, compare their inhibitory kinetics against clinically significant β-lactamases, and present their differential efficacy against resistant bacterial strains, all supported by experimental data and protocols.
At a Glance: Key Differences
| Feature | This compound | Clavulanic Acid |
| Core Structure | Non-β-lactam, diazabicyclooctane | β-lactam, oxapenam |
| Mechanism of Inhibition | Reversible, covalent carbamoylation | Irreversible, covalent acylation (suicide inhibitor) |
| Spectrum of β-Lactamase Inhibition | Broad: Class A (including ESBLs and KPCs), Class C (AmpC), and some Class D | Primarily Class A (including some ESBLs) |
Mechanism of Action: A Tale of Two Inhibitors
The fundamental difference between avibactam and clavulanic acid lies in their chemical interaction with the active site of β-lactamase enzymes.
Clavulanic Acid: The Suicide Inhibitor
Clavulanic acid, possessing a β-lactam ring, acts as a "suicide inhibitor".[1] It competitively binds to the active site of the β-lactamase. The enzyme's serine residue attacks the β-lactam ring of clavulanic acid, forming a covalent acyl-enzyme intermediate. This complex is relatively stable and, through a series of chemical rearrangements, leads to the irreversible inactivation of the enzyme.[1] However, this process is not perfectly efficient, and the enzyme can sometimes hydrolyze the inhibitor, leading to its consumption.
Avibactam: The Reversible Covalent Inhibitor
Avibactam, a non-β-lactam inhibitor, employs a more nuanced mechanism. It also forms a covalent bond with the serine residue in the β-lactamase active site, but this bond is a carbamoyl-enzyme complex that is reversible.[2][3][4] This means that avibactam can dissociate from the enzyme, leaving both the inhibitor and the enzyme intact.[2][3] This recyclization capacity allows a single avibactam molecule to inhibit multiple β-lactamase molecules, contributing to its high potency. The slower rate of this deacylation (ring-closing) reaction compared to the acylation (ring-opening) reaction ensures prolonged inhibition of the enzyme.
Comparative Inhibition Kinetics
The potency and spectrum of β-lactamase inhibitors are quantitatively defined by their kinetic parameters. The following table summarizes key kinetic constants for avibactam and clavulanic acid against clinically important β-lactamases. A lower Ki (inhibition constant) indicates stronger binding, while a higher k2/Ki (second-order rate constant of acylation/carbamoylation) signifies more efficient inactivation. The koff (deacylation rate constant) is specific to reversible inhibitors like avibactam and indicates the rate of enzyme reactivation.
| β-Lactamase | Inhibitor | Ki (µM) | k2/Ki (M⁻¹s⁻¹) | koff (s⁻¹) |
| Class A | ||||
| TEM-1 | Avibactam | - | 2.3 x 10⁵ | 1.2 x 10⁻³ |
| Clavulanic Acid | 0.8 | 3.4 x 10⁴ | - | |
| CTX-M-15 | Avibactam | - | 1.0 x 10⁵ | 2.9 x 10⁻⁴ |
| Clavulanic Acid | - | - | - | |
| KPC-2 | Avibactam | - | 1.0 x 10⁴ | 1.4 x 10⁻⁴ |
| Clavulanic Acid | - | - | - | |
| Class C | ||||
| AmpC (P. aeruginosa) | Avibactam | - | 1.9 x 10³ | 1.9 x 10⁻³ |
| Clavulanic Acid | - | Ineffective | - | |
| AmpC (E. cloacae) | Avibactam | - | 1.5 x 10³ | 3.8 x 10⁻⁵ |
| Clavulanic Acid | - | Ineffective | - | |
| Class D | ||||
| OXA-10 | Avibactam | - | 1.1 x 10¹ | 1.0 x 10⁻⁵ |
| Clavulanic Acid | - | Ineffective | - | |
| OXA-48 | Avibactam | - | 1.4 x 10³ | 5.0 x 10⁻⁵ |
| Clavulanic Acid | - | Ineffective | - |
In Vitro Efficacy: A Head-to-Head Comparison
The practical consequence of these mechanistic and kinetic differences is reflected in the in vitro activity of antibiotic-inhibitor combinations against resistant bacteria. The following tables present a summary of Minimum Inhibitory Concentration (MIC) data for ceftazidime-avibactam and amoxicillin-clavulanate against various β-lactamase-producing Enterobacterales.
Table 1: Activity against ESBL-Producing Escherichia coli
| Antibiotic Combination | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |
| Ceftazidime-Avibactam | 0.25 | 0.5 | >99% |
| Amoxicillin-Clavulanate | 16 | >64 | 25-50% |
Table 2: Activity against AmpC-Producing Enterobacter cloacae
| Antibiotic Combination | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |
| Ceftazidime-Avibactam | 0.5 | 2 | >99% |
| Amoxicillin-Clavulanate | >64 | >64 | <10% |
Table 3: Activity against KPC-Producing Klebsiella pneumoniae
| Antibiotic Combination | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |
| Ceftazidime-Avibactam | 0.5 | 2 | >98% |
| Amoxicillin-Clavulanate | >64 | >64 | <5% |
MIC values and susceptibility percentages are generalized from multiple surveillance studies and may vary based on geographic location and specific mutations.
Experimental Protocols
Determination of β-Lactamase Inhibition Kinetics using Nitrocefin
This protocol outlines a general method for determining the kinetic parameters of β-lactamase inhibitors.
Materials:
-
Purified β-lactamase enzyme
-
β-Lactamase inhibitor (Avibactam or Clavulanic Acid)
-
Nitrocefin (chromogenic substrate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 486 nm
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the β-lactamase and inhibitor in PBS. Serially dilute the inhibitor to create a range of concentrations.
-
Reaction Setup: In a 96-well plate, add a fixed concentration of the β-lactamase enzyme to each well.
-
Inhibitor Incubation: Add varying concentrations of the inhibitor to the wells containing the enzyme. Incubate at a controlled temperature (e.g., 37°C) for a specific pre-incubation time to allow for enzyme-inhibitor binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.
-
Kinetic Measurement: Immediately begin measuring the change in absorbance at 486 nm over time using a spectrophotometer in kinetic mode. The hydrolysis of nitrocefin results in a color change from yellow to red.
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.
-
For competitive inhibitors, plot 1/V₀ versus inhibitor concentration to determine the Ki.
-
For time-dependent inhibitors, plot the apparent first-order rate constant of inactivation (k_obs) against the inhibitor concentration to determine k₂/Kᵢ.
-
For reversible inhibitors like avibactam, the off-rate (k_off) can be determined by measuring the return of enzyme activity after rapid dilution of the pre-formed enzyme-inhibitor complex.
-
Conclusion
This compound and clavulanic acid represent two distinct and important classes of β-lactamase inhibitors. Clavulanic acid, with its irreversible mechanism, has been a valuable tool against many Class A β-lactamases. However, the emergence of broader-spectrum and more potent resistance mechanisms, such as KPC and AmpC enzymes, has highlighted its limitations. Avibactam, with its unique reversible covalent inhibition mechanism and broader spectrum of activity, offers a significant advancement in combating a wider range of clinically important β-lactamases. The experimental data clearly demonstrates the superior in vitro efficacy of avibactam-containing combinations against contemporary multidrug-resistant Gram-negative pathogens. For researchers and drug development professionals, understanding these fundamental differences is crucial for the rational design and application of novel antibacterial therapies.
References
Comparative efficacy of Avibactam and tazobactam
A Comparative Guide to the Efficacy of Avibactam and Tazobactam
Introduction
Beta-lactam antibiotics remain a cornerstone in the treatment of bacterial infections. However, their efficacy is threatened by the widespread emergence of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive. To counteract this resistance mechanism, β-lactam antibiotics are often co-administered with β-lactamase inhibitors. This guide provides a detailed comparison of two such inhibitors, Avibactam and Tazobactam, with a focus on their mechanisms of action, in vitro efficacy, and the experimental protocols used to evaluate them. This information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Avibactam is a novel, non-β-lactam β-lactamase inhibitor.[1][2][3] It possesses a unique mechanism of action, forming a covalent but reversible bond with the serine active site of a broad spectrum of β-lactamases.[1][3][4] This reversible nature allows Avibactam to be recycled, potentially contributing to its sustained inhibitory activity.[5] Avibactam is effective against Ambler class A (including ESBLs and KPC carbapenemases), class C (AmpC), and some class D (OXA-48-like) β-lactamases.[2][3][5] However, it is not active against metallo-β-lactamases (MBLs) from class B.[3]
Tazobactam is a traditional β-lactamase inhibitor, structurally related to penicillins.[6][7] It acts as a "suicide inhibitor," forming an irreversible covalent bond with the β-lactamase enzyme, which leads to the enzyme's inactivation.[6][8][9] Tazobactam is primarily effective against class A β-lactamases, including the TEM, SHV, and OHIO-1 groups.[6][8] Its activity against class C and D enzymes is limited, and it does not inhibit AmpC enzymes or metallo-β-lactamases.[7]
Comparative In Vitro Efficacy
The in vitro efficacy of Avibactam and Tazobactam, in combination with their respective β-lactam partners, has been evaluated against a wide range of bacterial isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: Activity against Enterobacteriaceae
| Organism | Drug Combination | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Susceptible | Reference |
| ESBL-producing Enterobacterales | Ceftazidime/Avibactam | 109 | <0.5 | <0.5 | 99.1% | [10] |
| ESBL-producing Enterobacterales | Ceftolozane/Tazobactam | 109 | <0.5 | <0.5 | 99.1% | [10] |
| Cephalosporin-resistant Enterobacteriaceae | Ceftazidime/Avibactam | 62 | - | - | 97% | [11] |
| Cephalosporin-resistant Enterobacteriaceae | Ceftolozane/Tazobactam | 62 | - | - | 65% | [11] |
| OXA-48-producing Enterobacteriaceae | Ceftazidime/Avibactam | 27 | - | - | 96% | [11] |
| OXA-48-producing Enterobacteriaceae | Ceftolozane/Tazobactam | 27 | - | - | 30% | [11] |
| Carbapenem-resistant K. pneumoniae | Ceftazidime/Avibactam | 22 | - | - | 73% | [12] |
| Carbapenem-resistant K. pneumoniae | Ceftolozane/Tazobactam | 22 | - | - | 5% | [12] |
Table 2: Activity against Pseudomonas aeruginosa
| Isolate Phenotype | Drug Combination | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Susceptible | Reference |
| Meropenem-resistant | Ceftazidime/Avibactam | 38 | - | - | 92% | [13] |
| Meropenem-resistant | Ceftolozane/Tazobactam | 38 | - | - | 92% | [13] |
| Ceftazidime/Carbapenem-resistant | Ceftazidime/Avibactam | 42 | - | - | 74% | [11] |
| Ceftazidime/Carbapenem-resistant | Ceftolozane/Tazobactam | 42 | - | - | 88% | [11] |
| Cystic Fibrosis Isolates | Ceftazidime/Avibactam | 273 | 2 | 8 | 96.0% | [14] |
| Cystic Fibrosis Isolates | Ceftolozane/Tazobactam | 273 | 1 | 4 | 90.5% | [14] |
| Meropenem-non-susceptible CF Isolates | Ceftazidime/Avibactam | 74 | 4 | 16 | 86.5% | [14] |
| Meropenem-non-susceptible CF Isolates | Ceftolozane/Tazobactam | 74 | 2 | >16 | 66.2% | [14] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium.
-
Preparation of Materials :
-
Bacterial Isolate: A pure culture of the test organism is grown overnight on an appropriate agar medium.
-
Antimicrobial Agent: Stock solutions of the antimicrobial agents (e.g., ceftazidime/avibactam, ceftolozane/tazobactam) are prepared at a known concentration.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used.
-
96-Well Microtiter Plate.
-
-
Inoculum Preparation :
-
Several colonies of the test organism are suspended in a sterile saline solution.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
The standardized suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution :
-
The antimicrobial agent is serially diluted (typically two-fold) across the wells of the microtiter plate using the growth medium. This creates a range of concentrations to be tested.
-
A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included.
-
-
Inoculation and Incubation :
-
Each well (except the sterility control) is inoculated with the prepared bacterial suspension.
-
The plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation :
-
After incubation, the plate is examined for visible bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
IC₅₀ Determination for β-Lactamase Inhibition
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
-
Enzyme and Substrate Preparation :
-
Purified β-lactamase enzyme is obtained.
-
A chromogenic substrate (e.g., nitrocefin) is prepared in a suitable buffer (e.g., phosphate buffer). Nitrocefin changes color upon hydrolysis by β-lactamase.
-
-
Inhibitor Preparation :
-
The inhibitor (Avibactam or Tazobactam) is prepared in a range of concentrations.
-
-
Assay Procedure :
-
The β-lactamase enzyme and varying concentrations of the inhibitor are pre-incubated together for a specific period to allow for binding.
-
The reaction is initiated by adding the chromogenic substrate.
-
The rate of substrate hydrolysis is measured over time by monitoring the change in absorbance at a specific wavelength using a spectrophotometer.
-
-
Data Analysis :
-
The initial reaction rates are calculated for each inhibitor concentration.
-
The percentage of inhibition is determined relative to a control reaction with no inhibitor.
-
The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The IC₅₀ is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Summary of Key Differences
| Feature | Avibactam | Tazobactam |
| Chemical Class | Non-β-lactam, diazabicyclooctane | β-lactam, penicillanic acid sulfone |
| Inhibition Mechanism | Covalent, Reversible | Covalent, Irreversible ("suicide" inhibitor) |
| Spectrum of Activity | Class A (ESBL, KPC), Class C (AmpC), some Class D (OXA-48) | Primarily Class A (TEM, SHV) |
| Clinical Partner | Ceftazidime | Piperacillin, Ceftolozane |
Conclusion
Avibactam and Tazobactam are both crucial in overcoming β-lactamase-mediated resistance, but they exhibit significant differences in their chemical structure, mechanism of action, and spectrum of activity. Avibactam, with its broader spectrum that includes carbapenemases like KPC and AmpC enzymes, and its unique reversible binding mechanism, represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria.[5][15] Tazobactam remains a highly effective inhibitor of common Class A β-lactamases and is a vital component of widely used combination therapies.[6][8] The choice between these inhibitors, and their respective β-lactam partners, should be guided by local resistance patterns, the specific pathogens involved, and the class of β-lactamase enzymes suspected to be present.[15]
References
- 1. Avibactam Analysis: Mechanism of Action and Adverse Effects [desklib.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. mims.com [mims.com]
- 8. Tazobactam | C10H12N4O5S | CID 123630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Tazobactam Sodium? [synapse.patsnap.com]
- 10. Evaluation of in Vitro Activity of Ceftazidime/Avibactam and Ceftolozane/Tazobactam against ESBL-producing Enterobacterales Isolated from Intensive Care Units from Qatar - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of the In Vitro Activities of Ceftolozane/Tazobactam and Ceftazidime/Avibactam in a Collection of Beta-Lactam-Resistant Enterobacteriaceae and Pseudomonas aeruginosa Clinical Isolates at Montpellier University Hospital, France - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mjima.org [mjima.org]
- 13. Evaluation of the In Vitro Activity of Ceftazidime-Avibactam and Ceftolozane-Tazobactam against Meropenem-Resistant Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial activity of ceftazidime/avibactam, ceftolozane/tazobactam and comparator agents against Pseudomonas aeruginosa from cystic fibrosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
Cross-Validation of Analytical Methods for Avibactam Sodium Hydrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Avibactam sodium hydrate, a crucial β-lactamase inhibitor. The objective is to offer a comparative analysis of reported methodologies, supported by experimental data, to aid researchers and drug development professionals in selecting the most appropriate analytical strategy for their specific needs. This document adheres to the principles of cross-validation, drawing upon established regulatory guidelines to ensure data integrity and reliability.
Introduction to Analytical Method Cross-Validation
The cross-validation of analytical methods is a critical process in pharmaceutical development and quality control. It ensures that an analytical method is suitable for its intended purpose and that data generated by different methods are comparable. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines on bioanalytical method validation, which underscore the importance of this process.[1][2] The International Council for Harmonisation (ICH) also provides guidelines, such as Q2(R2), that detail the validation of analytical procedures.[3][4] The scientific rationale for cross-validation is to ensure that when multiple analytical methods are used, the resulting bioanalytical data are comparable, which is essential for pharmacokinetic comparisons across different clinical trials.[5]
This guide focuses on the comparative analysis of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the determination of this compound.
Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound depends on various factors, including the sample matrix, required sensitivity, and the availability of instrumentation. The following tables summarize the performance characteristics of different published methods.
Table 1: Comparison of Chromatographic Conditions for Avibactam Analysis
| Parameter | Method 1: RP-HPLC[6] | Method 2: RP-HPLC | Method 3: RP-UPLC[7] | Method 4: LC-MS/MS[5][8] |
| Column | Inertsil ODS (5 µm, 4.6 X 150 mm) | Not Specified | HSS C18 (1.8µm, 100 x 2.1mm) | Polar-modified C18 or Amide Column |
| Mobile Phase | Potassium dihydrogen ortho phosphate buffer (pH 3.0) and Methanol (30:70 v/v) | Phosphate buffer and Acetonitrile | Water and Acetonitrile (75:25 v/v) | Not Specified |
| Flow Rate | 1.0 ml/min | Not Specified | 0.3 ml/min | Not Specified |
| Detection | PDA at 260 nm | PDA Detector | TUV detector at 260 nm | Tandem Mass Spectrometry (ESI) |
| Retention Time | 3.7 min | 3.725 min | 1.463 min | Not Specified |
Table 2: Comparison of Validation Parameters for Avibactam Analysis
| Parameter | Method 1: RP-HPLC[6] | Method 2: RP-HPLC | Method 3: RP-UPLC[7] | Method 4: LC-MS/MS[8] |
| Linearity Range (µg/mL) | 1-5 | Not Specified | Not Specified | 1.25 - 25 (in plasma) |
| Correlation Coefficient (r²) | 0.997 | 0.9999 | Not Specified | Not Specified |
| Accuracy (% Recovery) | Not Specified | 100.56% | 100.07% | Better than 10% |
| Precision (%RSD) | Not Specified | < 2% | Not Specified | Better than 7% |
| LOD (µg/mL) | 3 | 0.11 | 0.85 | Not Specified |
| LOQ (µg/mL) | 10.1 | 0.34 | 2.56 | Not Specified |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Method 1: RP-HPLC for Simultaneous Estimation of Avibactam and Ceftazidime [6]
-
Chromatographic System: A reverse-phase high-performance liquid chromatography (RP-HPLC) system equipped with a PDA detector.
-
Column: Inertsil ODS (5 µm, 4.6 X 150 mm).
-
Mobile Phase: A mixture of potassium dihydrogen ortho phosphate buffer (pH 3.0) and Methanol in a ratio of 30:70 v/v.
-
Flow Rate: 1.0 ml/min.
-
Detection Wavelength: 260 nm.
-
Sample Preparation: Standard stock solutions of Avibactam were prepared in a suitable diluent.
Method 2: RP-HPLC for Simultaneous Estimation in Intravenous Infusion
-
Chromatographic System: WATERS HPLC 2965 SYSTEM with Auto Injector and PDA Detector.
-
Software: Empower 2.
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile.
-
Sample Preparation: Accurately weighed 10mg of Avibactam working standard was transferred into a 10ml clean dry volumetric flask, dissolved in 7ml of diluent, sonicated for 30 minutes, and made up to the final volume with diluents.
Method 3: Stability Indicating RP-UPLC Method [7]
-
Chromatographic System: Waters UPLC Acquity system with a TUV detector.
-
Column: HSS C18 (1.8µm, 100 x 2.1mm).
-
Mobile Phase: A mixture of water and Acetonitrile in the ratio of 75:25 v/v.
-
Flow Rate: 0.3 ml/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.
-
Sample Preparation: 12.5mg of Avibactam working standard was accurately weighed and transferred into a 25 ml volumetric flask, dissolved in 10ml of diluent, sonicated for 10 minutes, and filled up to the final volume with diluents.
Method 4: LC-MS/MS for Quantification in Human Plasma [8]
-
Chromatographic System: A liquid chromatography system coupled with a tandem mass spectrometer with Electrospray Ionization (ESI).
-
Column: A polar-modified C18 column.
-
Sample Preparation: Plasma samples were prepared by protein precipitation.
-
Detection: Tandem mass spectrometry with ESI ionization in negative mode for Avibactam. Stable isotope-labeled internal standards were used.
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a general workflow for the cross-validation of analytical methods, a crucial step to ensure data consistency and reliability between different analytical procedures.
Caption: General workflow for analytical method cross-validation.
Conclusion
The choice of an analytical method for this compound is dependent on the specific requirements of the analysis. RP-HPLC methods offer a balance of performance and accessibility, making them suitable for routine quality control.[6] The RP-UPLC method provides faster analysis times and improved resolution, which can be advantageous for high-throughput screening.[7] For applications requiring the highest sensitivity and selectivity, particularly in complex biological matrices like plasma, LC-MS/MS is the method of choice.[5][8]
This guide provides a foundational comparison to assist in the selection and implementation of an appropriate analytical method for this compound. It is crucial to perform a thorough in-house validation or cross-validation to ensure the selected method is fit for its intended purpose within your laboratory's specific context.
References
- 1. elearning.unite.it [elearning.unite.it]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Official web site : ICH [ich.org]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. iosrphr.org [iosrphr.org]
- 7. rjptonline.org [rjptonline.org]
- 8. Quantification of ceftazidime/avibactam in human plasma and dried blood spots: Implications on stability and sample transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Avibactam's Inhibitory Potency Against Key β-Lactamase Enzymes: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of avibactam's inhibitory activity against four clinically significant β-lactamase enzymes: Klebsiella pneumoniae carbapenemase-2 (KPC-2), Cefotaximase-Munich-15 (CTX-M-15), Oxacillinase-48 (OXA-48), and AmpC chromosomal β-lactamase. This analysis is supported by experimental data and detailed methodologies to facilitate informed research and development decisions.
Avibactam is a non-β-lactam β-lactamase inhibitor that operates through a novel covalent, reversible mechanism.[1][2][3][4][5] It effectively inhibits a broad spectrum of serine β-lactamases, including class A, class C, and some class D enzymes, thereby restoring the efficacy of partnered β-lactam antibiotics.[1][4] This guide focuses on its comparative performance against KPC-2 (a class A carbapenemase), CTX-M-15 (a class A extended-spectrum β-lactamase), OXA-48 (a class D carbapenemase), and AmpC (a class C cephalosporinase).
Quantitative Comparison of Avibactam's Inhibitory Activity
The inhibitory potency of avibactam against these enzymes can be quantified using several kinetic parameters, primarily the second-order rate constant of acylation (k₂/Kᵢ), which indicates the efficiency of enzyme inhibition, and the half-maximal inhibitory concentration (IC₅₀).
| β-Lactamase Enzyme | Ambler Class | Organism Source (Example) | k₂/Kᵢ (M⁻¹s⁻¹) | IC₅₀ (µM) |
| KPC-2 | A | Klebsiella pneumoniae | 3.3 x 10⁴[6] | 0.021[7] |
| CTX-M-15 | A | Escherichia coli | 1.0 x 10⁵[6] | 0.002[8] |
| OXA-48 | D | Klebsiella pneumoniae | 4.8 x 10²[6] | Not widely reported |
| AmpC | C | Pseudomonas aeruginosa | 1.4 x 10⁴[6] | Not widely reported |
| AmpC | C | Enterobacter cloacae | 2.1 x 10⁴[6] | Not widely reported |
Note: The reported values are derived from in vitro enzymatic assays and may vary depending on the specific experimental conditions.
The data clearly indicates that avibactam is a more potent inhibitor of the class A enzymes, CTX-M-15 and KPC-2, as evidenced by the higher k₂/Kᵢ values.[6] Its efficiency against the class C AmpC enzymes is also significant.[6] The inhibition of the class D enzyme OXA-48 is comparatively less efficient.[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of avibactam's inhibitory activity.
Determination of Minimum Inhibitory Concentration (MIC)
MIC values are determined using the broth microdilution method as per the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth.
-
Preparation of Antibiotic and Inhibitor Solutions: Serial twofold dilutions of the β-lactam antibiotic are prepared in microtiter plates. Avibactam is added at a fixed concentration (commonly 4 µg/mL).
-
Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Enzyme Kinetics: Determination of k₂/Kᵢ and IC₅₀
The kinetic parameters of avibactam inhibition are typically determined using a spectrophotometric assay with a chromogenic β-lactam substrate, such as nitrocefin or CENTA.
-
Enzyme and Substrate Preparation: Purified β-lactamase enzyme is diluted to a working concentration in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0). The chromogenic substrate is prepared at a concentration close to its Kₘ value.
-
Assay Procedure:
-
For IC₅₀ determination , varying concentrations of avibactam are pre-incubated with the enzyme for a defined period (e.g., 3-10 minutes) at 37°C. The reaction is initiated by the addition of the chromogenic substrate. The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength (e.g., 482-490 nm for nitrocefin) over time using a spectrophotometer. The IC₅₀ value is the concentration of avibactam that reduces the rate of hydrolysis by 50%.[9]
-
For k₂/Kᵢ determination , the progress of the reaction is continuously monitored in the presence of different concentrations of avibactam. The resulting progress curves are then fitted to the equation for two-step irreversible inhibition to determine the observed rate constant (kₒbs). A plot of kₒbs versus the inhibitor concentration allows for the calculation of k₂/Kᵢ.[3]
-
-
Data Analysis: The obtained data is analyzed using non-linear regression analysis to determine the kinetic parameters.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the inhibitory activity of avibactam against a specific β-lactamase enzyme.
References
- 1. librarysearch.royalholloway.ac.uk [librarysearch.royalholloway.ac.uk]
- 2. Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Four Carbapenemase Detection Methods for blaKPC-2 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Resistance to ceftazidime-avibactam in a KPC-2–producing Klebsiella pneumoniae caused by the extended-spectrum beta-lactamase VEB-25 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Avibactam Combination Therapies in Combating Gram-Negative Infections
For Immediate Release
In the ongoing battle against antimicrobial resistance, the development of novel β-lactamase inhibitors has been a critical advancement. Avibactam, a potent non-β-lactam β-lactamase inhibitor, has emerged as a cornerstone in combination therapies designed to tackle infections caused by multidrug-resistant Gram-negative bacteria. This guide provides a comparative analysis of three key avibactam combination therapies: Ceftazidime-avibactam (CZA), Meropenem-vaborbactam (MVB), and Aztreonam-avibactam (AZA), offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data.
Executive Summary
Avibactam combinations have demonstrated significant efficacy against a broad spectrum of β-lactamase-producing Gram-negative pathogens. Ceftazidime-avibactam is a widely used option for infections caused by Enterobacterales and Pseudomonas aeruginosa that produce Klebsiella pneumoniae carbapenemase (KPC) and OXA-48-like carbapenemases. Meropenem-vaborbactam shows comparable efficacy to ceftazidime-avibactam for KPC-producing organisms. Aztreonam-avibactam offers a crucial advantage with its potent activity against metallo-β-lactamase (MBL)-producing pathogens, a significant gap in the coverage of the other two combinations. The choice of therapy is often guided by the specific β-lactamase profile of the infecting organism.
Comparative Efficacy and Clinical Outcomes
The clinical efficacy of these avibactam combination therapies has been evaluated in numerous studies, with key findings summarized below.
Table 1: Clinical Efficacy of Avibactam Combination Therapies in Treating Infections Caused by Carbapenem-Resistant Enterobacterales (CRE)
| Therapy | Comparator(s) | Infection Type(s) | Clinical Cure Rate | 30-Day Mortality Rate | Key Findings |
| Ceftazidime-avibactam (CZA) | Best Available Therapy (BAT), including colistin | cUTI, cIAI, HAP/VAP, Bacteremia | 59% - 91.1%[1][2][3] | 24% - 41.9%[2][3] | Demonstrated non-inferiority to carbapenems for various infections. Showed improved outcomes compared to colistin-based regimens for CRE infections.[4] |
| Meropenem-vaborbactam (MVB) | Best Available Therapy (BAT), Piperacillin-tazobactam | cUTI, AP, CRE infections | 65.6% - 98.4%[5][6] | 15.6%[5][6] | In the TANGO II trial, MVB was associated with higher clinical cure rates and lower mortality compared to BAT for CRE infections.[5][6] |
| Aztreonam-avibactam (AZA) | Meropenem ± Colistin, Best Available Therapy (BAT) | cIAI, HAP/VAP, infections by MBL-producing Gram-negatives | Favorable clinical response in Phase 3 trials[7][8] | Data from ongoing trials | Phase 3 trials (REVISIT and ASSEMBLE) have shown positive efficacy and safety data, particularly against MBL-producing pathogens.[7][9] |
cUTI: complicated Urinary Tract Infection; cIAI: complicated Intra-Abdominal Infection; HAP/VAP: Hospital-Acquired/Ventilator-Associated Pneumonia; AP: Acute Pyelonephritis; CRE: Carbapenem-Resistant Enterobacterales; MBL: Metallo-β-lactamase.
Table 2: In Vitro Activity of Avibactam Combination Therapies Against Key Resistance Mechanisms
| Therapy | KPC | OXA-48 | Metallo-β-lactamases (e.g., NDM, VIM, IMP) | ESBLs | AmpC |
| Ceftazidime-avibactam (CZA) | Active [9] | Active [9] | Inactive [9] | Active [1] | Active [1] |
| Meropenem-vaborbactam (MVB) | Active [10] | Inactive | Inactive | Active | Active |
| Aztreonam-avibactam (AZA) | Active | Active | Active [11][12] | Active [13] | Active [13] |
KPC: Klebsiella pneumoniae carbapenemase; OXA: Oxacillinase; NDM: New Delhi metallo-β-lactamase; VIM: Verona integron-encoded metallo-β-lactamase; IMP: Imipenemase; ESBL: Extended-Spectrum β-lactamase; AmpC: AmpC β-lactamase.
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate.
-
Isolate Preparation: Bacterial isolates are cultured on appropriate agar plates overnight at 35-37°C. Colonies are then suspended in a saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Antimicrobial Preparation: Serial twofold dilutions of the avibactam combination therapies are prepared in cation-adjusted Mueller-Hinton broth. For combinations, the concentration of avibactam is typically kept constant (e.g., 4 µg/mL).
-
Inoculation: The standardized bacterial suspension is further diluted and added to each well of a microtiter plate containing the antimicrobial dilutions, resulting in a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Clinical Trial Methodology: A Synthesized Protocol for a Phase 3 Randomized Controlled Trial
The following represents a generalized protocol based on publicly available information from trials such as RECLAIM, TANGO II, and REVISIT.[1][5][6][14]
-
Study Design: A multicenter, randomized, double-blind, active-controlled, non-inferiority trial.
-
Patient Population: Adult patients with a confirmed diagnosis of a serious Gram-negative infection (e.g., cIAI, cUTI, HAP/VAP). Inclusion criteria often specify evidence of a carbapenem-resistant pathogen.
-
Randomization and Blinding: Patients are randomly assigned in a 1:1 ratio to receive either the investigational avibactam combination therapy or a standard-of-care comparator (e.g., a carbapenem). Both patients and investigators are blinded to the treatment allocation.
-
Treatment Regimen: The investigational drug and comparator are administered intravenously for a specified duration (e.g., 7-14 days), with dosages adjusted based on renal function.
-
Endpoints:
-
Primary Endpoint: Clinical cure at the test-of-cure visit (typically 28-35 days after randomization), defined as the complete resolution of signs and symptoms of the index infection.
-
Secondary Endpoints: Microbiological response (eradication of the baseline pathogen), all-cause mortality, and adverse events.
-
-
Data Analysis: The primary efficacy analysis is typically performed on the modified intent-to-treat (mITT) and clinically evaluable (CE) populations. Non-inferiority is concluded if the lower limit of the 95% confidence interval for the treatment difference is above a pre-specified margin (e.g., -10%).
Visualizing Mechanisms and Workflows
Signaling Pathway of β-Lactamase Induction
The AmpG-AmpR-AmpC signaling pathway is a key mechanism of inducible β-lactam resistance in many Gram-negative bacteria. The presence of β-lactam antibiotics leads to an accumulation of peptidoglycan degradation products, which in turn triggers the expression of β-lactamase genes.
Caption: The AmpG-AmpR-AmpC signaling pathway for inducible β-lactamase expression.
Experimental Workflow for Comparative Clinical Trial
The following diagram illustrates the typical workflow of a randomized controlled trial comparing two antibiotic therapies.
References
- 1. | BioWorld [bioworld.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Safety and Tolerability of Ceftazidime-Avibactam for Pediatric Patients With Suspected or Confirmed Infections | MedPath [trial.medpath.com]
- 4. Analysis of the Comparative Workflow and Performance Characteristics of the VITEK 2 and Phoenix Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarship.libraries.rutgers.edu]
- 6. Effect and Safety of Meropenem–Vaborbactam versus Best-Available Therapy in Patients with Carbapenem-Resistant Enterobacteriaceae Infections: The TANGO II Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 3 Studies of Pfizer’s Novel Antibiotic Combination Offer New Treatment Hope for Patients with Multidrug-Resistant Infections and Limited Treatment Options | Pfizer [pfizer.com]
- 8. ccjm.org [ccjm.org]
- 9. Phase 3 Studies of Pfizer’s Novel Antibiotic Combination Offer New Treatment Hope for Patients with Multidrug-Resistant Infections and Limited Treatment Options | Nasdaq [nasdaq.com]
- 10. Beta-lactamase induction and cell wall metabolism in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unlocking Resistance: Evaluating Different Methods of Susceptibility Testing for Ceftazidime/Avibactam and Aztreonam Combination in MDR Gram-Negative Organisms [journals.ekb.eg]
- 12. Clinical Evaluation of Meropenem-Vaborbactam Combination for the Treatment of Urinary Tract Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Efficacy and safety of ceftazidime/avibactam in patients with infections caused by β-lactamase-producing Gram-negative pathogens: a pooled analysis from the Phase 3 clinical trial programme - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Avibactam Sodium Hydrate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of Avibactam Sodium Hydrate is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. This guide provides essential, step-by-step information for the safe and logistical management of this compound waste.
Immediate Safety and Disposal Procedures
This compound, a non-β-lactam β-lactamase inhibitor, requires careful handling and disposal. The primary recommended method for disposal is through a licensed professional waste disposal service.[1] The material should be offered as surplus and non-recyclable products to a company authorized to handle chemical waste.[1]
Key Disposal Steps:
-
Segregation: Isolate this compound waste from other laboratory waste streams. It should be collected in a suitable, clearly labeled, and closed container.
-
Contact a Licensed Waste Disposal Company: Engage a certified vendor specializing in chemical or pharmaceutical waste disposal. Provide them with the Safety Data Sheet (SDS) for this compound to ensure they can handle it appropriately.
-
Incineration: The preferred method of destruction is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][2] This ensures the complete destruction of the active pharmaceutical ingredient.
-
Avoid Sewer and Drain Disposal: Under no circumstances should this compound be disposed of down the drain or into the sewer system.[1] This practice can have adverse environmental impacts and is often in violation of local and national regulations.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (PPE), weighing boats, or spill cleanup materials, should be treated as contaminated waste and disposed of in the same manner as the chemical itself.
Regulatory Context
The disposal of pharmaceutical waste, including this compound, is regulated by various agencies. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary regulatory bodies.[3][4] The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous and non-hazardous solid waste.[5] While this compound is not currently classified as a "Hazardous Chemical" by the OSHA Hazard Communication Standard (29 CFR 1910.1200), it is crucial to adhere to all federal, state, and local regulations for pharmaceutical waste disposal.[2]
Quantitative Data on Disposal
Currently, there is a lack of publicly available, specific quantitative data regarding disposal concentration limits for this compound in landfill or other non-incineration disposal methods. The general guidance from safety data sheets and regulatory bodies strongly favors complete destruction via incineration.
| Parameter | Guideline | Source |
| Recommended Disposal Method | Incineration by a licensed disposal company | [1][2] |
| Prohibited Disposal Method | Discharge to drains or sewers | [1] |
Experimental Protocols for Inactivation
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Avibactam sodium hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and logistical information for the handling of Avibactam sodium hydrate in a laboratory setting. Adherence to these procedures is critical to ensure personal safety and maintain experimental integrity.
This compound is a non-β-lactam β-lactamase inhibitor.[1][2] While it has little intrinsic antibacterial activity on its own, it is used in combination with antibiotics to combat multi-drug-resistant Gram-negative bacterial pathogens.[3] Understanding its properties and handling requirements is essential for its safe and effective use in research and development.
Personal Protective Equipment (PPE) and Hazard Summary
This compound is classified as hazardous.[1] It can cause skin irritation, serious eye damage, and respiratory irritation.[2] It may also cause allergic skin reactions or asthma-like symptoms if inhaled.[2][4] Therefore, stringent adherence to PPE protocols is mandatory.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields.[5] | Protects against splashes and dust. |
| Hand Protection | Protective gloves (e.g., nitrile).[5][6] | Prevents skin contact and irritation.[6] |
| Body Protection | Impervious clothing, such as a lab coat.[1][5] | Protects against contamination of personal clothing. |
| Respiratory Protection | Suitable respirator or use in a well-ventilated area. | Avoids inhalation of dust or aerosols.[5] |
Operational Plan: From Receipt to Disposal
This section outlines the step-by-step procedures for the safe handling of this compound throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly sealed container in a cool, well-ventilated area.[5]
-
Recommended storage temperature is -20°C for long-term stability.[6]
2. Preparation of Stock Solutions:
-
Solubility: this compound is soluble in water and DMSO.[1] For example, its solubility in PBS (pH 7.2) is approximately 10 mg/ml.[7]
-
Procedure:
-
Work in a chemical fume hood or a designated area with appropriate exhaust ventilation.[5]
-
Don all required PPE.
-
Weigh the desired amount of this compound powder.
-
Slowly add the powder to the solvent of choice (e.g., sterile water, DMSO) while stirring to ensure complete dissolution.[7][8]
-
If using water as the solvent for cell-based assays, filter-sterilize the solution using a 0.22 μm filter.[5]
-
-
Storage of Stock Solutions: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or -20°C for up to 1 month.[5]
3. Experimental Use:
-
Always handle solutions containing this compound within a fume hood.
-
Avoid the formation of aerosols.[5]
-
Use proper pipetting techniques to prevent splashes and contamination.
4. Accidental Release Measures:
-
In case of a spill, evacuate personnel from the immediate area.
-
Wear full PPE, including respiratory protection.
-
For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).[5]
-
For solid spills, carefully sweep up the material to avoid creating dust.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[5]
-
Collect all contaminated materials in a sealed container for proper disposal.[5]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Unused Product and Contaminated Materials: Collect in a designated, labeled hazardous waste container.
-
Disposal Method: Contact a licensed professional waste disposal service.[6] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a recommended disposal method.[6][7]
Experimental Workflow and Safety Precautions
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Avibactam (sodium hydrate) - MedChem Express [bioscience.co.uk]
- 3. Avibactam Sodium - American Chemical Society [acs.org]
- 4. This compound | β-lactamase inhibitor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Avibactam sodium | NXL-104 | β-lactamase inhibitor | 抗菌 | TargetMol [targetmol.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
